MU1742
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H22F2N6 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
4-[3-[(4-fluoro-1-methylpiperidin-4-yl)methyl]-5-(5-fluoropyridin-2-yl)imidazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26) |
InChI 键 |
SWOIFXHMBKFCRM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)(CN2C=NC(=C2C3=C4C=CNC4=NC=C3)C5=NC=C(C=C5)F)F |
产品来源 |
United States |
Foundational & Exploratory
MU1742: A Technical Guide to its Mechanism of Action as a Selective CK1δ/ε Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
MU1742 is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms δ and ε (CK1δ/ε).[1][2] At higher concentrations, it also demonstrates inhibitory activity against CK1α.[2][3] This document provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and provides comprehensive experimental protocols for its characterization.
Core Mechanism of Action: Selective Inhibition of CK1δ/ε
This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Its selectivity has been rigorously profiled against a broad panel of kinases, demonstrating a high degree of specificity for the CK1 family.[1][2] The inhibition of CK1δ/ε by this compound has significant downstream effects on key cellular signaling pathways, most notably the Wnt signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency, cellular target engagement, and pharmacokinetic properties of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
Data from kinome-wide screening performed by Reaction Biology at an ATP concentration of 10 µM.[2]
Table 2: Cellular Target Engagement (NanoBRET Assay in HEK293 cells)
| Target | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
This data indicates strong cellular potency for CK1δ and CK1ε, with significantly weaker activity against CK1α in a cellular context.[2]
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Bioavailability (F) | 57% |
| Recommended Dose (PO) | 20-100 mg/kg |
Pharmacokinetic studies in mice demonstrate good oral bioavailability, making this compound suitable for in vivo experiments.[1][2]
Signaling Pathway Modulation: The Wnt Pathway
A primary consequence of CK1δ/ε inhibition by this compound is the modulation of the canonical Wnt signaling pathway. CK1δ/ε are known to phosphorylate key components of this pathway, including Dishevelled (DVL) proteins.
By inhibiting CK1δ/ε, this compound prevents the phosphorylation of DVL3. This event can be observed as a mobility shift on a Western blot.[1] The altered phosphorylation status of DVL proteins impacts the stability of β-catenin, a central effector of the Wnt pathway. Inhibition of CK1α at higher concentrations of this compound can lead to the stabilization of β-catenin.[2]
Figure 1: Simplified Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol is based on the assays performed by Reaction Biology.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the specific CK1 isoform (e.g., CK1δ, 15 nM), a suitable substrate (e.g., a generic kinase substrate peptide), and ATP (10 µM) in a kinase buffer.
-
Add this compound at varying concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This is typically done using a mobility shift assay or by measuring the incorporation of radiolabeled phosphate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for DVL3 Phosphorylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for DVL3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The phosphorylation of DVL3 will result in a slower migrating band.
-
Figure 2: General workflow for Western blot analysis of DVL3 phosphorylation.
TOPFlash Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with a TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After transfection, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway, in the presence of varying concentrations of this compound or a vehicle control.
-
-
Luciferase Assay:
-
After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
In Vivo Studies in Mice
-
Animal Husbandry:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
House the animals in a controlled environment with ad libitum access to food and water.
-
-
Formulation and Administration:
-
Formulate this compound as a dihydrochloride (B599025) salt in a suitable vehicle for oral administration (e.g., in water or a specific formulation buffer).
-
Administer this compound via oral gavage at the desired dose (e.g., 100 mg/kg).
-
-
Tissue Collection and Analysis:
Conclusion
This compound is a valuable research tool for investigating the biological roles of CK1δ and CK1ε. Its high potency, selectivity, and favorable in vivo properties make it suitable for a wide range of biochemical and cellular assays, as well as for studies in animal models. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.
References
- 1. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. transfera.cz [transfera.cz]
understanding the selectivity profile of MU1742
An In-depth Technical Guide to the Selectivity Profile of MU1742 Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective chemical probe developed for the study of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Developed in a collaboration between the Structural Genomics Consortium (SGC) and researchers at Masaryk University, this compound serves as a critical tool for investigating the roles of these kinases in various cellular processes.[1][2] CK1 isoforms are serine/threonine kinases that regulate numerous signaling pathways, including Wnt, Hedgehog, and Hippo, making them significant in areas like development, homeostasis, and cell proliferation.[2] this compound exhibits excellent kinome-wide selectivity, high potency both in vitro and in cellular assays, and a pharmacokinetic profile suitable for in vivo studies in mice.[1][2][3] This guide provides a comprehensive overview of its selectivity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.
Selectivity Profile of this compound
The selectivity of this compound is a key feature that makes it a valuable research tool. Its profile has been primarily characterized through extensive kinome-wide screening and specific in vitro inhibition assays.
Kinome-wide Screening
A comprehensive kinome-wide screening was conducted by Reaction Biology to assess the selectivity of this compound.[1][4] The compound was tested at a concentration of 1 µM against a panel of 415 different protein kinases. The results demonstrated exceptional selectivity, with strong inhibition observed only for CK1 isoforms.[1][4] No significant off-target kinases were identified below a residual activity threshold of 40%.[1][4]
| Parameter | Value/Description | Source |
| Screening Panel | 415 Protein Kinases | Reaction Biology[1][4] |
| Compound Concentration | 1 µM | [1][4][5] |
| Result | Only CK1 kinases were strongly inhibited. | [1][4] |
| Off-Target Threshold | No off-targets observed with <40% residual activity. | [1][4] |
In Vitro Potency (IC50)
The in vitro potency of this compound was further quantified by determining its IC50 values against several CK1 isoforms. These assays, also performed by Reaction Biology at an ATP concentration of 10 mM, confirmed its high potency, particularly against CK1δ, CK1α, and CK1ε.[1]
| Target Kinase | IC50 (nM) |
| CK1δ | 6.0 or 6.1[4] |
| CK1α | 7.0 or 7.2[4] |
| CK1ε | 27.7[4] or 28 |
| CK1α1L | 520[4] |
Note: Minor variations in reported IC50 values exist between sources.
At higher concentrations, this compound is also capable of inhibiting CK1α, making it a valuable tool for studying this isoform as well.[2][6] The compound does not inhibit CK1γ isoforms.[4] p38α, a common off-target for many CK1 inhibitors, was not significantly inhibited by this compound.[1]
Mechanism of Action & Cellular Effects
Casein Kinase 1 isoforms are integral components of the canonical Wnt/β-catenin signaling pathway, where CK1α, in particular, acts as a negative regulator by promoting the degradation of β-catenin.[7] this compound's inhibition of CK1δ/ε has been shown to affect the phosphorylation of Dishevelled-3 (DVL3), a key component of the Wnt pathway.[1] This modulation of Wnt signaling has been confirmed using a TopFlash reporter system.[1]
In vivo, orally administered this compound has been shown to inhibit the CK1δ/ε-dependent phosphorylation of DVL3 in mouse lung tissue, confirming its target engagement in a physiological context.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of selectivity data. The following sections outline the key experimental protocols used to characterize this compound.
Kinome-wide Selectivity Screening
This assay provides a broad overview of a compound's interaction with the human kinome.
-
Provider: Reaction Biology Corp.
-
Objective: To determine the selectivity of this compound against a large panel of kinases.
-
Methodology:
-
This compound is prepared at a final concentration of 1 µM.[1][4]
-
The compound is incubated with a panel of 415 purified, active human protein kinases.
-
ATP is added to initiate the kinase reaction (e.g., at a concentration of 10 mM).[1]
-
The kinase activity is measured, typically via radiometric assay (³³P-ATP) or fluorescence-based methods, by quantifying the phosphorylation of a specific substrate.
-
The residual kinase activity in the presence of this compound is calculated as a percentage of the activity of a vehicle control (e.g., DMSO).
-
Inhibition is considered significant if the residual activity falls below a predefined threshold, such as 40%.[1][4]
-
In Vitro IC50 Determination
This experiment quantifies the potency of an inhibitor.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of specific CK1 isoforms.
-
Methodology:
-
A series of dilutions of this compound are prepared.
-
Each concentration is incubated with a specific purified kinase (e.g., CK1δ, CK1ε) and its substrate.
-
The kinase reaction is initiated by the addition of a fixed concentration of ATP (10 mM).[1]
-
Kinase activity is measured for each inhibitor concentration.
-
The data are plotted as percent inhibition versus log[inhibitor concentration].
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
This cellular assay confirms that the compound can bind to its intended target within a live cell.[7]
-
Objective: To quantitatively assess the binding of this compound to CK1 isoforms in intact cells.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor).[7] An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.[7]
-
Methodology:
-
Cells (e.g., HEK293) are transfected with a plasmid encoding the target kinase (e.g., CK1α) fused to a NanoLuc® tag.
-
The cells are incubated with the fluorescent energy transfer tracer.
-
Varying concentrations of this compound are added to the cells.
-
The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (tracer) emissions are measured.
-
The BRET ratio is calculated. A decrease in the BRET ratio indicates displacement of the tracer by this compound, confirming target engagement.
-
Western Blot for DVL3 Phosphorylation
This assay measures the functional downstream effect of CK1δ/ε inhibition in cells.
-
Objective: To evaluate the effect of this compound on the phosphorylation of DVL3.[1]
-
Methodology:
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
After incubation, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE. DVL3 that is phosphorylated exhibits a characteristic mobility shift, migrating slower than the unphosphorylated form.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for DVL3.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using chemiluminescence, and the band shift is analyzed to determine the extent of DVL3 phosphorylation.
-
Conclusion
This compound is a well-characterized chemical probe with a highly selective inhibition profile focused on CK1δ and CK1ε, and to a lesser extent, CK1α. Its minimal off-target activity, as demonstrated by extensive kinome screening, makes it a reliable tool for elucidating the specific functions of these kinases. The combination of high in vitro potency, confirmed cellular target engagement, and suitability for in vivo applications establishes this compound as a gold-standard reagent for researchers in cell signaling, cancer biology, and drug development.[1][2]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. medkoo.com [medkoo.com]
- 4. eubopen.org [eubopen.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MU1742 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical probe MU1742 and its function as a modulator of the Wnt signaling pathway. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), key positive regulators of Wnt signaling.[1] This document details the mechanism of action of this compound, presents its quantitative biochemical data, and provides comprehensive experimental protocols for studying its effects.
Introduction to this compound
This compound is a chemical probe developed for the specific inhibition of CK1δ and CK1ε protein kinases.[1][2] These kinases are integral components of the Wnt signaling cascade, playing a crucial role in the phosphorylation of Dishevelled (DVL) proteins, which is a critical step in the propagation of the Wnt signal.[3] By selectively targeting CK1δ and CK1ε, this compound allows for the precise dissection of their roles in both canonical and non-canonical Wnt signaling pathways. The probe exhibits excellent kinome-wide selectivity and is suitable for both in vitro and in vivo studies.[1][2]
Mechanism of Action
In the canonical Wnt signaling pathway, the binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the recruitment of the destruction complex, which includes Axin, APC, GSK3β, and CK1. Within this complex, CK1δ/ε phosphorylates DVL, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.
This compound exerts its effect by directly inhibiting the kinase activity of CK1δ and CK1ε. This inhibition prevents the phosphorylation of DVL, leading to the destabilization of β-catenin and the subsequent downregulation of Wnt target gene expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) |
| CK1δ | 6 |
| CK1α | 7 |
| CK1ε | 28 |
Data sourced from Tocris Bioscience.
Table 2: Recommended Concentrations for Cellular Assays
| Assay Type | Recommended Concentration |
| General Cell-Based Assays | < 5 µM |
Data sourced from EUbOPEN.[3]
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the effects of this compound on the Wnt signaling pathway.
TOPFlash Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.
Objective: To quantify the inhibitory effect of this compound on Wnt-induced TCF/LEF transcriptional activity.
Cell Line: HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000 or TransIT-2020)
-
Recombinant Wnt3a protein
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 0.2 x 10^6 cells per well and incubate for 24 hours.[4]
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid (100 ng/well) and Renilla plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound.
-
Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with recombinant Wnt3a (e.g., 100 ng/mL) for 16-24 hours.[4][5]
-
Lysis and Luciferase Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated, unstimulated control.
Western Blot for DVL3 Phosphorylation
This assay is used to directly assess the effect of this compound on the phosphorylation of DVL3, a direct substrate of CK1δ/ε.
Objective: To visualize the inhibition of DVL3 phosphorylation by this compound.
Cell Line: HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids for FLAG-tagged DVL3 and CK1ε (optional, for overexpression)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-FLAG, anti-DVL3, anti-phospho-DVL (specific for the phosphorylated form, if available)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and, if desired, transfect with FLAG-DVL3 and CK1ε plasmids to enhance the signal.
-
Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody (e.g., anti-FLAG or anti-DVL3) overnight at 4°C. A mobility shift on the gel is indicative of DVL3 phosphorylation.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Western Blot for β-catenin Levels
This assay is used to determine the effect of this compound on the stability of β-catenin.
Objective: To measure the levels of total and active (non-phosphorylated) β-catenin following treatment with this compound.
Cell Line: HEK293T cells.
Materials:
-
As per the DVL3 Western blot protocol.
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).
Protocol:
-
Cell Culture and Treatment: Culture HEK293T cells and treat with Wnt3a to induce β-catenin stabilization, in the presence or absence of this compound.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the DVL3 Western blot.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total β-catenin, active β-catenin, and a loading control. A 1:1000 dilution for the primary β-catenin antibody is a common starting point.[7]
-
Detection: Proceed with secondary antibody incubation and ECL detection as described previously.
Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of cells towards a chemoattractant, a process in which Wnt signaling can be involved.
Objective: To determine if this compound can inhibit the chemotactic migration of leukemic cells.
Cell Line: Jurkat cells (a human T lymphocyte cell line).
Materials:
-
Jurkat cells
-
RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Transwell inserts (e.g., with 5 or 8 µm pores)
-
Recombinant human CCL19 (chemoattractant)
-
This compound (dissolved in DMSO)
-
Calcein-AM or other cell viability dye for quantification
-
Plate reader with fluorescence capabilities
Protocol:
-
Cell Preparation: Culture Jurkat cells and resuspend them in serum-free RPMI at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add RPMI containing CCL19 (e.g., 100 ng/mL).
-
In the upper chamber (the insert), add the Jurkat cell suspension.
-
Add this compound or vehicle (DMSO) to the upper and/or lower chambers as required by the experimental design.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the underside of the insert with Calcein-AM.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added.
Conclusion
This compound is a valuable tool for investigating the role of CK1δ and CK1ε in the Wnt signaling pathway. Its high potency and selectivity make it suitable for a range of cellular and in vivo experiments. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to further elucidate the complex mechanisms of Wnt signaling in both normal physiology and disease states.
References
- 1. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative phosphorylation map of Dishevelled 3 links phospho-signatures to biological outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of MU1742 on Hedgehog Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers and developmental disorders. Casein Kinase 1 (CK1) has emerged as a key regulator of Hh signaling, acting at multiple points to control the activity of the downstream effectors, the Gli transcription factors. MU1742 is a potent and selective chemical probe for the CK1 isoforms δ and ε (CK1δ/ε). This technical guide provides an in-depth overview of the known and anticipated effects of this compound on the Hedgehog signaling pathway, supported by experimental data and detailed protocols for investigation.
Introduction to Hedgehog Signaling and the Role of CK1
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active and trigger a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus to regulate the expression of Hh target genes.
Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, play a dual and context-dependent role in regulating the Hh pathway.[1][2]
-
In the absence of Hh ligand (Pathway Off): CK1, along with Protein Kinase A (PKA) and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates GLI2 and GLI3.[1] This phosphorylation primes the GLI proteins for ubiquitination and subsequent proteasomal processing into their C-terminally truncated repressor forms (GliR). GliR translocates to the nucleus and suppresses the transcription of Hh target genes.[1][3]
-
In the presence of Hh ligand (Pathway On): Upon Hh stimulation, SMO is activated and phosphorylated by kinases including CK1.[2][3][4][5] This phosphorylation is a crucial step in SMO activation. Furthermore, CK1 can phosphorylate the full-length activator forms of GLI proteins (GliA), protecting them from premature degradation and thereby sustaining Hh pathway activity.[2][6][3] Specifically, CK1δ has been identified as a positive regulator of oncogenic GLI function.[7][8]
This compound: A Potent Inhibitor of CK1δ and CK1ε
This compound is a high-quality chemical probe characterized by its excellent kinome-wide selectivity and high potency against CK1δ and CK1ε both in vitro and in cellular assays.[9] It serves as a valuable tool for dissecting the cellular functions of these kinases. A structurally related negative control compound, MU2027, is also available.
Anticipated Effects of this compound on Hedgehog Signaling
Based on the known roles of its targets, CK1δ and CK1ε, in the Hedgehog pathway, this compound is anticipated to have a bimodal effect on Hh signaling depending on the activation state of the pathway.
-
In Hh-responsive cells with basal signaling: Inhibition of CK1δ/ε by this compound is expected to decrease the phosphorylation of GLI2/3, thereby preventing their processing into repressor forms. This could paradoxically lead to a slight increase in the levels of full-length GLI proteins.
-
In cells with activated Hh signaling (e.g., ligand-stimulated or cancer cells with pathway mutations): The predominant effect of this compound is expected to be inhibitory. By inhibiting CK1δ/ε, this compound would:
Quantitative Data on CK1 Inhibition
The following tables summarize the in vitro and cellular potency of this compound against CK1 isoforms.
Table 1: In Vitro Potency of this compound against CK1 Isoforms
| Kinase | IC50 (nM) |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
Data sourced from EUbOPEN.[9]
Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293 cells)
| Kinase | EC50 (nM) |
| CK1α1 | 3500 |
| CK1δ | 47 |
| CK1ε | 220 |
Data sourced from the Structural Genomics Consortium.[9]
Experimental Protocols
Gli-Luciferase Reporter Assay for Hh Pathway Inhibition
This assay is the gold standard for quantifying Hedgehog pathway activity and its inhibition by small molecules.
Materials:
-
Hh-responsive cells (e.g., Shh-LIGHT2 cells, NIH/3T3 cells)
-
Gli-responsive luciferase reporter plasmid (e.g., pGL3-Gli-luc)
-
Control plasmid with a constitutive promoter (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent
-
Sonic Hedgehog (SHH) ligand or a Smoothened agonist (e.g., SAG)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Pathway Activation and Treatment: After 24 hours, replace the medium with fresh medium containing a constant concentration of SHH or SAG to activate the Hh pathway. Concurrently, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
Western Blot Analysis of GLI Protein Levels and Phosphorylation
This protocol allows for the direct assessment of the effects of this compound on the levels and phosphorylation status of GLI proteins.
Materials:
-
Hh-responsive cells
-
Sonic Hedgehog (SHH) ligand or SAG
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against:
-
Total GLI1
-
Total GLI2
-
Total GLI3
-
Phospho-GLI antibodies (if available)
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture Hh-responsive cells and treat with SHH or SAG in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of total and phosphorylated GLI proteins between different treatment conditions.[11]
Visualizations
Hedgehog Signaling Pathway and the Role of CK1
References
- 1. Gli Proteins: Regulation in Development and Cancer [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonic Hedgehog Dependent Phosphorylation by CK1α and GRK2 Is Required for Ciliary Accumulation and Activation of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Exploring the Impact of MU1742 on the Hippo Signaling Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1][2][3] The core of this pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ.[4][5] Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, have been identified as regulators of key oncogenic pathways, including the Hippo pathway.[6][7] This technical guide provides an in-depth exploration of MU1742, a potent and selective chemical probe for CK1δ and CK1ε, and its impact on the Hippo signaling cascade.[7][8] We present quantitative data on this compound's potency, detail relevant experimental protocols for investigating its effects, and visualize the complex signaling interactions using pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug development.
The Canonical Hippo Signaling Pathway
The Hippo pathway is an evolutionarily conserved signaling cascade that plays a central role in tissue homeostasis.[4][5] In mammals, the core of the pathway consists of a kinase stack including the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2) and LATS1/2 (large tumor suppressor kinases 1 and 2), along with their respective scaffold proteins SAV1 (Salvador homolog 1) and MOB1 (MOB kinase activator 1).[1][2]
When the pathway is active, typically stimulated by signals such as high cell density, MST1/2 phosphorylates and activates LATS1/2.[1][9] Activated LATS1/2 then phosphorylates the primary downstream effectors, YAP (Yes-associated protein) and its paralog TAZ (transcriptional co-activator with PDZ-binding motif).[1][10] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately targeting them for proteasomal degradation.[4][9] This prevents YAP/TAZ from translocating to the nucleus, where they would otherwise bind to TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[2][11][12] Dysregulation leading to the inactivation of this pathway allows for the nuclear accumulation of YAP/TAZ, promoting uncontrolled cell growth and tumorigenesis.[10][13]
This compound: A Potent and Selective CK1δ/CK1ε Chemical Probe
This compound is a high-quality chemical probe characterized by its potent inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[7] It demonstrates excellent kinome-wide selectivity, making it a valuable tool for studying the specific roles of these kinases in cellular processes.[6][7] At higher concentrations, this compound is also capable of inhibiting the CK1α isoform.[8][14]
Data Presentation: Potency and Pharmacokinetics
The inhibitory activity of this compound has been quantified through both in vitro biochemical assays and cell-based target engagement studies.
Table 1: In Vitro and Cellular Potency of this compound
| Target Kinase | In Vitro IC₅₀ (nM)[6][8] | Cellular EC₅₀ (nM) (NanoBRET Assay)[8] |
|---|---|---|
| CK1δ | 6.1 | 47 |
| CK1ε | 27.7 | 220 |
| CK1α1 | 7.2 | 3500 |
| CK1α1L | 520 | Not Reported |
IC₅₀ values were determined at an ATP concentration of 10 µM. Cellular potency was assessed in intact HEK293 cells.
Table 2: Pharmacokinetic Properties of this compound in Mice [6][8]
| Parameter | Value |
|---|---|
| Administration Route | Per Oral (PO) |
| Dose | 20 mg/kg |
| Bioavailability (F) | 57% |
| In Vivo Suitability | Suitable, favorable PK profile |
A dose of 100 mg/kg was also reported as well-received in mice.[8]
Proposed Impact of this compound on the Hippo Pathway
Casein Kinase 1 (CK1) isoforms are implicated in the regulation of multiple signaling pathways crucial for development and homeostasis, including the Wnt, Hedgehog, and Hippo pathways.[6][7] While the direct phosphorylation of core Hippo components by CK1δ/ε is an area of active research, a significant mechanism of action for this compound on the Hippo pathway is likely through its modulation of pathway crosstalk, particularly with the Wnt signaling pathway.
The Wnt pathway is known to interact with and influence the Hippo pathway.[4][15] Specifically, components of the Wnt destruction complex can sequester YAP/TAZ in the cytoplasm.[15] CK1δ/ε are positive regulators of the Wnt pathway. Therefore, by inhibiting CK1δ/ε, this compound is expected to suppress Wnt signaling. This suppression can lead to an increase in the cytoplasmic pool of YAP/TAZ that is available for phosphorylation by LATS1/2, thereby activating the Hippo pathway's tumor-suppressive function. This results in decreased YAP/TAZ nuclear localization and a subsequent reduction in the transcription of pro-proliferative target genes.
Experimental Protocols
To investigate the impact of this compound on the Hippo pathway, a series of in vitro and cell-based assays are required. For cellular assays, it is recommended to use this compound at concentrations below 5 µM to ensure selectivity and avoid off-target effects.[8]
Kinase Inhibition Assay (In Vitro)
This protocol determines the direct inhibitory effect of this compound on kinase activity.
-
Reagents: Recombinant active CK1δ/ε kinase, kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), this compound stock solution (in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO (vehicle control). c. Initiate the reaction by adding a fixed concentration of ATP (e.g., 10 µM). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP (or ADP produced) using the detection kit's instructions and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Western Blotting for YAP/TAZ Phosphorylation and Total Protein
This method assesses changes in the phosphorylation status and total levels of key Hippo pathway proteins in cells treated with this compound.
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293A, or a cancer cell line of interest) and grow to desired confluency (e.g., 70-80%). b. Treat cells with varying concentrations of this compound (e.g., 0, 50 nM, 200 nM, 1 µM) for a specified time (e.g., 24 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate. d. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample and resolve on a 4-20% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-TAZ, anti-GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Visualize bands using a chemiluminescence detection kit and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels, and total protein to a loading control (e.g., GAPDH).
Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression
This protocol measures changes in the mRNA levels of YAP/TAZ downstream target genes.
-
Cell Treatment and RNA Extraction: a. Treat cells with this compound as described in the Western Blot protocol. b. Extract total RNA from cells using an RNeasy kit or TRIzol reagent.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, cDNA template, and primers for target genes (CTGF, CYR61) and a housekeeping gene (ACTB, GAPDH). b. Run the reaction on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Summary and Future Directions
This compound is a well-characterized and selective inhibitor of CK1δ and CK1ε, making it an invaluable tool for dissecting the roles of these kinases in cell signaling. Its demonstrated ability to modulate pathways intertwined with the Hippo cascade, such as Wnt, positions it as a key compound for investigating novel therapeutic strategies against cancers driven by YAP/TAZ hyperactivation.
Future research should focus on elucidating the direct interactions, if any, between CK1δ/ε and core Hippo pathway components. Investigating the efficacy of this compound in in vivo cancer models with defined Hippo pathway mutations or YAP/TAZ activation signatures will be crucial for translating these preclinical findings. Furthermore, exploring this compound in combination with other targeted therapies, such as direct TEAD inhibitors, could reveal synergistic effects and provide new avenues for treating resistant cancers.
References
- 1. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. YAP/TAZ Activation as a Target for Treating Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Hippo pathway components by gene inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SHP1705 in Circadian Rhythm Research and Glioblastoma Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SHP1705, a novel small molecule activator of Cryptochrome 2 (CRY2), and its involvement in circadian rhythm research, with a specific focus on its potential as a therapeutic agent for glioblastoma (GBM). This document details the mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.
Introduction to SHP1705 and the Circadian Clock
The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes in mammals.[1] This internal clock is driven by a complex network of transcriptional-translational feedback loops. The core of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which activate the transcription of their own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[2][3] Disruptions in this finely tuned rhythm have been implicated in various pathologies, including cancer.[4]
Glioblastoma, the most aggressive primary brain tumor in adults, has been shown to hijack the circadian clock machinery to promote the survival and proliferation of glioblastoma stem cells (GSCs), which are thought to drive tumor growth and recurrence.[5][6] Specifically, studies have revealed that CRY2 levels are often suppressed in GBM tissue compared to non-tumor tissue.[7] This has led to the development of therapeutic strategies aimed at modulating the core clock components.
SHP1705 is a novel, orally bioavailable small molecule that has been identified as a potent and selective activator of CRY2.[7] By enhancing the repressive function of CRY2 on the CLOCK-BMAL1 complex, SHP1705 effectively disrupts the hijacked circadian machinery in GSCs, leading to impaired cancer cell survival and proliferation.[8] Notably, SHP1705 is the first circadian clock-targeting compound to have successfully completed a Phase 1 clinical trial, demonstrating a favorable safety profile in healthy volunteers.[7][9]
Mechanism of Action of SHP1705
SHP1705 functions by directly targeting and activating CRY2, a key component of the negative limb of the core circadian feedback loop.[7] In the canonical pathway, the CLOCK-BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including PER and CRY, initiating their transcription.[2] The resulting PER and CRY proteins form a complex in the cytoplasm, which then translocates to the nucleus. This complex, through the action of CRY proteins, directly interacts with the CLOCK-BMAL1 heterodimer, inhibiting its transcriptional activity and thereby repressing its own expression.[10][11]
In glioblastoma stem cells, reduced CRY2 levels lead to a dampened repressive signal, allowing for uncontrolled CLOCK-BMAL1 activity that fuels cell proliferation and survival.[7] SHP1705 enhances the natural repressive function of the remaining CRY2 protein.[8] This increased CRY2 activity leads to a more robust inhibition of CLOCK-BMAL1, resulting in decreased transcription of downstream target genes essential for GSC viability, such as PER2.[7] This targeted disruption of the cancer cells' co-opted circadian clock leads to a reduction in GSC survival and proliferation, with minimal effects on healthy cells where the circadian machinery is not hijacked in the same manner.[5]
Quantitative Preclinical Data
The preclinical efficacy of SHP1705 has been evaluated in various in vitro and in vivo models of glioblastoma. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of SHP1705 in Glioblastoma Stem Cells (GSCs)
| Cell Line | TMZ Sensitivity | IC50 (µM) of SHP1705 | Notes |
| MGG 31 | Sensitive | ~2.5 | Showed the highest sensitivity among the tested GSC lines. |
| GSC 3565 | N/A | ~5.0 | |
| Various GSCs | Sensitive & Resistant | More efficacious than earlier CRY activators (KL001, SHP656, SHP1703) | Differentiated glioblastoma cells (DGCs) lost sensitivity to SHP1705. |
Data extracted from studies published in Neuro-Oncology. The IC50 values are approximate, based on graphical representations in the source material.[7][8]
Table 2: In Vivo Efficacy of SHP1705 in Glioblastoma Mouse Models
| GSC Line | Treatment | Key Findings |
| T387 | SHP1705 | Significantly prolonged survival time compared to vehicle control. |
| T3565 | SHP1705 | Significantly prolonged survival time compared to vehicle control and earlier CRY activator SHP656. |
| N/A | SHP1705 | Higher doses slowed tumor growth and extended survival. |
| N/A | SHP1705 + Radiation | Increased cancer cell mortality following radiation treatment. |
This table summarizes the qualitative outcomes of in vivo studies. Specific quantitative data on tumor volume reduction and median survival extension can be found in the primary literature.[5][7][9]
Phase 1 Clinical Trial Summary
SHP1705 is the first circadian clock-targeting compound to be evaluated in a Phase 1 clinical trial.[6]
Table 3: Overview of SHP1705 Phase 1 Clinical Trial
| Study Design | Participants | Dosing | Key Findings |
| Randomized, double-blind, placebo-controlled | 54 healthy volunteers | Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) | SHP1705 was found to be safe and well-tolerated. |
| Oral administration | The most frequently reported adverse events were minor and included headache and nausea. |
This summary is based on reports of the Phase 1 trial conducted by Synchronicity Pharma.[7][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHP1705.
Cell Viability Assay
-
Cell Plating: Seed glioblastoma stem cells (GSCs) in 96-well, black, clear, flat-bottom plates at a density of 1,000 cells per 100 µL of Neurobasal-A media per well.[7]
-
Compound Preparation: Dissolve SHP1705 in DMSO to create a 10 mM stock solution.[7]
-
Treatment: Add the desired concentrations of SHP1705 to the wells. Ensure the final DMSO concentration is less than or equal to 1%.[7]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for a period of 3 to 4 days.[7][8]
-
Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of SHP1705 and fitting the data to a dose-response curve.
Quantitative PCR (qPCR) for PER2 Expression
-
Cell Treatment: Plate GSCs and non-malignant neuronal cells and treat with various concentrations of SHP1705 (e.g., 1.25, 2.5, or 5 µM) or DMSO control for 24 hours.[7]
-
RNA Extraction: Isolate total RNA from the cells using a standard method, such as the TRIzol™ reagent, following the manufacturer's protocol.[12]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[12]
-
qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the PER2 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.[12]
-
Data Analysis: Calculate the relative expression of PER2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the DMSO control.
In Vivo Glioblastoma Xenograft Model
-
Cell Preparation: Transduce GSCs with a constitutive luciferase reporter for in vivo imaging.
-
Intracranial Injection: Anesthetize 8-week-old immunodeficient mice (e.g., NSG mice) and intracranially inject 2 x 10^4 GSCs.[7]
-
Tumor Establishment: Allow tumors to establish for 7 days post-injection.[7]
-
Treatment Administration: Administer SHP1705 or vehicle control orally at specified doses and schedules.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (BLI) at regular intervals.
-
Survival Analysis: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data and analyze using Kaplan-Meier survival curves.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Signaling Pathways and Visualizations
The following diagrams illustrate the core circadian clock signaling pathway and the mechanism of action of SHP1705.
Core Circadian Clock Feedback Loop
Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.
SHP1705 Mechanism of Action in Glioblastoma
Caption: SHP1705 enhances CRY2-mediated inhibition of CLOCK:BMAL1 in glioblastoma stem cells.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional architecture of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. keck.usc.edu [keck.usc.edu]
- 6. New compound targets circadian clock machinery in cells to fight glioblastoma - ecancer [ecancer.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
- 10. CRY Drives Cyclic CK2-Mediated BMAL1 Phosphorylation to Control the Mammalian Circadian Clock | PLOS Biology [journals.plos.org]
- 11. Dual modes of CLOCK:BMAL1 inhibition mediated by Cryptochrome and Period proteins in the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Foundational Research on MU1742 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on MU1742, a potent and selective chemical probe for Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information compiled herein is intended to support further investigation into the therapeutic potential of targeting these kinases in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro and In Cellulo Potency of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | EC50 (nM) | Notes |
| CK1δ | In Vitro Kinase Assay | 6.1[1] | HEK 293 | 47[1] | High in vitro and in cellulo potency. |
| CK1ε | In Vitro Kinase Assay | 27.7[1] | HEK 293 | 220[1] | Potent inhibition observed. |
| CK1α1 | In Vitro Kinase Assay | 7.2[1] | HEK 293 | 3500[1] | High in vitro potency, but significantly weaker in cellulo engagement. |
| CK1α1L | In Vitro Kinase Assay | 520[1] | - | - | Moderate in vitro inhibition. |
Table 2: Cytotoxicity of this compound in Specific Cell Lines
| Cell Line | Cancer Type | Assay | Time Point | Result |
| JURKAT | T-cell leukemia | Alamar blue | 24 hours | No significant crude cytotoxic effect up to 10 µM[1] |
| HEK 293 | Embryonic Kidney | Alamar blue | 24 hours | No significant crude cytotoxic effect up to 10 µM[1] |
Note: There is a lack of publicly available, broad-panel screening data for the cytotoxicity and anti-proliferative effects of this compound across a diverse range of cancer cell lines.
Signaling Pathway Analysis: Wnt/β-catenin Pathway
This compound primarily exerts its effects on cancer cells through the modulation of the Wnt/β-catenin signaling pathway. CK1δ and CK1ε are key components of the β-catenin destruction complex. Inhibition of these kinases by this compound is expected to stabilize this complex, leading to the phosphorylation and subsequent degradation of β-catenin. This prevents its translocation to the nucleus and the transcription of Wnt target genes, which are often implicated in cancer cell proliferation and survival.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.
Experimental Protocols
Detailed methodologies for key experiments performed with this compound are provided below.
Alamar Blue Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., JURKAT, HEK 293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time point (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Western Blot for DVL3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of DVL3, a downstream target of CK1δ/ε.
Materials:
-
Cancer cell line expressing DVL3
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-DVL3 (specific for the CK1-mediated phosphorylation site, if available), anti-DVL3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Plate cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. A shift in the mobility of the DVL3 band indicates changes in its phosphorylation state.[2]
TOPFlash/FOPFlash Reporter Assay
Objective: To measure the effect of this compound on TCF/LEF-mediated transcription, a readout of Wnt/β-catenin signaling activity.
Materials:
-
HEK 293T cells (or other suitable cell line)
-
TOPFlash (containing TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a (as a pathway activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of Wnt3a.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and the dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the control-treated cells.
Trans-well Chemotaxis Assay
Objective: To assess the effect of this compound on the migration of cancer cells towards a chemoattractant.
Materials:
-
Leukemic cell line (or other migratory cancer cell line)[2]
-
Trans-well inserts (with appropriate pore size) and companion plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., CCL19 for leukemic cells)[2]
-
This compound
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Add serum-free medium containing the chemoattractant to the lower chamber of the trans-well plate.
-
Resuspend the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the trans-well insert.
-
Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the inhibition of migration as a percentage of the control.
Visualizations of Experimental Workflows
Caption: Workflow for the Alamar Blue cell viability assay.
Caption: General workflow for Western blot analysis.
Caption: Workflow for the TOPFlash/FOPFlash reporter assay.
References
Preliminary Efficacy of MU1742 in Neurodegenerative Disease Models: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data and scientific rationale supporting the investigation of MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), in the context of various neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating conditions.
Executive Summary
This compound is a chemical probe characterized by its high selectivity and potency against CK1δ and CK1ε, coupled with a favorable pharmacokinetic profile for in vivo studies.[1] Deregulation of CK1 activity has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's disease (PD).[2][3] The therapeutic potential of targeting CK1δ/ε is underscored by the kinases' roles in critical pathological processes such as the hyperphosphorylation of tau and TDP-43 proteins, and the modulation of amyloid-β (Aβ) pathology. This guide summarizes the existing preliminary data from studies on selective CK1δ/ε inhibitors in relevant neurodegenerative models, providing a foundational framework for the continued investigation of this compound.
Introduction to this compound
This compound is a highly selective chemical probe for the protein kinases CK1δ and CK1ε.[2] It demonstrates excellent kinome-wide selectivity and high potency in both in vitro and cellular assays.[1] Furthermore, this compound possesses a suitable pharmacokinetic profile, making it a valuable tool for in vivo research.[1][2] A corresponding negative control compound, MU2027, is also available for rigorous experimental design.[2]
Pharmacokinetic Profile of this compound in Mice
A summary of the pharmacokinetic parameters of this compound following a single oral administration in mice is presented in Table 1. The data indicates good oral bioavailability and sustained plasma concentrations, supporting its use in preclinical animal models.[1]
| Parameter | Value |
| Dose | 20 mg/kg (oral) |
| Bioavailability (F%) | 57% |
| Formulation | Dihydrochloride salt |
| Vehicle | Aqueous solution |
| Table 1: Pharmacokinetic properties of this compound in mice.[1] |
Alzheimer's Disease (AD)
The overexpression of CK1δ and CK1ε has been observed in the brains of Alzheimer's disease patients, suggesting a role for these kinases in AD pathology.[4] Preclinical studies using the selective CK1δ/ε inhibitor PF-670462 in mouse models of AD have demonstrated promising therapeutic effects.
Preclinical Evidence in an APP-PS1 Mouse Model
In a study utilizing the APP-PS1 mouse model of Alzheimer's disease, the CK1δ/ε inhibitor PF-670462 was administered to assess its impact on cognitive-affective behavior and amyloid pathology.
| Endpoint | Treatment Group | Outcome |
| Cognitive-Affective Behavior | PF-670462 (10 mg/kg and 30 mg/kg) | Improved performance in cognitive and affective tasks. |
| Amyloid Burden | PF-670462 (dose-dependent) | Reduced overall Aβ signal and plaque size in the prefrontal cortex and hippocampus. |
| Table 2: Effects of CK1δ/ε inhibition in the APP-PS1 mouse model. |
-
Animal Model: 10-13 month old APP-PS1 transgenic mice and non-transgenic controls.
-
Drug Administration: PF-670462 administered at 10 mg/kg (CK1δ selective) or 30 mg/kg (CK1δ and CK1ε selective) via intraperitoneal injection.
-
Behavioral Assessments: A battery of tests assessing cognitive and affective functions.
-
Histopathological Analysis: Immunohistochemical staining for Aβ plaques in brain tissue (prefrontal cortex and hippocampus).
-
Biochemical Analysis: Measurement of Aβ levels.
Signaling Pathway in Alzheimer's Disease
CK1δ and CK1ε are implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), which leads to the production of Aβ peptides. Inhibition of CK1δ/ε may therefore mitigate both hallmark pathologies of AD.
Amyotrophic Lateral Sclerosis (ALS)
A primary pathological hallmark of ALS is the cytoplasmic accumulation and hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43). CK1δ has been identified as a key kinase responsible for this aberrant phosphorylation.
Preclinical Evidence in Murine Models of ALS
Studies utilizing CK1δ inhibitors in mouse models of ALS have demonstrated a reduction in TDP-43 phosphorylation and neurotoxicity, suggesting a potential therapeutic avenue.
| Endpoint | Treatment Group | Outcome |
| TDP-43 Phosphorylation | CK1δ inhibitor | Significant reduction in phosphorylated TDP-43 levels in the spinal cord. |
| Motor Neuron Survival | CK1δ inhibitor | Preservation of motor neurons in the anterior horn of the lumbar spinal cord. |
| Neuromuscular Performance | CK1δ silencing (shRNA) | Significant improvement in neuromuscular performance. |
| Table 3: Effects of CK1δ inhibition in ALS mouse models. |
-
Animal Model: Transgenic mice expressing mutant human TDP-43 (A315T).
-
Drug Administration: Intraperitoneal administration of a CK1δ inhibitor.
-
Biochemical Analysis: Western blot analysis of spinal cord lysates to quantify levels of phosphorylated and total TDP-43.
-
Histopathological Analysis: Immunohistochemical staining to assess motor neuron survival and glial reactivity in the spinal cord.
Signaling Pathway in ALS
CK1δ directly phosphorylates TDP-43, promoting its mislocalization to the cytoplasm and subsequent aggregation, which is a key toxic event in ALS. Inhibition of CK1δ is therefore hypothesized to prevent this pathological cascade.
References
- 1. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CK1δ/ε-mediated TDP-43 phosphorylation contributes to early motor neuron disease toxicity in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MU1742 Target Engagement and Validation in Cells
This guide provides a comprehensive overview of the chemical probe this compound, focusing on its target engagement and validation in cellular contexts. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key regulators of various cellular processes, most notably the Wnt signaling pathway.[1][2] This document details the quantitative characteristics of this compound, outlines experimental protocols for its validation, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and its corresponding negative control, MU2027.
Table 1: In Vitro Potency of this compound and MU2027 [1][3]
| Target | This compound IC50 (nM) | MU2027 IC50 (nM) |
| CK1δ | 6.1 | >10,000 |
| CK1ε | 27.7 | >10,000 |
| CK1α1 | 7.2 | >10,000 |
| CK1α1L | 520 | >10,000 |
| p38α | >10,000 | >10,000 |
Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay) [3]
| Target | This compound EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.
Experimental Workflow
Caption: Experimental workflow for the validation of this compound.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency (IC50) of this compound against CK1δ and CK1ε.
Materials:
-
Recombinant human CK1δ and CK1ε enzymes
-
α-casein substrate
-
ATP
-
This compound and MU2027 (in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and MU2027 in kinase buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of a solution containing the kinase (e.g., 7 nM GST-CK1δ or 70 nM 6xHis-CK1ε) in kinase buffer to each well.[4]
-
To initiate the reaction, add 2 µL of a substrate/ATP mix (e.g., 10 µM α-casein and 10 µM ATP) to each well.[1][4]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
NanoBRET™ Target Engagement Assay
This protocol measures the binding of this compound to CK1δ and CK1ε in live HEK293 cells.[3]
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusions
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for CK1
-
This compound and MU2027 (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
384-well white plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmids and plate them in a 384-well plate. Culture for 18-24 hours.[5]
-
Prepare serial dilutions of this compound and MU2027 in Opti-MEM.
-
Add the compounds to the cells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[5]
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the EC50.
Western Blot for DVL3 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of DVL3, a downstream substrate of CK1δ/ε in the Wnt pathway.[1]
Materials:
-
HEK293T cells
-
This compound and MU2027 (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DVL3, anti-total DVL3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate HEK293T cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or MU2027 for a specified time (e.g., 4-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-DVL3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total DVL3 and β-actin to ensure equal loading.
Wnt/β-catenin Reporter Assay (TOPFlash)
This assay quantifies the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells
-
TOPFlash (TCF/LEF reporter) and Renilla luciferase (control) plasmids
-
Transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
This compound and MU2027 (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white plates
Procedure:
-
Co-transfect HEK293T cells with TOPFlash and Renilla luciferase plasmids in a 96-well plate.[2][7]
-
After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway.
-
Simultaneously, treat the cells with serial dilutions of this compound or MU2027.
-
Incubate for another 24 hours.
-
Lyse the cells using the passive lysis buffer from the assay kit.
-
Measure the Firefly and Renilla luciferase activities in each well using a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the effect on Wnt signaling.
Cell Migration Assay (Transwell)
This assay assesses the impact of this compound on cell migration, a process that can be regulated by Wnt signaling.
Materials:
-
A suitable cell line with migratory potential (e.g., MDA-MB-231)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free and serum-containing culture medium
-
This compound and MU2027 (in DMSO)
-
Crystal violet staining solution
Procedure:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.[8]
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or MU2027.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.[9]
-
Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted dye or by counting cells in multiple microscopic fields.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
basic properties and characteristics of the MU1742 compound
Technical Guide on the Core Properties and Characteristics of Sotorasib (B605408) (AMG 510), a KRAS G12C Inhibitor
Disclaimer: Information regarding the specific compound "MU1742" was not publicly available. This guide has been created using Sotorasib (AMG 510), a well-documented KRAS G12C inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C).[1][2] This mutation is a key oncogenic driver in several cancers, including a notable subset of non-small cell lung cancer (NSCLC).[3] Sotorasib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4][5] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Core Chemical and Physical Properties
Sotorasib is a synthetic organic compound with a complex pyridopyrimidine derivative structure.[6][7] Its key physicochemical properties are summarized below for reference.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀F₂N₆O₃ | [1][6] |
| Molecular Weight | 560.6 g/mol | [1][6] |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2(1H)-one | [7] |
| CAS Number | 2252403-56-6 | [7] |
| Appearance | Off-white to yellow powder | [7] |
| Solubility | 1.3 mg/mL at pH 1.2, 0.03 mg/mL at pH 6.8 | [8][9] |
| pKa | 8.06, 4.56 | [8][9] |
Signaling Pathways and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[6] The KRAS G12C mutation impairs the protein's ability to hydrolyze guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP), locking it in a constitutively active, GTP-bound state.[10][11] This leads to persistent downstream signaling, primarily through the RAF/MEK/ERK (MAPK) pathway, driving uncontrolled cell growth.[4][10]
Sotorasib is a covalent inhibitor that selectively targets the mutant cysteine residue at position 12.[10][12] It binds to a previously unexploited surface groove in the switch II region of KRAS G12C when the protein is in its inactive, GDP-bound state.[4][6] This irreversible covalent bond traps KRAS G12C in this inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[6][12] This mechanism is highly specific to the G12C mutant, with no inhibitory effect on wild-type KRAS.[6]
Preclinical and Clinical Data Summary
Sotorasib has undergone extensive preclinical and clinical evaluation, demonstrating significant anti-tumor activity in KRAS G12C-mutated cancers.
In Vitro Efficacy
The potency of sotorasib has been evaluated across various cancer cell lines harboring the KRAS G12C mutation.
| Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 10 - 15.6 | [13] |
| MIA PaCa-2 | Pancreatic Cancer | 2D | 10 - 50 | [13] |
| NCI-H2122 | Non-Small Cell Lung Cancer | 2D | 20 | [13] |
| SW1573 | Non-Small Cell Lung Cancer | 2D | 30 | [13] |
| NCI-H358 | Non-Small Cell Lung Cancer | 3D | 0.2 | [13] |
| MIA PaCa-2 | Pancreatic Cancer | 3D | 0.3 | [13] |
In Vivo Efficacy
Preclinical studies in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models have shown significant tumor growth inhibition with sotorasib treatment.[3] Combination strategies with other targeted agents, such as HER kinase or SHP2 inhibitors, have demonstrated enhanced anti-tumor activity in vivo.[3]
Clinical Trial Data (CodeBreaK 100)
The pivotal CodeBreaK 100 trial evaluated sotorasib in patients with pretreated KRAS G12C-mutated advanced solid tumors.[5][14]
| Parameter | Value (NSCLC Cohort, n=124) | Reference |
| Dose | 960 mg once daily | [15] |
| Objective Response Rate (ORR) | 37.1% (95% CI: 28, 45) | [4][15] |
| Disease Control Rate (DCR) | 80.6% | [15][16] |
| Median Duration of Response (DOR) | 11.1 months | [16] |
| Median Progression-Free Survival (PFS) | 6.8 months | [15] |
| Median Overall Survival (OS) | 12.5 months | [16] |
| 2-Year OS Rate | 33% | [17] |
The most common adverse reactions (≥20%) included diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[4][9]
Experimental Protocols
A suite of biochemical and cell-based assays is essential for the characterization of KRAS inhibitors like sotorasib.[18][19]
Biochemical Assay: HTRF-Based Nucleotide Exchange
This assay measures the compound's ability to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.[20]
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine (B1146940) nucleotide exchange factor (GEF), SOS1. Inhibition of this process by the compound results in a decreased HTRF signal.
Methodology:
-
Compound Plating: Serially dilute the test compound in an appropriate buffer (e.g., DMSO) and dispense into a 384-well assay plate.[20]
-
KRAS/GDP/Antibody Mix Preparation: Prepare a mix containing recombinant KRAS G12C protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and an anti-tag antibody (e.g., Anti-His6-Tb). Pre-incubate to allow complex formation.[20]
-
Dispensing KRAS Mix: Add the pre-incubated KRAS mix to all wells of the compound-plated plate.
-
Initiating Nucleotide Exchange: Prepare a mix of the GEF (e.g., SOS1) and unlabeled GTP in assay buffer. Add this mix to the wells to initiate the exchange reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells harboring the KRAS G12C mutation.[13]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) under standard conditions.
-
Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 3-10 days).[13]
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This lyses the cells and initiates the luminescent reaction.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against compound concentration to generate a dose-response curve and calculate the IC50 value.
References
- 1. Sotorasib|KRAS G12C Inhibitor|For Research Use [benchchem.com]
- 2. sotorasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Early-Phase Study Reports Progress in Targeting KRAS-Mutated Tumors With Sotorasib - The ASCO Post [ascopost.com]
- 15. ilcn.org [ilcn.org]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
The Chemical Probe MU1742 and its Inactive Control MU2027: A Technical Guide to a Selective CK1δ/ε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical probe MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its corresponding inactive control, MU2027. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including the regulation of Wnt, Hedgehog, and Hippo signaling pathways.[1][2] These pathways are fundamental for embryonic development, tissue homeostasis, and cell proliferation, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3] The CK1 family consists of several isoforms, with CK1δ and CK1ε sharing the highest degree of homology and often exhibiting functional redundancy.[4]
This compound has been developed as a high-quality chemical probe for studying the biological functions of CK1δ and CK1ε.[1] Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a valuable tool for both in vitro and in vivo research.[1][2] To ensure rigorous experimental design and interpretation, this compound is accompanied by MU2027, a structurally related but biologically inactive control compound.[1] This allows researchers to distinguish the specific effects of CK1δ/ε inhibition from potential off-target or compound-specific effects.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Upon Wnt binding to its receptor Frizzled (Fz) and co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane, leading to the inhibition of β-catenin phosphorylation.[5]
CK1δ and CK1ε are positive regulators of the Wnt pathway.[4][6] They contribute to the stabilization of β-catenin by phosphorylating components of the destruction complex, such as Dishevelled (DVL).[4][5] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of DVL, leading to the stabilization of the destruction complex and subsequent degradation of β-catenin.[1][7] This is observed experimentally as a reduction in the phosphorylation-dependent mobility shift of DVL3 on a Western blot and decreased stabilization of β-catenin.[7][8] The downstream consequence is the suppression of Wnt target gene transcription.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its inactive control MU2027.
Table 1: In Vitro Potency of this compound against CK1 Isoforms
| Kinase Isoform | IC50 (nM) |
| CK1α | 7.2 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1L | 520 |
Data from kinome-wide screening at 1 µM concentration.[1]
Table 2: Cellular Potency of this compound (NanoBRET Assay in HEK293 Cells)
| Kinase Isoform | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
Cellular target engagement confirmed by NanoBRET assay.[8]
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C22H22F2N6 | 408.46 |
| MU2027 | C24H27FN6 | 418.52 |
[2]
Table 4: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Bioavailability (F%) | 57% |
| Recommended Dose | 20-100 mg/kg (per oral) |
Favorable pharmacokinetic profile observed upon oral administration.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to CK1δ and CK1ε in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion proteins
-
NanoBRET™ Kinase Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
This compound and MU2027
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion plasmid and a carrier DNA using FuGENE® HD. Plate the transfected cells in white 96-well plates and incubate for 18-24 hours to allow for protein expression.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and MU2027 in Opti-MEM™.
-
Tracer Preparation: Dilute the NanoBRET™ Kinase Tracer in Opti-MEM™.
-
Assay Plate Setup: Add the diluted compounds and tracer to the wells containing the transfected cells. Include wells with tracer only (for control) and vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[9]
-
Luminescence Reading: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells. Read the donor (460 nm) and acceptor (610 nm) emission signals within 20 minutes using a plate reader equipped for BRET measurements.[9]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for DVL3 Phosphorylation
This assay assesses the effect of this compound on the phosphorylation status of DVL3, a key downstream target of CK1δ/ε.
Materials:
-
HEK293T cells
-
Plasmids for overexpression of DVL3 and CK1ε (optional, to enhance signal)
-
This compound and MU2027
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-DVL3, anti-phospho-DVL (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed HEK293T cells and, if desired, transfect with DVL3 and CK1ε plasmids. Treat the cells with various concentrations of this compound or MU2027 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the electrophoretic mobility shift of the DVL3 band. A decrease in the higher molecular weight (phosphorylated) forms of DVL3 in this compound-treated samples indicates inhibition of CK1δ/ε.
TOPFlash/FOPFlash Reporter Assay
This luciferase-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
HEK293T cells
-
TOPFlash (containing TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids
-
A Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned medium (or plasmid for Wnt3a overexpression)
-
This compound and MU2027
-
Dual-Luciferase® Reporter Assay System
-
96-well plates and a luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in 96-well plates with the TOPFlash or FOPFlash plasmid, the Renilla luciferase plasmid, and any other plasmids as required (e.g., DVL3 and CK1ε to amplify the signal).[11]
-
Compound Treatment and Wnt Stimulation: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or MU2027. After a pre-incubation period (e.g., 1 hour), stimulate the cells with Wnt3a conditioned medium.
-
Cell Lysis: After 16-24 hours of stimulation, lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.[12]
-
Luciferase Assay: Measure the Firefly (TOP/FOPFlash) and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[12]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOPFlash/FOPFlash ratio in this compound-treated cells indicates inhibition of Wnt/β-catenin signaling.
Trans-well Migration Assay
This assay evaluates the effect of this compound on the chemotaxis of cells in response to a chemokine like CCL19.
Materials:
-
Leukemic cell line (e.g., Jurkat)
-
Trans-well inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Recombinant human CCL19
-
This compound and MU2027
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Flow cytometer or cell counter
Procedure:
-
Assay Setup: Add assay medium containing various concentrations of CCL19 to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend the cells in assay medium and pre-incubate them with different concentrations of this compound or MU2027 for 30-60 minutes at 37°C.[13]
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the trans-well inserts.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.[13]
-
Cell Counting: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer.
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. A reduction in cell migration in the presence of this compound indicates an inhibitory effect on chemotaxis.
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway and the Role of this compound
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of a kinase inhibitor like this compound.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Casein kinase 1‐epsilon or 1‐delta required for Wnt‐mediated intestinal stem cell maintenance | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. eubopen.org [eubopen.org]
- 9. eubopen.org [eubopen.org]
- 10. Comparative phosphorylation map of Dishevelled 3 links phospho-signatures to biological outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
The Discovery and Development of MU1742: A Potent and Selective Chemical Probe for CK1δ and CK1ε
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and characterization of MU1742, a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). Developed through a collaboration between the Structural Genomics Consortium (SGC), CasInvent Pharma, and researchers at Masaryk University, this compound serves as a critical tool for investigating the roles of CK1δ and CK1ε in various cellular processes and disease states.[1][2] This document details the probe's biochemical and cellular activity, selectivity profile, pharmacokinetic properties, and the experimental protocols utilized for its validation. Accompanying this guide is MU2027, a structurally related but inactive compound, which serves as an essential negative control for rigorous experimental design.[1]
Introduction to Casein Kinase 1 and the Rationale for a Selective Probe
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are ubiquitously expressed and play pivotal roles in a multitude of cellular processes.[1] The CK1 family in humans consists of six isoforms (α, γ1, γ2, γ3, δ, and ε) and several splice variants.[3][4] These kinases are integral components of several key signaling pathways, including Wnt, Hedgehog, and Hippo, which are fundamental for embryonic development, tissue homeostasis, and cellular growth.[1][3][4]
Deregulation of CK1 activity has been implicated in the pathogenesis of numerous diseases, including various cancers such as acute myeloid leukemia, breast cancer, and pancreatic cancer, as well as neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] The pleiotropic nature of CK1 isoforms and their involvement in critical cellular functions, such as chromosome segregation, gene expression, cell proliferation, and apoptosis, make them attractive therapeutic targets.[1][3] However, the high degree of structural similarity among the CK1 isoforms, particularly between CK1δ and CK1ε, has posed a significant challenge to the development of selective inhibitors.[1] The development of isoform-selective chemical probes is therefore crucial to dissect the specific functions of each kinase and to validate them as therapeutic targets. This compound was developed to address this need, providing researchers with a high-quality tool to specifically interrogate the functions of CK1δ and CK1ε.[1][5]
Discovery and Development of this compound
This compound was identified as a potent and selective inhibitor of CK1δ and CK1ε, emerging from a focused effort to develop chemical probes for the CK1 family.[1][5] The development program also yielded MU2027, a closely related analogue with significantly reduced activity, to serve as a negative control in biological experiments.[1] The core chemical scaffold of this compound is a 1H-pyrrolo[2,3-b]pyridine-imidazole pharmacophore.[5]
Chemical Synthesis
The synthesis of this compound and related 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step synthetic routes. While the specific, detailed synthesis of this compound is proprietary, the general approach for creating similar scaffolds often involves key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to build the core structure and introduce various substituents. The development of these synthetic methodologies allows for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, MU2027.
Table 1: In Vitro Potency of this compound and MU2027 Against CK1 Isoforms
| Compound | Target | IC50 (nM) |
| This compound | CK1α1 | 7.2 |
| CK1α1L | 520 | |
| CK1δ | 6.1 | |
| CK1ε | 27.7 | |
| p38α | >10,000 | |
| MU2027 | CK1δ | >10,000 |
| CK1ε | >10,000 |
Data obtained from in vitro inhibition assays (Reaction Biology) at an ATP concentration of 10 µM.[3][6]
Table 2: In Cellulo Target Engagement of this compound
| Target | EC50 (nM) |
| CK1α1 | 3500 |
| CK1δ | 47 |
| CK1ε | 220 |
Data from NanoBRET™ assays performed in intact HEK293 cells.[3][4]
Table 3: Kinome-Wide Selectivity of this compound
| Kinase Panel | Concentration | Results |
| 415 Protein Kinases | 1 µM | Only CK1 kinases were strongly inhibited (residual activity < 40%). No significant off-target inhibition observed. |
Data from kinome-wide screening performed by Reaction Biology.[6][7]
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Per Oral (PO) |
| Dose | 20 mg/kg |
| Bioavailability (F) | 57% |
In vivo pharmacokinetic profile evaluated in mice.[3][4][7]
Signaling Pathways and Cellular Processes Modulated by this compound
This compound, through its inhibition of CK1δ and CK1ε, modulates several critical signaling pathways.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention by this compound.
CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway through their phosphorylation of Dishevelled (DVL) proteins.[8][9] Inhibition of CK1δ/ε by this compound leads to decreased DVL phosphorylation, stabilization of the β-catenin destruction complex, and subsequent degradation of β-catenin, ultimately downregulating Wnt target gene expression.[4][7] this compound has also been shown to impact the Hedgehog and Hippo signaling pathways, where CK1 isoforms play crucial regulatory roles.[1][3][4] The cellular processes affected by this compound are diverse and include cell proliferation, survival, migration, and differentiation.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of this compound against CK1 isoforms.
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Reagents and Materials: Recombinant human CK1 isoforms (CK1α, CK1δ, CK1ε), appropriate peptide substrate, ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT), this compound, MU2027, DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of this compound and MU2027 in DMSO and then in kinase reaction buffer. b. In a 96-well or 384-well plate, add the diluted compounds. c. Add the recombinant CK1 enzyme to each well and incubate briefly. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader. g. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay
This protocol outlines the methodology to measure the engagement of this compound with CK1δ and CK1ε in living cells.
Methodology:
-
Reagents and Materials: HEK293 cells, plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusion proteins, NanoBRET™ fluorescent tracer, FuGENE® HD transfection reagent, Opti-MEM™ I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor.
-
Procedure: a. Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion construct and a carrier DNA using FuGENE® HD. Plate the transfected cells in a 96-well plate and incubate for 18-24 hours. b. Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells. c. Tracer Addition: Add the NanoBRET™ tracer to all wells. d. Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. e. Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. f. Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm). g. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The EC50 values are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.[10]
DVL3 Phosphorylation Western Blot
This protocol is for assessing the effect of this compound on the phosphorylation of DVL3, a key substrate of CK1δ/ε in the Wnt pathway.
Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293T) and transfect with a plasmid expressing tagged DVL3 (e.g., FLAG-Dvl3). Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against the DVL3 tag (e.g., anti-FLAG) and a loading control (e.g., β-actin or GAPDH). Phosphorylation of DVL3 by CK1δ/ε results in a characteristic electrophoretic mobility shift, which can be observed as a slower migrating band.[7][11] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TOPFlash/FOPFlash Reporter Assay
This assay quantifies the transcriptional activity of the canonical Wnt pathway.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with either the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid for normalization.
-
Treatment: 24 hours post-transfection, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence of varying concentrations of this compound.
-
Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of normalized TOPFlash to FOPFlash activity. A decrease in this ratio upon this compound treatment indicates inhibition of the Wnt pathway.[7][12]
Leukemic Cell Chemotaxis Assay
This protocol assesses the effect of this compound on the migration of leukemic cells towards a chemoattractant.
Methodology:
-
Reagents and Materials: A leukemic cell line (e.g., Jurkat), RPMI-1640 medium with BSA, a chemoattractant (e.g., CCL19), Transwell inserts (e.g., 5 µm pore size), and a method for cell counting (e.g., flow cytometry or a fluorescent dye like Calcein AM).
-
Procedure: a. Place the Transwell inserts into a 24-well plate. Add medium containing the chemoattractant (e.g., CCL19) to the lower chamber. b. Resuspend the leukemic cells in serum-free medium and pre-treat with different concentrations of this compound or vehicle control. c. Add the cell suspension to the upper chamber of the Transwell inserts. d. Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration. e. Quantify the number of cells that have migrated to the lower chamber. This can be done by collecting the cells from the lower chamber and counting them using a flow cytometer or by lysing the cells and measuring fluorescence if a dye was used. f. A reduction in the number of migrated cells in the this compound-treated wells compared to the control indicates an inhibition of chemotaxis.[7][13][14]
Conclusion
This compound is a high-quality chemical probe characterized by its high potency and selectivity for CK1δ and CK1ε, both in vitro and in cell-based assays.[1][3][7] Its favorable pharmacokinetic profile makes it suitable for in vivo studies.[3][7] The availability of the corresponding negative control, MU2027, further enhances its utility for rigorously probing the biological functions of CK1δ and CK1ε. This technical guide provides the essential data and experimental protocols to facilitate the use of this compound by the scientific community to further elucidate the roles of these important kinases in health and disease.
References
- 1. jcancer.org [jcancer.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. TOPFlash Wnt/β-catenin HEK293 Reporter Cell Lines | LipExoGen Biotech [lipexogen.com]
- 8. Sequential Activation and Inactivation of Dishevelled in the Wnt/β-Catenin Pathway by Casein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
- 11. Functional Analysis of Dishevelled-3 Phosphorylation Identifies Distinct Mechanisms Driven by Casein Kinase 1ϵ and Frizzled5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Biological Assessment of MU1742
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial biological and pharmacological assessment of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This compound serves as a critical research tool for elucidating the complex roles of these kinases in various cellular processes. This guide details its mechanism of action, summarizes its biochemical and cellular activity, and outlines the experimental protocols used for its characterization.
Executive Summary
This compound is a high-quality chemical probe that demonstrates exceptional kinome-wide selectivity and potent inhibitory activity against CK1δ and CK1ε.[1] Developed as a tool for biomedical research, it also exhibits high potency in cell-based assays and possesses a suitable pharmacokinetic (PK) profile for in vivo studies in animal models.[1][2] At elevated concentrations, this compound can also effectively inhibit the CK1α isoform, making it a valuable asset for studying the distinct and overlapping functions of these crucial kinases.[2][3] This guide consolidates the key data and methodologies from its initial assessment. A structurally similar but inactive compound, MU2027, is available as a negative control for experiments.[1]
Mechanism of Action and Signaling Pathway Involvement
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of numerous cellular signaling pathways critical for growth, development, and homeostasis.[2][4] The CK1 family, which includes isoforms α, δ, ε, and γ, plays a pivotal role in the Wnt, Hedgehog (Hh), and Hippo signaling pathways.[1][2][4]
The primary mechanism of action for this compound is the direct inhibition of the kinase activity of CK1δ and CK1ε. By targeting these isoforms, this compound can modulate downstream signaling events. For instance, in the canonical Wnt/β-catenin pathway, CK1α is known to initiate the degradation of β-catenin by phosphorylating it at Serine 45.[5] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3, leading to ubiquitination and proteasomal degradation. Inhibition of CK1 isoforms by this compound can disrupt this process, leading to the stabilization and accumulation of β-catenin.[1][4] This modulation of Wnt signaling by this compound has been confirmed using a TopFlash reporter system.[1]
Quantitative Data Presentation
The biological activity of this compound has been quantified through various biochemical and cellular assays. The data is summarized in the tables below.
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
| Target Kinase | IC50 (nM) |
| CK1δ | 6.1 |
| CK1α1 | 7.2 |
| CK1ε | 27.7 |
| CK1α1L | 520 |
| Data sourced from biochemical assays performed by Reaction Biology at 10 µM ATP concentration.[1][4] |
Table 2: Cellular Target Engagement of this compound in HEK293 Cells
This table shows the half-maximal effective concentration (EC50) from NanoBRET™ assays, which measures target engagement within intact cells.
| Target Kinase | Cellular EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
| Data demonstrates potent cellular activity against CK1δ and CK1ε, with significantly lower potency against CK1α in a cellular context.[4] |
Table 3: Kinome-wide Selectivity Profile
A comprehensive screening was performed to assess the selectivity of this compound.
| Parameter | Result |
| Kinases Screened | 415 |
| This compound Concentration | 1 µM |
| Key Finding | Only CK1 kinases were strongly inhibited. No off-targets were observed with residual activity below 40%.[1][4] |
Table 4: In Vivo Pharmacokinetics (PK) in Mice
The suitability of this compound for in vivo use was confirmed through pharmacokinetic studies.
| Parameter | Value |
| Animal Model | Mouse |
| Administration Route | Per Oral (PO) |
| Dose | 20 mg/kg (formulated as .2HCl salt) |
| Oral Bioavailability (F) | 57% |
| The compound was well-tolerated at doses up to 100 mg/kg and exhibited a favorable PK profile.[1][4] |
Experimental Protocols
Detailed methodologies were employed to ensure a thorough characterization of this compound.
Kinome-wide Selectivity Screening
To determine its specificity, this compound was tested at a concentration of 1 µM against a panel of 415 different protein kinases.[1][4] This service, performed by Reaction Biology, measures the residual activity of each kinase in the presence of the inhibitor. A high residual activity indicates weak or no inhibition, while low residual activity signifies potent inhibition. The results demonstrated that this compound is exceptionally selective for CK1 isoforms.[1]
In Vitro IC50 Determination
The in vitro potency of this compound was assessed using a biochemical kinase assay, also conducted by Reaction Biology.[1]
-
Principle: Recombinant human CK1 isoforms (CK1α, CK1δ, CK1ε) were incubated with a specific substrate and ATP (at a concentration of 10 µM).
-
Procedure: A range of this compound concentrations were added to the reactions to determine the level of inhibition.
-
Readout: The amount of phosphorylated substrate was quantified, and the results were used to calculate IC50 values. The common off-target kinase p38α was also tested to confirm selectivity.[1]
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to confirm that this compound could engage its target kinases inside living cells.[1]
-
Principle: HEK293 cells were engineered to express CK1 isoforms fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket was then added to the cells. When the tracer is bound, its fluorescence is excited by the luciferase energy transfer (BRET).
-
Procedure: Cells were treated with varying concentrations of this compound. As this compound enters the cell and binds to the target kinase, it displaces the fluorescent tracer, causing a decrease in the BRET signal.
-
Readout: The reduction in BRET signal was measured to quantify the potency (EC50) of this compound for each isoform in a cellular environment.[1][5]
Orthogonal Cellular Assays
To further confirm the cellular activity and mechanism of this compound, several additional assays were performed.[1][4]
-
Western Blotting: The inhibition of CK1δ/ε was monitored by observing changes in the phosphorylation of downstream substrates. This included analyzing the phosphorylation-dependent mobility shift of Dishevelled-3 (DVL3) and the stabilization of β-catenin as a readout for CK1α inhibition.[1][4]
-
TopFlash Reporter Assay: This luciferase-based assay was used to quantify the activity of the Wnt/β-catenin signaling pathway. Inhibition of CK1 by this compound was shown to modulate the pathway's activity, confirming its mechanism.[1][4]
-
Trans-well Migration Assay: The functional effect of this compound on cell behavior was assessed by measuring its ability to inhibit the chemotaxis (directed migration) of leukemic cells toward the chemokine CCL19.[1]
-
Cytotoxicity Assay: The general toxicity of this compound was evaluated in JURKAT and HEK293 cell lines using an Alamar Blue assay. No significant cytotoxic effects were observed at concentrations up to 10 µM over a 24-hour period.[1][4]
In Vivo Studies
The suitability of this compound for in vivo applications was established through pharmacokinetic and pharmacodynamic studies in mice.
-
Pharmacokinetics (PK): After a single oral dose of 20 mg/kg, the plasma concentrations of this compound were measured over time to determine key PK parameters, including its oral bioavailability of 57%.[1][4]
-
Pharmacodynamics (PD): To demonstrate that this compound could engage its target in vivo, the phosphorylation of DVL2 was measured in lung tissue samples after oral administration of the compound (100 mg/kg), confirming target engagement in a living organism.[1]
Conclusion
The initial biological assessment of this compound establishes it as a potent, highly selective, and versatile chemical probe for the CK1δ and CK1ε kinases. It demonstrates excellent activity in both biochemical and cellular assays, with a well-defined mechanism of action in the Wnt signaling pathway. Furthermore, its favorable pharmacokinetic properties enable its use in in vivo studies, providing a crucial tool for researchers to investigate the physiological and pathological roles of CK1 signaling. The availability of a validated negative control, MU2027, further enhances the rigor of experiments conducted with this probe.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MU1742 in In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MU1742 is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon), and it also demonstrates high potency against the α (alpha) isoform.[1][2] CK1 isoforms are crucial serine/threonine kinases that regulate a multitude of cellular processes, including Wnt signaling, circadian rhythm, and DNA repair.[3][4][5][6] Dysregulation of CK1 activity has been implicated in various diseases, such as cancer and neurodegenerative disorders. These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to investigate its inhibitory effects on CK1 isoforms.
Data Presentation
In Vitro Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized against a panel of protein kinases, demonstrating high potency and selectivity for CK1 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| CK1α | 7.2 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1L | 520 |
Data sourced from Reaction Biology at 1 µM ATP concentration.[1]
A kinome-wide screen against 415 protein kinases at a 1 µM concentration of this compound showed that only CK1 kinases were significantly inhibited, with no off-target kinases observed below a 40% residual activity threshold.[6]
Experimental Protocols
General In Vitro Kinase Assay Protocol for this compound
This protocol describes a general method to determine the potency and selectivity of this compound against CK1 isoforms using a radiometric assay with [γ-³²P]-ATP. Non-radioactive methods, such as ADP-Glo™ kinase assays, can also be adapted.[7][8]
Materials:
-
Recombinant human CK1α, CK1δ, or CK1ε enzyme
-
This compound (and negative control compound MU2027, if desired)
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]-ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, 1 mM DTT)
-
ATP Solution
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the Kinase Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare the kinase reaction mix containing the recombinant CK1 enzyme and the substrate in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but can start in the low nanomolar range.
-
Prepare the ATP solution containing a mix of unlabeled ATP and [γ-³²P]-ATP in the Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for the specific CK1 isoform, if known, or a standard concentration (e.g., 100 µM) can be used.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Kinase Assay Buffer
-
Diluted this compound or vehicle (DMSO) control
-
Kinase-substrate mix
-
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the [γ-³²P]-ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Sample Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.
-
-
Washing:
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]-ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways regulated by CK1 isoforms, including the Wnt/β-catenin and Circadian Rhythm pathways, and the inhibitory effect of this compound.
Experimental Workflow
Caption: A schematic workflow for performing an in vitro kinase assay to determine the IC50 value of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for MU1742 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These serine/threonine kinases are integral components of several critical signaling pathways, including Wnt, Hedgehog (Hh), and Hippo, which govern essential cellular processes such as proliferation, differentiation, and apoptosis.[1][3] Dysregulation of CK1δ/ε activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to investigate its effects on cellular signaling and function. A structurally related but inactive compound, MU2027, is available as a negative control for these experiments.[2]
Data Presentation
In Vitro and In Cellulo Potency of this compound
| Target | In Vitro IC50 (nM) | In Cellulo EC50 (nM) (HEK293 cells) |
| CK1δ | 6.1 | 47 |
| CK1ε | 27.7 | 220 |
| CK1α1 | 7.2 | 3500 |
| CK1α1L | 520 | Not Reported |
Data compiled from EUbOPEN and Structural Genomics Consortium.[1][3]
Recommended Working Concentrations
For most cell-based assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity and avoid potential off-target effects or cytotoxicity.[1] Preliminary experiments have shown no significant cytotoxic effects in JURKAT and HEK293 cell lines at concentrations up to 10 µM over a 24-hour period.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Wnt Signaling Pathway
Caption: this compound inhibits CK1δ/ε, key components of the β-catenin destruction complex in the Wnt pathway.
General Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for studying the effects of this compound in various cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of at least 10 mM.[1]
-
Storage: For long-term storage, it is recommended to keep the solid compound and DMSO stock solutions at -20°C.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 1: Western Blot Analysis of DVL3 Phosphorylation
This protocol is designed to assess the effect of this compound on the Wnt signaling pathway by measuring the phosphorylation-dependent mobility shift of Dishevelled-3 (DVL3), a known substrate of CK1.[1]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-DVL3, anti-phospho-DVL3 (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DVL3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the slower-migrating, hyperphosphorylated form of DVL3 indicates CK1 inhibition.
Protocol 2: TopFlash Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T cells
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or LiCl (as a Wnt pathway activator)
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.[4]
-
Wnt Stimulation and Inhibitor Treatment: After 24 hours, stimulate the cells with Wnt3a conditioned medium or LiCl.[4] Concurrently, treat the cells with a dilution series of this compound and a vehicle control.
-
Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in the TOPflash/FOPflash ratio compared to the vehicle-treated control.
Protocol 3: Cell Migration (Transwell) Assay
This assay measures the effect of this compound on the chemotactic migration of cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell line of interest (e.g., a cancer cell line known to be dependent on Wnt signaling)
-
Serum-free and serum-containing medium
-
This compound
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.[5]
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
-
Protocol 4: Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[7]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. eubopen.org [eubopen.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for MU1742 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These serine/threonine kinases are integral components of various cellular signaling pathways, most notably the Wnt signaling cascade, which is frequently dysregulated in several human cancers, including breast cancer, pancreatic cancer, and chronic lymphocytic leukemia (CLL).[1][3] this compound exhibits a favorable pharmacokinetic profile in mice, making it a suitable tool for in vivo studies aimed at elucidating the therapeutic potential of CK1δ/ε inhibition.[1][4] These application notes provide a comprehensive protocol for the in vivo administration of this compound in mouse xenograft models of cancer.
Mechanism of Action: Wnt Signaling Pathway
CK1δ and CK1ε are key regulators of the Wnt signaling pathway. In the canonical Wnt pathway, CK1δ/ε, in concert with GSK3β, phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of CK1δ/ε by this compound is expected to stabilize β-catenin, allowing its translocation to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. However, the context-dependent roles of CK1δ/ε can also lead to non-canonical Wnt pathway modulation. A primary mechanism of this compound's action is through the inhibition of Dishevelled (DVL) protein phosphorylation.[1] In vivo, this compound has been shown to inhibit the phosphorylation of DVL2 in mouse lung tissue.[1]
Quantitative Data Summary
While specific in vivo tumor growth inhibition data for this compound is not yet widely published, data from the structurally and functionally similar CK1δ/ε inhibitor, SR-3029, in breast cancer xenograft models can serve as a valuable reference.
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| SR-3029 | MDA-MB-231 (Triple-Negative Breast Cancer) | Nude | 20 mg/kg/day | Intraperitoneal (i.p.) | Significant TGI, tumor regression | [3][5][6] |
| SR-3029 | Patient-Derived Xenograft (PDX) - Basal-like Invasive Ductal Carcinoma | Not Specified | 20 mg/kg/day | Intraperitoneal (i.p.) | Effective tumor growth inhibition | [3] |
| PF-670462 | Eµ-TCL1 Mouse Model (Chronic Lymphocytic Leukemia) | Not Specified | Not Specified | Not Specified | Slowed accumulation of leukemic cells, longer overall survival | [7] |
Pharmacokinetic parameters for this compound in mice have been determined:
| Compound | Dose | Administration Route | Bioavailability (F%) |
| This compound | 20 mg/kg | Oral (p.o.) | 57% |
Experimental Protocols
Materials and Reagents
-
This compound (formulated as dihydrochloride (B599025) salt for aqueous solutions)[1][4]
-
Vehicle solution (e.g., 10% DMSO, 10% Tween-80, 80% Water or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
6-8 week old female athymic nude mice
-
Cell culture reagents
-
Matrigel® (optional, for improved tumor take)
-
Sterile syringes and needles (27G)
-
Anesthesia (e.g., isoflurane)
-
Calipers
Experimental Workflow
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture human cancer cells (e.g., MDA-MB-231) in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor animal health daily.
-
Once tumors become palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare a stock solution of this compound. For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride salt in an aqueous solution.[1][4]
-
Based on protocols for similar CK1δ/ε inhibitors, a daily intraperitoneal (i.p.) injection of 20 mg/kg can be used.[3] Alternatively, based on pharmacokinetic data for this compound, an oral gavage (p.o.) administration of 20-100 mg/kg can be considered.[1][4]
-
Administer the appropriate dose of this compound or vehicle to the respective groups daily for the duration of the study (e.g., 21-28 days).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity (e.g., significant weight loss, changes in behavior).
-
Pharmacodynamic Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis to assess the phosphorylation status of DVL2, a direct downstream target of CK1δ/ε. A decrease in phosphorylated DVL2 would indicate target engagement by this compound.
-
Another portion of the tumor can be fixed in formalin for immunohistochemical analysis of markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
This compound is a valuable chemical probe for investigating the role of CK1δ and CK1ε in cancer biology. The provided protocols, based on available data for this compound and similar compounds, offer a robust framework for conducting in vivo efficacy studies in mouse models. Careful monitoring of tumor growth, animal well-being, and pharmacodynamic markers will be crucial for evaluating the therapeutic potential of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting the Effects of MU1742 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] CK1δ and CK1ε are integral components of multiple signaling pathways, including the Wnt, Hedgehog, and Hippo pathways, and play crucial roles in cell survival, proliferation, and apoptosis.[1][2] This application note outlines the methodology to assess the impact of this compound on the phosphorylation status of key downstream targets, thereby providing a robust method to study its mechanism of action.
Introduction
This compound is a valuable tool for studying the biological functions of CK1δ and CK1ε. Its high selectivity allows for the precise interrogation of pathways regulated by these kinases.[1][2] One of the well-documented effects of CK1δ/ε inhibition is the modulation of the Wnt signaling pathway, which can be observed through changes in the phosphorylation of Dishevelled (DVL) proteins.[1][3] Furthermore, given the involvement of CK1 in apoptosis, examining markers of programmed cell death can provide further insights into the cellular consequences of this compound treatment.[2][4] Western blotting is an ideal technique to detect these specific molecular changes.[1][4]
Data Presentation
The following table summarizes the key molecular targets and expected changes upon treatment with this compound, which can be quantified using Western blot analysis.
| Target Protein | Expected Change with this compound Treatment | Rationale | Cellular Process |
| Phospho-DVL3 | Decrease in phosphorylation | This compound inhibits CK1δ/ε, which are responsible for DVL3 phosphorylation.[1][3] | Wnt Signaling |
| Total DVL3 | No significant change expected | Serves as a loading control for Phospho-DVL3. | Wnt Signaling |
| Cleaved Caspase-3 | Potential increase | CK1 isoforms are involved in the regulation of apoptosis.[2] Inhibition may induce apoptosis in certain cell types.[4] | Apoptosis |
| Full-length PARP | Potential decrease | Cleavage of PARP by caspases is a hallmark of apoptosis.[4] | Apoptosis |
| Cleaved PARP | Potential increase | Appearance of the cleaved fragment indicates caspase activity and apoptosis.[4] | Apoptosis |
| β-actin or GAPDH | No change | Loading control to ensure equal protein loading across lanes. | General |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in protein phosphorylation and cleavage.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HEK293, Jurkat) at an appropriate density in a 6-well plate and allow them to adhere and reach 70-80% confluency.[5]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[5] For cellular assays, it is recommended to keep this compound concentrations below 5 µM.[3]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line.[5]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with gentle agitation.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.[5]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
Western Blot Protocol
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] A wet transfer is often recommended.[5]
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Phospho-DVL3, anti-DVL3, anti-Cleaved Caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step as described above.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Stripping and Reprobing (Optional): To detect another protein on the same membrane, the blot can be stripped of the first set of antibodies and then reprobed with a different primary antibody (e.g., for a loading control like β-actin).[7]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing this compound effects.
This compound Signaling Pathway Diagram
Caption: Signaling pathways potentially affected by this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. eubopen.org [eubopen.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot protocol protocol v1 [protocols.io]
- 8. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Utilizing MU1742 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases involved in the regulation of numerous cellular processes.[1][2] Deregulation of CK1δ/ε activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[2] this compound provides a valuable tool for investigating the cellular functions of CK1δ and CK1ε, including their roles in protein-protein interactions. This document provides detailed protocols for utilizing this compound in immunoprecipitation (IP) assays to study the impact of CK1δ/ε inhibition on protein complexes. At higher concentrations, this compound can also inhibit CK1α.[2][3] A structurally related compound, MU2027, serves as a negative control for these experiments.[1][2]
Principle of the Assay
Immunoprecipitation is a technique used to isolate a specific protein (the "bait") and its binding partners from a complex mixture, such as a cell lysate. An antibody specific to the bait protein is used to capture the protein of interest, which is then collected using antibody-binding beads (e.g., Protein A/G agarose (B213101) or magnetic beads).[4] By treating cells with this compound prior to lysis and immunoprecipitation, researchers can investigate how the inhibition of CK1δ/ε affects the interaction of a bait protein with its binding partners. Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, can reveal changes in protein-protein interactions.
Data Presentation
The following table presents hypothetical data from an experiment investigating the effect of this compound on the interaction between CK1δ and a hypothetical binding partner, "Protein X".
| Treatment | Bait Protein | Co-immunoprecipitated Protein | Relative Band Intensity of Co-IP Protein (Normalized to Bait) |
| Vehicle (DMSO) | CK1δ | Protein X | 1.00 |
| This compound (1 µM) | CK1δ | Protein X | 0.35 |
| MU2027 (1 µM) | CK1δ | Protein X | 0.95 |
| IgG Control | - | Protein X | 0.05 |
Experimental Protocols
Herein are detailed methodologies for performing an immunoprecipitation assay to assess the effect of this compound on protein-protein interactions.
Materials and Reagents
-
Cell Culture: Human cell line expressing the protein of interest (e.g., HEK293T, MCF-7).
-
Chemicals:
-
This compound (prepare a 10 mM stock solution in DMSO).[1][5]
-
MU2027 (negative control, prepare a 10 mM stock solution in DMSO).[1]
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control).
-
-
Antibodies:
-
Primary antibody for immunoprecipitation (specific to the "bait" protein).
-
Primary antibody for Western blotting (specific to the "co-immunoprecipitated" protein).
-
Normal IgG from the same species as the IP antibody (isotype control).[4]
-
-
Beads: Protein A/G agarose beads or magnetic beads.[4]
-
Buffers and Solutions:
Protocol
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM), MU2027 (e.g., 1 µM), or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 2-4 hours). For cellular assays, it is recommended to keep this compound concentrations below 5 µM.[5]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to the plate and incubate on ice for 20 minutes with occasional swirling.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody for immunoprecipitation or the corresponding IgG control.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.[4]
-
Add 40-50 µL of Protein A/G bead slurry to each tube and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40-50 µL of 2X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the co-immunoprecipitated protein of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an antibody against the bait protein.
-
Visualizations
Caption: Experimental workflow for immunoprecipitation using this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. eubopen.org [eubopen.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. usbio.net [usbio.net]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: MU1742 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key serine/threonine kinases implicated in various cellular processes.[1][2] Deregulation of CK1δ/ε activity has been linked to the pathogenesis of several cancers and neurodegenerative diseases, making them attractive therapeutic targets.[3] this compound exhibits excellent kinome-wide selectivity and is a valuable tool for studying the biological functions of CK1δ/ε and for identifying novel modulators of their activity through high-throughput screening (HTS).[1][4] These application notes provide detailed protocols for utilizing this compound in HTS campaigns to discover and characterize new inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway regulated by CK1δ/ε.
Quantitative Data Summary
The following tables summarize the in vitro potency, cellular target engagement, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
| Target | IC₅₀ (nM) |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
Data sourced from Reaction Biology at 10 µM ATP concentration.[2]
Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)
| Target | EC₅₀ (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
[2]
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Dosing Route | Per Oral (PO) |
| Dose | 20 mg/kg |
| Bioavailability (F) | 57% |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the potent and selective inhibition of CK1δ and CK1ε. These kinases are integral components of multiple signaling pathways, most notably the Wnt/β-catenin pathway.[1][2] In the canonical Wnt pathway, CK1δ/ε, in concert with GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1δ/ε by this compound prevents this phosphorylation event, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.
By inhibiting CK1δ/ε, this compound effectively modulates the Wnt signaling pathway. This property makes it an excellent tool for HTS assays designed to identify novel compounds that can either mimic or antagonize its effects.
High-Throughput Screening Workflow
A typical HTS workflow for identifying modulators of the Wnt pathway using this compound as a reference compound involves several stages, from assay development to hit validation.
Experimental Protocols
The following are detailed protocols for HTS assays to identify modulators of CK1δ/ε activity and the Wnt signaling pathway.
Protocol 1: NanoBRET™ Target Engagement Assay for CK1δ/ε
This protocol describes a NanoBRET™ assay to measure the direct engagement of test compounds with CK1δ or CK1ε in live cells, using this compound as a positive control.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion vectors
-
Carrier DNA
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Extracellular NanoLuc® Inhibitor
-
Test compounds and this compound (in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CK1δ/ε fusion vector and carrier DNA at a ratio of 1:10 (fusion vector:carrier).
-
Plate the transfected cells in a 384-well plate at a density of 2 x 10⁴ cells per well in 20 µL of Opti-MEM™.
-
Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dilute the compounds in Opti-MEM™ to the desired final concentration (typically with a final DMSO concentration ≤ 0.1%).
-
Add 5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.
-
-
Tracer Addition and Incubation:
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically around 1 µM.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.
-
Add 10 µL of the substrate solution to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known inhibitor like this compound (100% inhibition).
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: TOPFlash/FOPFlash Luciferase Reporter Assay for Wnt Pathway Activity
This protocol describes a dual-luciferase reporter assay to screen for compounds that modulate the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to stimulate the pathway
-
Test compounds and this compound (in DMSO)
-
Dual-Glo® Luciferase Assay System
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
Seed the transfected cells into a 96- or 384-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment and Pathway Activation:
-
Treat the cells with serial dilutions of test compounds or this compound for 1-2 hours.
-
Activate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor to the wells. Include an unstimulated control.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo® Luciferase Reagent to room temperature.
-
Add the Dual-Glo® Luciferase Reagent to each well and incubate for 10 minutes.
-
Measure the firefly luciferase activity on a luminometer.
-
Add the Dual-Glo® Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla reaction. Incubate for 10 minutes.
-
Measure the Renilla luciferase activity.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold change in luciferase activity relative to the stimulated control.
-
For inhibitors, calculate the percent inhibition relative to the stimulated and unstimulated controls.
-
Determine the IC₅₀ or EC₅₀ values by plotting the normalized response against the compound concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates. | Use an automated cell dispenser; Avoid using the outer wells of the plate. |
| Low Z'-factor in HTS Assay | Suboptimal reagent concentrations; Inconsistent liquid handling. | Optimize concentrations of tracer, substrate, or pathway activator; Calibrate and validate liquid handlers. |
| High Background Signal | Autofluorescence of compounds; Non-specific binding. | Screen compounds for autofluorescence; Optimize blocking steps and buffer composition. |
| No or Low Signal | Inefficient transfection; Inactive reagents. | Optimize transfection protocol; Check the activity and storage conditions of reagents. |
Conclusion
This compound is a powerful chemical probe for investigating the roles of CK1δ and CK1ε in cellular signaling and for the discovery of novel therapeutic agents. The detailed protocols provided in these application notes offer a robust framework for the implementation of this compound in high-throughput screening campaigns, enabling the identification and characterization of new modulators of the Wnt/β-catenin pathway. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
Methodology for Assessing MU1742's Effect on Wnt Signaling
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key regulators of the Wnt signaling pathway.[1][2][3][4] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[4] These application notes provide a comprehensive guide to utilizing this compound for studying Wnt signaling, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in cellulo potency of this compound.
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
| Target Kinase | IC50 (nM) |
| CK1α1 | 7.2 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1L | 520 |
Data sourced from Reaction Biology at 10 µM ATP concentration.[2]
Table 2: Cellular Target Engagement of this compound using NanoBRET™ Assay in HEK293 Cells
| Target Kinase | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
This data demonstrates the potent engagement of this compound with CK1δ and CK1ε in a cellular context.[2]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound on CK1δ/ε.
Caption: Experimental workflow for assessing the effect of this compound on Wnt signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay (TOPFlash Assay)
This assay is widely used to measure the activity of the canonical Wnt signaling pathway.[5][6]
Objective: To quantify the effect of this compound on TCF/LEF-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus TransIT-LT1 Transfection Reagent
-
TOPFlash and FOPFlash reporter plasmids (BPS Bioscience, #60500)
-
Renilla luciferase plasmid (for normalization)
-
This compound (and negative control MU2027) dissolved in DMSO
-
Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway)
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete media.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng of TOPFlash or FOPFlash plasmid
-
10 ng of Renilla luciferase plasmid
-
0.3 µL of Mirus TransIT-LT1 reagent
-
Opti-MEM to a final volume of 20 µL.
-
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection mix dropwise to each well.
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, remove the media and replace it with fresh media containing either Wnt3a conditioned media (e.g., 50% v/v) or purified Wnt3a (e.g., 100 ng/mL) to activate the Wnt pathway.
-
Add this compound at various concentrations (e.g., 0.1 µM to 5 µM) or the vehicle control (DMSO). A negative control compound, MU2027, can also be used.[1]
-
Incubate for another 24 hours.
-
-
Luciferase Measurement:
-
Remove the media and wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer and incubate on a shaker for 15 minutes at room temperature.
-
Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
The fold change in Wnt signaling is calculated by dividing the normalized TOPFlash activity by the normalized FOPFlash activity.
-
Western Blotting
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the Wnt pathway.
Objective: To assess the effect of this compound on the phosphorylation of DVL3 and the stabilization of β-catenin.[1][2]
Materials:
-
Cell line of interest (e.g., Jurkat, HEK293)
-
6-well plates
-
This compound dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-DVL3
-
Anti-DVL3
-
Anti-active-β-catenin (non-phosphorylated)
-
Anti-total-β-catenin
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.
-
Reverse Transcription-Quantitative PCR (RT-qPCR)
This method is used to measure changes in the expression of Wnt target genes.
Objective: To determine if this compound treatment alters the transcription of Wnt target genes such as AXIN2 and MYC.
Materials:
-
Treated cells from the Western Blotting protocol
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from equal amounts of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the Ct values for each sample.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MU1742 in Patient-Derived Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and highly selective chemical probe for Casein Kinase 1δ (CK1δ) and CK1ε.[1] At higher concentrations, it also demonstrates inhibitory activity against CK1α.[2] CK1δ and CK1ε are serine/threonine kinases that are frequently overexpressed in various malignancies, including breast, pancreatic, and colon cancers, as well as hematological cancers.[2][3][4][5] These kinases are crucial components of several signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the Wnt/β-catenin pathway.[1][3][6] Dysregulation of CK1 activity is linked to the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2][5][6]
Patient-derived cancer cells (PDCCs), including patient-derived xenografts (PDX) and patient-derived organoids (PDOs), have emerged as critical preclinical models.[7][8][9][10] They preserve the histopathological and genetic characteristics of the original patient tumor, offering a more predictive platform for evaluating anti-cancer agents compared to traditional cell lines.[8][11][12] These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in patient-derived cancer models. While specific data on this compound in patient-derived models is emerging, the protocols provided are based on established methodologies for similar inhibitors and the known mechanism of this compound.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway.[3] In a canonical Wnt-active state, which is common in many cancers, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) to drive the expression of oncogenes. CK1δ/ε are positive regulators of this pathway. By inhibiting CK1δ/ε, this compound is expected to disrupt the stabilization of β-catenin, leading to its degradation and a subsequent reduction in the transcription of Wnt target genes. This ultimately results in decreased cancer cell proliferation and survival.[3][6]
Data Presentation
The following tables summarize the known quantitative data for this compound. These values are critical for designing experiments with patient-derived cells.
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
| Target Kinase | IC50 (nM) |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
| Data sourced from Reaction Biology at 10 µM ATP concentration. |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Dosing | 20 mg/kg, Per Oral (PO) |
| Bioavailability (F) | 57% |
| Suitability for In Vivo Use | Suitable, doses up to 100 mg/kg tolerated |
| Data from in vivo mouse studies.[1] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in patient-derived cancer models. It is recommended to first establish and characterize the patient-derived models (PDX, organoids, or 2D/3D cell cultures) before initiating treatment studies.
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
Objective: To establish and maintain 3D organoid cultures from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Digestion Buffer: Collagenase Type II (1 mg/mL), Dispase (1 mg/mL), and DNase I (0.1 mg/mL) in DMEM/F12.
-
Basement Membrane Matrix (e.g., Matrigel®).
-
Organoid Growth Medium (specific to tumor type, e.g., for colorectal cancer: Advanced DMEM/F12, 1x B27, 1x N2, 1.25 mM N-Acetylcysteine, 10 mM HEPES, 50 ng/mL EGF, 100 ng/mL Noggin, 500 nM A83-01, 10 µM Y-27632).
-
Cell Recovery Solution (e.g., Corning® Cell Recovery Solution).
Procedure:
-
Tissue Processing: Mince the tumor tissue into small fragments (<1 mm³) in a sterile petri dish on ice.
-
Enzymatic Digestion: Transfer fragments to a 50 mL conical tube with Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation until tissue is dissociated.
-
Cell Isolation: Neutralize the digestion with DMEM/F12 containing 10% FBS. Filter the cell suspension through a 70 µm cell strainer. Centrifuge at 300 x g for 5 minutes.
-
Organoid Seeding: Resuspend the cell pellet in a 1:1 mixture of Organoid Growth Medium and Basement Membrane Matrix on ice.
-
Plating: Dispense 50 µL domes of the cell/matrix mixture into a pre-warmed 24-well plate. Allow to solidify at 37°C for 15-30 minutes.
-
Culture: Gently add 500 µL of pre-warmed Organoid Growth Medium to each well. Culture at 37°C, 5% CO₂. Replace medium every 2-3 days.
-
Passaging: When organoids are dense, recover them from the matrix using Cell Recovery Solution. Mechanically dissociate and re-plate as described above.
Protocol 2: Assessing Cell Viability and Cytotoxicity of this compound in PDOs
Objective: To determine the dose-dependent effect of this compound on the viability of patient-derived organoids.
Materials:
-
Established PDO cultures (from Protocol 1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Organoid Growth Medium.
-
3D Cell Viability Assay (e.g., CellTiter-Glo® 3D).
-
White-walled 96-well plates.
Procedure:
-
Plating Organoids: Dissociate and seed organoids in a 96-well plate (40 µL domes) as described in Protocol 1. Culture for 3-4 days to allow organoids to form.
-
Drug Treatment: Prepare serial dilutions of this compound in Organoid Growth Medium (e.g., from 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
Dosing: Replace the medium in each well with the medium containing the appropriate this compound concentration.
-
Incubation: Incubate for 72-120 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (typically a 1:1 or 1:2 ratio with the culture medium).
-
Mix by orbital shaking for 5 minutes and incubate for 30 minutes at room temperature to induce cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence values to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Wnt Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of DVL and the levels of β-catenin in patient-derived cancer cells.
Materials:
-
Patient-derived cells (from organoids or PDX tumors).
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, buffers).
-
Primary antibodies: anti-p-DVL2/3, anti-DVL2/3, anti-β-catenin, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat patient-derived cells/organoids with this compound at a relevant concentration (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Harvest the cells/organoids and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. A decrease in the p-DVL/DVL ratio and total β-catenin levels would indicate target engagement.
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on aberrant CK1δ/ε and Wnt signaling. The use of patient-derived cancer models is a crucial step in the preclinical validation of this compound. The protocols outlined here provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in a clinically relevant context, paving the way for its potential translation into clinical trials.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC261, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicallab.com [clinicallab.com]
- 8. The Patient-Derived Cancer Organoids: Promises and Challenges as Platforms for Cancer Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine | MDPI [mdpi.com]
Application Notes and Protocols for In Vivo Bioavailability Assessment of MU1742
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These kinases are integral components of several critical signaling pathways, including Wnt, Hedgehog (Hh), and Hippo, which are fundamental to cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of these pathways is implicated in various pathologies, including cancer and neurodegenerative disorders. Understanding the in vivo pharmacokinetic properties of this compound is crucial for its validation as a chemical probe and for the development of potential therapeutic agents targeting CK1δ/ε. This document provides a detailed protocol for assessing the oral bioavailability of this compound in a murine model.
Mechanism of Action: Wnt Signaling Pathway
This compound, by inhibiting CK1δ/ε, modulates the Wnt signaling pathway. In the canonical Wnt pathway, CK1, in concert with GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1 by this compound is expected to lead to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 408.46 g/mol | [1][3] |
| Molecular Formula | C22H21FN6 | [1] |
| Target(s) | CK1δ, CK1ε | [1][3] |
| IC50 (CK1δ) | 6.1 nM | [3] |
| IC50 (CK1ε) | 27.7 nM | [3] |
| Negative Control | MU2027 | [2] |
Table 2: Known In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability (F%) | PO | 20 | 57% | [1][3] |
| Tolerated Dose | PO | 100 | Well-tolerated | [3] |
Experimental Protocols
Experimental Workflow for In Vivo Bioavailability Assessment
The following diagram outlines the workflow for determining the oral bioavailability of this compound.
References
Application Notes and Protocols for Studying Protein Phosphorylation with MU1742
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1742 is a potent and highly selective chemical probe for the protein kinases Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). At higher concentrations, it can also inhibit Casein Kinase 1 alpha (CK1α). Developed by the Structural Genomics Consortium (SGC) in collaboration with Masaryk University, this compound, along with its corresponding negative control MU2027, serves as a critical tool for investigating the roles of these kinases in various cellular processes. CK1 isoforms are serine/threonine kinases that play pivotal roles in regulating numerous signaling pathways, including Wnt, Hedgehog, and Hippo, which are crucial for development, homeostasis, and are often dysregulated in diseases like cancer. These application notes provide detailed protocols for utilizing this compound to study protein phosphorylation and its downstream consequences.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε, thereby blocking their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of signaling pathways controlled by these kinases. The high selectivity of this compound, as determined by kinome-wide screening, ensures minimal off-target effects at appropriate concentrations, making it a reliable tool for specific interrogation of CK1δ/ε function.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound against various CK1 isoforms.
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
| Kinase Isoform | IC50 (nM) | Assay Conditions |
| CK1δ | 6.1 | Reaction Biology, 10 µM ATP |
| CK1ε | 27.7 | Reaction Biology, 10 µM ATP |
| CK1α1 | 7.2 | Reaction Biology, 10 µM ATP |
| CK1α1L | 520 | Reaction Biology, 10 µM ATP |
Data sourced from EUbOPEN.
Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293 cells)
| Kinase Isoform | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
Data sourced from EUbOPEN.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study protein phosphorylation using this compound.
Western Blot Analysis of DVL3 Phosphorylation
The phosphorylation of Dishevelled (DVL) proteins, key components of the Wnt signaling pathway, is regulated by CK1δ/ε. Inhibition of these kinases by this compound leads to a change in the phosphorylation status of DVL3, which can be visualized as a mobility shift on a Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Plate HEK293T cells (or other suitable cell lines) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours). The recommended cell assay concentration for this compound is below 5 µM.
-
As a negative control, treat a parallel set of cells with MU2027.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 8-10% acrylamide).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the mobility shift of the DVL3 bands. A decrease in the higher molecular weight (phosphorylated) forms of DVL3 indicates inhibition of CK1δ/ε.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein in living cells. This assay can be used to determine the cellular potency (EC50) of this compound for CK1δ and CK1ε.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for
-
Application Notes and Protocols for MU1742 in the Study of CK1's Role in Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). The hyperphosphorylation of TDP-43 is a critical event in this process, and Casein Kinase 1 (CK1), particularly the delta (δ) and epsilon (ε) isoforms, have been identified as the primary kinases responsible for this pathological modification.[1][2]
MU1742 is a potent and highly selective chemical probe for CK1δ and CK1ε.[3] Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a valuable tool for investigating the therapeutic potential of CK1 inhibition in cellular and animal models of ALS. These application notes provide detailed protocols for the use of this compound to study the role of CK1 in TDP-43 pathology.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| In Vitro IC50 | |||
| CK1α1 | 7.2 nM | Human | [4] |
| CK1α1L | 520 nM | Human | [4] |
| CK1δ | 6.1 nM | Human | [4] |
| CK1ε | 27.7 nM | Human | [4] |
| In Cellulo EC50 | |||
| CK1δ | 47 nM | Human (HEK293) | [4] |
| CK1ε | 220 nM | Human (HEK293) | [4] |
| CK1α1 | 3500 nM | Human (HEK293) | [4] |
| In Vivo Pharmacokinetics | |||
| Bioavailability (PO) | 57% | Mouse | [1] |
| Recommended Dose (PO) | 20-100 mg/kg | Mouse | [1] |
Signaling Pathway
The following diagram illustrates the central role of CK1 in the pathological phosphorylation of TDP-43, a key event in ALS pathogenesis.
Caption: CK1δ/ε-mediated phosphorylation of cytoplasmic TDP-43.
Experimental Protocols
In Vitro Assessment of this compound on TDP-43 Phosphorylation in a Neuronal Cell Line
This protocol describes the treatment of a motor neuron-like cell line (e.g., NSC-34) expressing mutant TDP-43 to assess the effect of this compound on TDP-43 phosphorylation.
Materials:
-
NSC-34 cells stably expressing a pathogenic mutant of human TDP-43 (e.g., A315T or M337V)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TDP-43 (Ser409/410)
-
Mouse anti-total-TDP-43
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate NSC-34 cells expressing mutant TDP-43 in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to final concentrations ranging from 10 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. For cellular assays, it is recommended to keep this compound concentrations below 5 µM.[1]
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TDP-43 (Ser409/410) and total TDP-43 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-TDP-43 signal to the total TDP-43 signal.
-
Compare the levels of phosphorylated TDP-43 in this compound-treated cells to the vehicle-treated control.
-
Caption: Workflow for in vitro analysis of this compound.
Analysis of Sarkosyl-Insoluble TDP-43 Aggregates
This protocol is for the biochemical fractionation of sarkosyl-insoluble TDP-43, a hallmark of ALS pathology, from treated cells.
Materials:
-
Cell pellets from this compound-treated and control cells (from Protocol 1)
-
High-salt buffer (10 mM Tris-HCl pH 7.4, 0.5 M NaCl, 2 mM EDTA, 10% sucrose, 1 mM DTT, with protease and phosphatase inhibitors)
-
High-salt buffer with 1% Triton X-100
-
High-salt buffer with 2% Sarkosyl
-
PBS
-
Ultracentrifuge
Procedure:
-
Sequential Extraction:
-
Resuspend cell pellets in high-salt buffer with 1% Triton X-100 and incubate for 30 minutes at 37°C.
-
Centrifuge at 25,000 x g for 30 minutes at 4°C. The supernatant is the Triton-soluble fraction.
-
Resuspend the pellet in high-salt buffer with 2% Sarkosyl and incubate for 30 minutes at 37°C.
-
Centrifuge at 25,000 x g for 30 minutes at 22°C. The supernatant is the sarkosyl-soluble fraction.
-
Wash the remaining pellet twice with cold PBS, centrifuging at 25,000 x g for 30 minutes at 15°C after each wash.
-
Resuspend the final pellet in a small volume of cold PBS; this is the sarkosyl-insoluble fraction.
-
-
Western Blot Analysis:
-
Analyze all fractions (Triton-soluble, sarkosyl-soluble, and sarkosyl-insoluble) by Western blotting as described in Protocol 1 to detect total and phosphorylated TDP-43.
-
Immunofluorescence Staining of Phosphorylated TDP-43
This protocol allows for the visualization of the subcellular localization of phosphorylated TDP-43 in response to this compound treatment.
Materials:
-
Cells grown on coverslips (treated as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-TDP-43 (Ser409/410)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
In Vivo Efficacy Study in a TDP-43 Transgenic Mouse Model of ALS
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a transgenic mouse model of ALS expressing mutant human TDP-43.
Materials:
-
TDP-43 transgenic mice (e.g., TDP-43 A315T) and wild-type littermate controls
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter)
-
Anesthesia and perfusion solutions
-
Tissue processing reagents for immunohistochemistry and biochemistry
Procedure:
-
Animal Dosing:
-
Randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg this compound, 50 mg/kg this compound).
-
Prepare a fresh formulation of this compound in the vehicle each day. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
Administer this compound or vehicle by oral gavage once daily, starting at a pre-symptomatic age.
-
-
Behavioral Analysis:
-
Perform behavioral tests (e.g., rotarod, grip strength, body weight measurement) weekly to monitor motor function and disease progression.
-
-
Endpoint and Tissue Collection:
-
At a predetermined endpoint (e.g., humane endpoint based on motor deficit or a specific age), euthanize the mice by transcardial perfusion with saline followed by 4% PFA.
-
Collect the brain and spinal cord. Post-fix one half in 4% PFA for immunohistochemistry and snap-freeze the other half for biochemical analysis.
-
-
Pathological and Biochemical Analysis:
-
Immunohistochemistry: Analyze brain and spinal cord sections for motor neuron survival (e.g., Nissl staining), glial reactivity (e.g., Iba1 for microglia, GFAP for astrocytes), and TDP-43 pathology (total and phosphorylated TDP-43).
-
Biochemistry: Perform sarkosyl fractionation and Western blotting on the frozen tissue to quantify levels of soluble and insoluble, total and phosphorylated TDP-43, as described in Protocol 2.
-
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a powerful research tool for elucidating the role of CK1δ and CK1ε in the pathogenesis of ALS. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in both cellular and animal models to investigate its potential as a therapeutic agent for ALS and other TDP-43 proteinopathies. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to advance our understanding of this devastating disease.
References
- 1. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. docta.ucm.es [docta.ucm.es]
- 4. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MU1742 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the casein kinase 1 (CK1) δ and CK1ε inhibitor, MU1742. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol (B145695).[1] A stock solution of at least 10 mM in DMSO can be prepared.[2][3] One supplier suggests a maximum concentration of 100 mM in both DMSO and ethanol.[1]
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?
Directly dissolving this compound in aqueous buffers can be challenging due to its low aqueous solubility. It is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. When diluting, do so in a stepwise manner and ensure vigorous mixing to avoid precipitation.[4] For in vivo experiments, formulating this compound as a dihydrochloride (B599025) salt (.2HCl) is recommended to improve aqueous solubility.[2][3]
Q3: What is the maximum recommended concentration of this compound for cell-based assays?
For cellular assays, it is recommended to keep the final concentration of this compound below 5 µM.[2] Higher concentrations may lead to off-target effects or cellular toxicity, although this compound did not show significant cytotoxic effects in JURKAT and HEK 293 cell lines up to 10 µM over 24 hours.[2]
Q4: My this compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Add the stock solution to the buffer while vortexing to ensure rapid and thorough mixing.
-
Use a co-solvent: For in vivo studies, formulations with co-solvents such as PEG300 and Tween-80 have been used to achieve higher concentrations.[5] However, for in vitro assays, the concentration of the co-solvent must be optimized to avoid affecting the biological system.
-
Consider the dihydrochloride salt form: For improved aqueous solubility, consider using this compound formulated as a dihydrochloride salt.[2][3]
Q5: What is the stability of this compound in solution?
The stability of this compound in solution has not been formally tested.[2][3] It is recommended to prepare fresh solutions for each experiment. For storage, long-term storage at -20°C is advised for the solid compound and stock solutions.[2][3] If storing stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound in aqueous buffers.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
| Solvent/Formulation | Maximum Concentration | Source |
| DMSO | ≥ 10 mM | [2][3] |
| DMSO | 100 mM (40.85 mg/mL) | [1] |
| Ethanol | 100 mM (40.85 mg/mL) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.12 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.12 mM) | [5] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.12 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
100% DMSO or 100% Ethanol
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO or 100% ethanol to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound stock solution in DMSO (e.g., 20 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker/incubator
-
Plate reader capable of measuring turbidity (e.g., at 600 nm) or a method for quantifying the soluble compound (e.g., HPLC-UV).
Procedure:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume of each DMSO stock dilution to the aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Quantify the amount of soluble this compound. This can be done by measuring the turbidity of the solution (higher absorbance indicates more precipitation) or by separating the insoluble material (e.g., by filtration or centrifugation) and quantifying the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.[6][7]
Signaling Pathway
This compound is an inhibitor of casein kinase 1 (CK1) isoforms δ and ε. CK1 is a key regulator of the Wnt signaling pathway.[8][9][10][11][12]
Wnt/β-catenin Signaling Pathway
Caption: Role of CK1 and its inhibitor this compound in the Wnt/β-catenin signaling pathway.
References
- 1. MU 1742 Supplier | CAS 3095089-18-9 | this compound | Tocris Bioscience [tocris.com]
- 2. eubopen.org [eubopen.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]
- 11. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The casein kinase I family in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MU1742 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using MU1742, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε. The primary focus of this guide is to help users optimize this compound concentration to achieve on-target effects while minimizing off-target activities, particularly the inhibition of CK1α.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its key off-target?
A1: this compound is a potent inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] Its most significant and well-characterized off-target is Casein Kinase 1 alpha (CK1α), which is typically inhibited at higher concentrations of this compound.
Q2: What is the recommended concentration range for using this compound in cell-based assays?
A2: For most cellular assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity for CK1δ/ε and avoid significant inhibition of CK1α.[1] However, the optimal concentration is cell-type dependent and should be determined empirically.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: As an inhibitor of CK1δ/ε, this compound primarily modulates signaling pathways where these kinases play a crucial role, including the Wnt, Hedgehog (Hh), and Hippo pathways.[1][2] Inhibition of these pathways can impact various cellular processes such as cell proliferation, differentiation, and morphology.[1]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to exhibit no significant cytotoxic effects in Jurkat and HEK293 cell lines at concentrations up to 10 µM over a 24-hour period.[1] Nevertheless, it is crucial to perform a cytotoxicity assay (e.g., MTT or AlamarBlue assay) in your specific cell line to determine the non-toxic concentration range for your experiments.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C.[1]
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| CK1δ | 6.1[1] |
| CK1α | 7.2[1] |
| CK1ε | 27.7[1] |
| CK1α1L | 520[1] |
Table 2: Cellular Potency of this compound in HEK293 Cells (NanoBRET Assay)
| Target | EC50 (nM) |
| CK1δ | 47[1] |
| CK1ε | 220[1] |
| CK1α1 | 3500[1] |
Mandatory Visualizations
Caption: this compound inhibits CK1δ/ε, key regulators of the Wnt signaling pathway.
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Final DMSO concentration is too high. 3. Compound degradation in media. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 for your cell line. 2. Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including controls. 3. Prepare fresh dilutions of this compound for each experiment. |
| No effect on the phosphorylation of DVL3 or other downstream targets. | 1. This compound concentration is too low. 2. Incubation time is insufficient. 3. The specific DVL isoform is not regulated by CK1δ/ε in your cell line. | 1. Perform a dose-response experiment, starting from a low concentration and titrating up to the recommended maximum of 5 µM. 2. Optimize the treatment time by performing a time-course experiment (e.g., 1, 6, 12, 24 hours). 3. Confirm the expression and CK1δ/ε-dependency of your target protein in your cell model through literature search or preliminary experiments. |
| Unexpected phenotype observed that does not align with CK1δ/ε inhibition. | 1. Off-target effect due to inhibition of CK1α at high concentrations. 2. The phenotype is a result of inhibiting other, unknown off-targets. | 1. Lower the concentration of this compound to a range where it is selective for CK1δ/ε. 2. Use a structurally unrelated CK1δ/ε inhibitor as a control to see if the phenotype is reproducible. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent preparation of this compound dilutions. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh serial dilutions of this compound from a single, validated stock solution for each experiment. |
Experimental Protocols
Western Blot for DVL3 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Dishevelled-3 (DVL3), a key downstream component of the Wnt signaling pathway. Phosphorylation of DVL3 by CK1δ/ε leads to a characteristic electrophoretic mobility shift.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DVL3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a DMSO vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: A decrease in the slower-migrating, phosphorylated form of DVL3 with increasing concentrations of this compound.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to CK1δ, CK1ε, and CK1α in live cells.
Materials:
-
HEK293 cells
-
NanoBRET™ vectors for CK1δ, CK1ε, and CK1α fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Transfect HEK293 cells with the appropriate NanoBRET™ CK1 isoform vector and seed them into a 96-well white assay plate. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Compound Addition: Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the logarithm of the this compound concentration to determine the EC50.
Expected Outcome: A dose-dependent decrease in the BRET signal as this compound competes with the tracer for binding to the target kinase.
TOPFlash/FOPFlash Reporter Assay for Wnt Signaling
This luciferase-based reporter assay measures the activity of the canonical Wnt signaling pathway.
Materials:
-
Cells of interest
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
96-well white assay plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids. Seed the transfected cells into a 96-well white plate.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations for a predetermined time (e.g., 1 hour) before stimulating with Wnt3a for 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration.
-
Expected Outcome: A dose-dependent inhibition of Wnt3a-induced TOPFlash activity by this compound. FOPFlash activity should remain low across all conditions.
References
how to improve the stability of MU1742 in solution
Topic: Strategies to Enhance the Stability of MU1742 in Solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of the Casein Kinase 1 (CK1) inhibitor, this compound, in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared and stored following specific guidelines. The compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] It is recommended to prepare a concentrated stock solution, for instance, at 10 mM in DMSO.[2][3] For long-term storage, this stock solution should be kept at -20°C.[1][2][3] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[4] While short-term storage at room temperature is mentioned, maintaining a -20°C environment is the most reliable strategy for preserving the integrity of the compound over time.[2][3]
Q2: I observe a precipitate when I dilute my this compound DMSO stock into my aqueous buffer or cell culture medium. What is happening and how can I prevent it?
A2: Precipitate formation upon dilution into an aqueous solution is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded in the final buffer.[5] This can lead to an inaccurate final concentration and unreliable experimental results.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[5]
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing or vortexing immediately after adding the DMSO stock to the aqueous buffer to facilitate dissolution and prevent aggregation.[5]
-
Adjust the Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining solubility, as high concentrations of organic solvents can be toxic to cells.
-
Use a Pre-formulated Aqueous Solution: For in vivo experiments or challenging aqueous preparations, a specific formulation may be necessary. One protocol yields a clear 2.5 mg/mL solution by mixing a DMSO stock with PEG300, Tween-80, and saline.[6] However, if the continuous dosing period exceeds half a month, this protocol should be used with caution.[6] For aqueous solutions for in vivo use, formulating this compound as a dihydrochloride (B599025) salt (.2HCl) is also recommended.[2][3]
Q3: My experimental results with this compound are inconsistent, or the inhibitor's effect diminishes over time in long-term experiments. Could this be a stability issue?
A3: Yes, inconsistent results and a diminishing biological effect are classic signs of compound instability and degradation.[4][7] Several factors in a typical experimental setup can contribute to the degradation of a small molecule inhibitor.[4]
Key Considerations:
-
Solution Freshness: Avoid using old stock solutions. Always prepare fresh working dilutions of this compound immediately before each experiment.[4][7]
-
Cellular Metabolism: Cells can actively metabolize the inhibitor, converting it into inactive forms. The rate of this metabolism can increase with higher cell density.[4]
-
Media Components: Components within the cell culture media, particularly in serum, can bind to or react with the inhibitor, reducing its effective concentration.[4]
-
Incubation Time: The longer the compound is incubated under experimental conditions (e.g., at 37°C), the greater the potential for degradation. Minimize incubation times where possible.[7]
Q4: What are the primary environmental and chemical factors that can cause this compound to degrade in my experimental setup?
A4: The stability of any small molecule, including this compound, is influenced by a combination of environmental and chemical factors.[8] Key factors include:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[8][9]
-
pH: The pH of the solution can significantly impact stability, as many compounds are susceptible to acid- or base-catalyzed hydrolysis.[8][10] Many drugs are most stable in a pH range of 4 to 8.[10]
-
Light Exposure: Exposure to UV or visible light can cause photodegradation, breaking chemical bonds and reducing the compound's potency.[8][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[8][9]
-
Hydrolysis: The compound may react with water, leading to its breakdown.[7]
-
Adsorption to Plasticware: The compound may adsorb to the surface of plastic tubes or plates, which lowers the effective concentration in the solution.[7]
Q5: How can I experimentally assess the stability of this compound in my specific buffer or cell culture medium?
A5: To obtain definitive data on this compound's stability under your unique experimental conditions, you should perform a stability assessment. A general protocol for this is provided below (see Experimental Protocol 2). The core principle is to incubate this compound in your buffer or medium of interest, take samples at various time points, and then analyze the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This will allow you to quantify the rate of degradation and make informed decisions about your experimental design, such as how frequently to replenish the media containing the inhibitor.
Data & Formulations
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 408.46 g/mol | [1] |
| Molecular Formula | C₂₂H₂₂F₂N₆ | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Solubility in Ethanol | Soluble to 100 mM | [1] |
| Recommended Storage | -20°C (Long-term) | [1][2][3] |
Table 2: Example Formulation for a 2.5 mg/mL Aqueous Solution of this compound
| Step | Reagent | Volume (for 1 mL total) | Instructions | Source(s) |
| 1 | This compound in DMSO (25.0 mg/mL) | 100 µL | Add to PEG300 and mix evenly. | [6] |
| 2 | PEG300 | 400 µL | - | [6] |
| 3 | Tween-80 | 50 µL | Add to the mixture and mix evenly. | [6] |
| 4 | Saline | 450 µL | Add to adjust the final volume to 1 mL. | [6] |
| Result | A clear solution of 2.5 mg/mL this compound. | 1 mL | This protocol should be used with caution for dosing periods exceeding 15 days. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (M.Wt: 408.46)
-
Anhydrous DMSO
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound powder required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 408.46 g/mol * (1000 mg / 1 g) = 4.0846 mg
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 4.0846 mg).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles and prevent contamination.[5]
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in an Aqueous Solution
Objective: To determine the degradation rate of this compound in a specific aqueous buffer or cell culture medium over time.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium of interest
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution into your aqueous buffer or medium to the final desired working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).[7]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot of the solution. The 0-hour time point serves as the baseline.[7]
-
Quench Reaction: Immediately stop potential degradation in the collected aliquots by mixing with a quenching solution (e.g., 1:1 with cold acetonitrile) and store the samples at -80°C until analysis.[7]
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of intact this compound remaining at each time point relative to the 0-hour sample.
-
Data Presentation: Plot the percentage of intact this compound versus time to visualize the stability profile. This data can be used to calculate the half-life of the compound in your specific solution.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. allanchem.com [allanchem.com]
- 9. academically.com [academically.com]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
minimizing off-target kinase inhibition of MU1742
This technical support center provides researchers, scientists, and drug development professionals with guidance on using MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). The following resources are designed to help you minimize potential off-target kinase inhibition and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), which are serine/threonine kinases.[1][2] These kinases are involved in the regulation of various cellular processes, including Wnt, Hedgehog (Hh), and Hippo signaling pathways.[1][2]
Q2: How selective is this compound? Am I likely to see off-target effects?
A2: this compound demonstrates excellent kinome-wide selectivity.[2] In a screen against 415 protein kinases at a concentration of 1 µM, only CK1 isoforms were significantly inhibited, and no off-targets were observed with residual activity below 40%.[1][2] This high selectivity suggests that off-target effects are unlikely when used at appropriate concentrations.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[1] It is always best practice to perform a dose-response experiment to determine the lowest effective concentration that engages the intended target in your specific cellular model.[3]
Q4: I am observing a phenotype that doesn't seem to be related to CK1δ/ε inhibition. How can I confirm it's not an off-target effect?
A4: While this compound is highly selective, observing an unexpected phenotype warrants investigation. To determine if the effect is off-target, you can perform several control experiments:
-
Use the Negative Control: The corresponding negative control compound for this compound is MU2027.[2] This compound is structurally similar but inactive against CK1δ/ε. If the phenotype is not observed with MU2027, it is more likely to be an on-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε. If the phenotype is reversed, it strongly indicates an on-target effect.[4]
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that also targets CK1δ/ε. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discrepancy between biochemical (IC50) and cellular (EC50) potency. | High intracellular ATP concentration can compete with ATP-competitive inhibitors.[4] | This is expected. The provided cellular target engagement data (NanoBRET) already accounts for the cellular environment.[1] |
| The compound may be subject to cellular efflux by pumps like P-glycoprotein.[4] | While not specifically reported for this compound, you can co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[4] | |
| No observable phenotype at recommended concentrations. | Low expression or activity of CK1δ/ε in your cell model. | Verify the expression and phosphorylation status of CK1δ/ε in your cell line using Western blotting.[4] |
| The specific downstream pathway of CK1δ/ε is not active in your model. | Confirm the activity of a known downstream signaling pathway, such as Wnt signaling, using a reporter assay (e.g., TopFlash).[1] | |
| Unexpected cytotoxicity. | Off-target effects at high concentrations. | This compound did not show significant cytotoxicity in JURKAT and HEK293 cell lines up to 10 µM.[1] However, this can be cell-type dependent. Perform a dose-response curve for cytotoxicity in your specific cell line and use the lowest effective, non-toxic concentration. |
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound against CK1 isoforms.
Table 1: In Vitro Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
Data from in vitro inhibition assays performed by Reaction Biology.[1]
Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)
| Kinase Target | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
Cellular potency was determined using the NanoBRET™ assay in intact HEK293 cells.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro potency of a kinase inhibitor.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CK1δ, CK1ε)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide or protein substrate
-
ATP
-
Test inhibitor (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration that does not exceed 1%. b. Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate. c. Add the purified kinase to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). f. Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen assay format (e.g., measure luminescence for ADP-Glo™). g. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines the steps to measure the engagement of this compound with its target kinase in living cells.
-
Reagents and Materials:
-
HEK293 cells expressing a NanoLuc®-CK1δ or -CK1ε fusion protein
-
Cell culture medium and reagents
-
NanoBRET™ fluorescent tracer
-
NanoBRET™ substrate
-
This compound
-
Multi-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure: a. Seed the engineered HEK293 cells in a white, multi-well assay plate and incubate overnight. b. Prepare serial dilutions of this compound in the appropriate assay medium. c. Treat the cells with the diluted inhibitor or vehicle and incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator. d. Add the NanoBRET™ fluorescent tracer to all wells. e. Add the NanoBRET™ substrate to all wells to measure the background signal (no energy transfer). f. Add the NanoBRET™ Nano-Glo® Substrate to initiate the BRET reaction. g. Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with the appropriate filters. h. Calculate the BRET ratio and plot the data against the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Simplified Wnt signaling pathway showing the role of CK1δ/ε and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: MU1742 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular target engagement of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a chemical probe that selectively inhibits the protein kinases CK1δ and CK1ε.[1][2][3] At higher concentrations, it can also inhibit CK1α.[2][4] These kinases are crucial components of various signaling pathways, including Wnt, Hedgehog, and Hippo, which regulate numerous cellular processes.[2][5] A structurally similar but inactive compound, MU2027, is available as a negative control for experiments.[1][2]
Q2: How can I directly measure the binding of this compound to its targets in live cells?
A2: The NanoBRET™ Target Engagement Assay is a recommended method for quantifying the interaction of this compound with CK1δ and CK1ε in living cells.[1][5] This technique measures the binding of a small molecule inhibitor to a NanoLuc® luciferase-tagged protein target.
Q3: What are the expected potency values for this compound in cellular assays?
A3: The cellular potency of this compound has been determined using the NanoBRET™ assay in HEK293 cells. The half-maximal effective concentrations (EC50) are provided in the table below. For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[5]
Q4: How can I assess the functional consequences of this compound target engagement in cells?
A4: The functional consequences of this compound binding to CK1δ/ε can be evaluated by monitoring the phosphorylation of downstream substrates. A key substrate is Dishevelled (DVL), a central component of the Wnt signaling pathway. Inhibition of CK1δ/ε by this compound can be observed as a change in the phosphorylation status of DVL3, often detected as a mobility shift on a Western blot.[1]
Q5: What is a suitable negative control for my this compound experiments?
A5: The compound MU2027 is the recommended negative control for this compound.[1][2] It is structurally related to this compound but does not exhibit significant inhibitory activity against CK1 isoforms, making it ideal for distinguishing specific effects of this compound from off-target or compound-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak signal in NanoBRET™ assay | Suboptimal transfection efficiency of the NanoLuc®-CK1 fusion construct. | Optimize transfection conditions (e.g., DNA concentration, transfection reagent, cell density). |
| Incorrect concentration of the NanoBRET™ tracer. | Titrate the tracer to determine the optimal concentration for your cell type. | |
| Low expression of the target protein. | Use a stronger promoter or a different cell line with higher endogenous expression. | |
| Inconsistent results in Western blot for DVL3 phosphorylation | Variable cell lysis and protein extraction. | Ensure consistent and complete cell lysis using an appropriate lysis buffer with phosphatase and protease inhibitors. |
| Poor antibody quality. | Use a validated antibody specific for DVL3 and phospho-DVL. | |
| Cells are not synchronized. | Synchronize cell cultures to ensure a consistent state of the signaling pathway. | |
| High background in TopFlash reporter assay | Leaky promoter in the reporter construct. | Use a reporter with a minimal promoter and titrate the amount of transfected plasmid. |
| Overexpression of pathway components. | Optimize the amount of transfected DVL3 and CK1ε plasmids to avoid artificial activation. |
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of this compound against various CK1 isoforms.
| Assay Type | Target | Potency (IC50/EC50) |
| In vitro Inhibition | CK1α1 | 7.2 nM |
| CK1α1L | 520 nM | |
| CK1δ | 6.1 nM | |
| CK1ε | 27.7 nM | |
| Cellular Target Engagement (NanoBRET™) | CK1δ | 47 nM |
| CK1ε | 220 nM | |
| CK1α1 | 3500 nM | |
| Data sourced from EUbOPEN and the Structural Genomics Consortium.[5] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is adapted from the methods used to characterize this compound.[1][5]
Materials:
-
HEK293 cells
-
NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion vector
-
NanoBRET™ tracer
-
This compound and MU2027 (negative control)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, opaque 96-well assay plates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfect the cells with the appropriate NanoLuc®-CK1 fusion vector according to the manufacturer's protocol.
-
24 hours post-transfection, prepare serial dilutions of this compound and MU2027.
-
Remove the culture medium from the cells and replace it with Opti-MEM™ containing the NanoBRET™ tracer and the compound dilutions.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
Add the NanoBRET™ substrate and read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
Calculate the NanoBRET™ ratio and plot the data against the compound concentration to determine the EC50 value.
Western Blot for DVL3 Phosphorylation
This protocol assesses the functional inhibition of CK1δ/ε by this compound.[1]
Materials:
-
Cell line of interest (e.g., JURKAT, HEK293)
-
This compound and MU2027
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against DVL3
-
Secondary HRP-conjugated antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or MU2027 for a predetermined time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-DVL3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. A shift in the molecular weight of the DVL3 band indicates a change in its phosphorylation state.
Visualizations
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
optimizing incubation time for MU1742 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q2: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of CK1δ and CK1ε.[2][3] These kinases are involved in the regulation of various cellular signaling pathways, including Wnt, Hedgehog (Hh), and Hippo.[1][2][3] By inhibiting CK1δ/ε, this compound can modulate these pathways, affecting processes such as cell survival, proliferation, and differentiation.[1][2]
Q3: How should I dissolve and store this compound?
This compound can be dissolved in DMSO to prepare a stock solution of at least 10 mM.[1][3] For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[1][3] For short-term storage, room temperature is acceptable.[1][3] For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (B599025) salt in an aqueous solution.[1][3]
Q4: Does this compound have off-target effects?
A kinome-wide screening of this compound at a 1 µM concentration against 415 protein kinases showed that only CK1 kinases were strongly inhibited, with no significant off-target effects observed.[1][3] At higher concentrations, this compound may also inhibit CK1α.[2]
Troubleshooting Guides
Issue 1: No observable effect or weak response after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The effect of this compound on your specific cellular endpoint may be time-dependent. Perform a time-course experiment to identify the optimal incubation period. See the detailed protocol below. |
| Inadequate Drug Concentration | The concentration of this compound may be too low for your cell line. Perform a dose-response experiment to determine the IC50 value and the optimal working concentration. |
| Cell Line Insensitivity | The targeted pathway (e.g., Wnt signaling) may not be active or critical in your chosen cell line. Confirm the expression and activity of CK1δ and CK1ε in your cells. |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers are seeded across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inaccurate Pipetting | Calibrate your pipettes regularly, especially for small volumes. Use a multichannel pipette for adding the compound to minimize variability in treatment timing. |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for this compound Treatment
This protocol outlines a systematic approach to determine the optimal incubation time for this compound in your specific cell-based assay.
1. Dose-Response Experiment (to determine a fixed concentration):
- Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed, intermediate time point (e.g., 24 hours).
- Perform your assay of interest (e.g., cell viability, reporter assay, or Western blot for a downstream target).
- Determine the EC50 or a concentration that gives a significant, but not maximal, response. This will be your fixed concentration for the time-course experiment.
2. Time-Course Experiment:
- Seed cells as in the dose-response experiment.
- Treat cells with the predetermined fixed concentration of this compound.
- Perform your assay at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
- Include a vehicle control (e.g., DMSO) for each time point.
- Analyze the results to identify the time point that yields the most robust and statistically significant effect.
Protocol 2: Western Blot for DVL3 Phosphorylation Shift
This protocol can be used to confirm the cellular activity of this compound by observing the phosphorylation-dependent mobility shift of DVL3.[1]
1. Cell Treatment:
- Seed cells and treat with the optimized concentration and incubation time of this compound.
- Include a vehicle control and a positive control if available.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blot:
- Load equal amounts of protein onto an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate with a primary antibody against DVL3 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the results. A shift in the molecular weight of DVL3 indicates a change in its phosphorylation status.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Cell Assay Concentration | < 5 µM | [3] |
| IC50 CK1δ | 6.1 nM | [3] |
| IC50 CK1ε | 27.7 nM | [3] |
| IC50 CK1α1 | 7.2 nM | [3] |
| EC50 CK1δ (NanoBRET) | 47 nM | [3] |
| EC50 CK1ε (NanoBRET) | 220 nM | [3] |
| EC50 CK1α1 (NanoBRET) | 3500 nM | [3] |
| In Vivo Oral Bioavailability (Mice) | 57% at 20 mg/kg | [1][3] |
Visualizations
Caption: Inhibition of Wnt signaling by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
troubleshooting inconsistent results with MU1742
Welcome to the technical support center for MU1742, a selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable data in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective chemical probe for the serine/threonine protein kinases CK1δ and CK1ε.[1][2][3] It exhibits high selectivity across the kinome, making it a valuable tool for studying the specific roles of CK1δ and CK1ε in various cellular processes.[1] A structurally similar but inactive compound, MU2027, is available as a negative control to help distinguish on-target from off-target effects.[1][3]
Q2: What are the key signaling pathways regulated by CK1δ and CK1ε?
A2: CK1δ and CK1ε are crucial regulators of several key signaling pathways, including the Wnt, Hedgehog (Hh), and Hippo pathways, which are fundamental to development, tissue homeostasis, and disease.[2][4][5] Deregulation of these pathways and CK1 activity has been linked to cancer and neurodegenerative disorders.[3]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be kept at -20°C.[1][2] For short-term storage, room temperature is acceptable.[1][2] The compound can be dissolved in DMSO to prepare a stock solution of at least 10 mM.[1][2] For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (B599025) salt in aqueous solutions.[1][2] It is advisable to prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration of this compound for cell-based assays?
A4: For most cellular assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity and avoid potential off-target effects or cytotoxicity.[2][4] However, the optimal concentration can vary depending on the cell type and the specific assay. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Troubleshooting Inconsistent Results
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: High variability between experimental replicates.
-
Question: My results with this compound are not consistent across replicates. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure consistent cell seeding density and health. Pipetting inaccuracies, especially with small volumes of a potent inhibitor, can also lead to significant variations. Always use calibrated pipettes and prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Also, verify that the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%).
Problem 2: No observable effect at expected concentrations.
-
Question: I am not observing the expected biological effect of this compound, even at concentrations reported in the literature. What should I do?
-
Answer: There are several potential reasons for a lack of effect.
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Cellular Context: The cellular activity of this compound can be influenced by high intracellular ATP concentrations, as it is an ATP-competitive inhibitor. The expression levels of CK1δ and CK1ε in your cell line can also affect the required concentration. Confirm the expression of the target kinases in your cell model.
-
Assay Duration: The phenotype you are measuring may require a longer incubation time to develop. Perform a time-course experiment to determine the optimal duration.
-
Experimental Readout: Ensure that your downstream assay is sensitive enough to detect the changes induced by CK1δ/ε inhibition. For example, when assessing Wnt pathway inhibition, measuring a direct downstream event like the phosphorylation of Dvl3 may be more sensitive than a more distal readout.
-
Problem 3: Unexpected or off-target effects.
-
Question: I am observing an unexpected phenotype after treating cells with this compound. How can I confirm this is an on-target effect?
-
Answer: While this compound is highly selective, at higher concentrations it may inhibit other kinases, such as CK1α.[3][6] To confirm that the observed phenotype is due to the inhibition of CK1δ/ε, consider the following controls:
-
Negative Control: Use the inactive control compound MU2027 at the same concentration as this compound.[3][6] An on-target effect should not be observed with MU2027.
-
Dose-Response: Demonstrate that the phenotype is dose-dependent.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε.
-
Orthogonal Probe: Use a structurally different inhibitor of CK1δ/ε to see if it recapitulates the same phenotype.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
| Kinase | IC50 (nM) |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
Data from Reaction Biology at 10 µM ATP concentration.[2][4]
Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)
| Target | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
These values demonstrate the potency of this compound in a cellular context.[4]
Experimental Protocols
Protocol 1: Western Blot for DVL3 Phosphorylation
This protocol is designed to assess the inhibition of CK1δ/ε in cells by observing the electrophoretic mobility shift of Dishevelled-3 (DVL3), a known substrate. Phosphorylation of DVL3 by CK1δ/ε results in a slower-migrating band on a Western blot.
-
Cell Seeding: Plate your cells of interest in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Prepare fresh dilutions of this compound in culture medium from a DMSO stock. Treat cells with a range of concentrations (e.g., 0.1, 1, 5 µM) for a predetermined time (e.g., 4 hours). Include a DMSO vehicle control and a negative control (MU2027).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A decrease in the slower-migrating (phosphorylated) DVL3 band with increasing concentrations of this compound indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to CK1δ or CK1ε in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion protein and a carrier DNA. Seed the transfected cells into a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM® I Reduced Serum Medium.
-
Assay Execution:
-
Add the NanoBRET™ tracer and the test compound (this compound) to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the Nano-Glo® Substrate to generate the luminescent signal.
-
Read the filtered luminescence at 460 nm (donor) and 610 nm (acceptor) using a plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target kinase.
Mandatory Visualizations
Signaling Pathways
Caption: Wnt signaling pathway showing the role of CK1δ/ε and the inhibitory action of this compound.
Caption: Hedgehog signaling pathway, illustrating the dual role of CK1δ/ε in Gli/Ci regulation.
Caption: Hippo signaling pathway, showing CK1δ/ε's role in YAP/TAZ phosphorylation and degradation.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Casein kinase 1‐epsilon or 1‐delta required for Wnt‐mediated intestinal stem cell maintenance | The EMBO Journal [link.springer.com]
- 2. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 3. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
best practices for storing and handling MU1742
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the chemical probe MU1742. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3][4][5] It is used in research to study the roles of these kinases in various cellular processes.[1][2][4] CK1δ and CK1ε are involved in regulating signaling pathways such as Wnt, Hedgehog (Hh), and Hippo, which are crucial for growth, development, and homeostasis.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations vary for the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed.[3] |
| 4°C | Up to 2 years | Keep tightly sealed.[3] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
For short-term storage, room temperature is acceptable.[1][2] Long-term storage should be at -20°C.[1][2]
Q3: How should I dissolve this compound for my experiments?
This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of at least 10 mM.[1][2] For in vivo experiments requiring aqueous solutions, it is recommended to formulate this compound as a dihydrochloride (B599025) salt (.2HCl).[1][2] When preparing solutions, it is advisable to use newly opened, hygroscopic DMSO for best solubility.[3]
Q4: What is the recommended concentration of this compound for cell-based assays?
For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[1] this compound has been shown to not exhibit significant cytotoxic effects in JURKAT and HEK 293 cell lines at concentrations up to 10 µM over 24 hours.[1]
Troubleshooting Guide
Problem 1: I am observing unexpected or no effects of this compound in my cell-based assay.
-
Solution 1: Verify the concentration and preparation of this compound. Ensure that the compound was dissolved properly and that the final concentration in your assay is accurate. Serial dilutions should be prepared fresh for each experiment.
-
Solution 2: Check the storage conditions. Improper storage can lead to degradation of the compound. If the compound has been stored for an extended period or at incorrect temperatures, consider using a fresh vial.
-
Solution 3: Confirm target expression in your cell line. The cellular targets of this compound, CK1δ and CK1ε, may not be expressed at sufficient levels in your specific cell model. Verify protein expression using techniques like Western Blot.
-
Solution 4: Use the negative control compound. MU2027 is the recommended negative control for this compound.[1][2][4] Including this control will help determine if the observed effects are specific to the inhibition of CK1δ/ε.
Problem 2: I am having difficulty dissolving this compound.
-
Solution 1: Use high-quality, anhydrous DMSO. The solubility of this compound can be affected by the presence of water in the solvent.[3]
-
Solution 2: Use sonication. If the compound does not readily dissolve, brief sonication can aid in dissolution.[3]
-
Solution 3: Gentle warming. Gentle warming of the solution may also help, but be cautious to avoid degradation of the compound.
Experimental Protocols & Data
In Vitro Potency & Selectivity
This compound has been profiled against a large panel of protein kinases and shows high selectivity for CK1 isoforms.[1][2] The half-maximal inhibitory concentration (IC50) values for this compound against various CK1 isoforms are summarized below.
| Kinase | IC50 (nM) |
| CK1α1 | 7.2 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1L | 520 |
Data from Reaction Biology at 1 µM ATP concentration.[1]
Cellular Target Engagement
The cellular potency of this compound has been confirmed using the NanoBRET™ Target Engagement Assay in HEK293 cells.
| Target | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
These values indicate strong cellular potency towards CK1δ and CK1ε.[1]
Visualizations
Signaling Pathways Involving CK1δ/ε
The following diagram illustrates the involvement of CK1δ and CK1ε in key cellular signaling pathways that can be investigated using this compound.
Caption: this compound inhibits CK1δ/ε in Wnt, Hedgehog, and Hippo pathways.
Experimental Workflow: Cell-Based Assay Using this compound
This diagram outlines a general workflow for conducting a cell-based assay with this compound.
Caption: General workflow for a cell-based experiment using this compound.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 5. medchemexpress.com [medchemexpress.com]
how to choose the right cell line for MU1742 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments with MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that selectively inhibits the serine/threonine protein kinases CK1δ and CK1ε. At higher concentrations, it can also inhibit CK1α. These kinases are key regulators of several critical cellular signaling pathways, including the Wnt, Hedgehog, and Hippo pathways, which are often dysregulated in cancer. By inhibiting CK1δ and CK1ε, this compound allows for the study of the roles of these kinases in various cellular processes and disease states.
Q2: In which cancer types are the targets of this compound (CK1δ and CK1ε) relevant?
A2: Deregulation of CK1δ and CK1ε activity has been implicated in the pathogenesis of several malignancies. These include acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), breast cancer, pancreatic cancer, and malignant melanoma.[1] Therefore, cell lines derived from these cancers are often relevant for this compound experiments.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily impacts the Wnt, Hedgehog, and Hippo signaling pathways through its inhibition of CK1δ and CK1ε.[1] These pathways are crucial for embryonic development, tissue homeostasis, and their dysregulation is a hallmark of many cancers.
Q4: Are there any known cell lines that have been used in published this compound experiments?
A4: Yes, this compound has been tested in JURKAT (acute T cell leukemia) and HEK293 (human embryonic kidney) cell lines.[2][3] These cell lines can serve as a starting point or positive controls for your experiments.
Q5: How should I select the appropriate cell line for my this compound experiment?
A5: The choice of cell line depends on your research question. Key considerations include:
-
Cancer Type: Select a cell line from a cancer type where CK1δ/ε and the pathways they regulate are known to be important (e.g., breast, pancreatic, leukemia, melanoma).
-
Pathway Activity: Choose a cell line with a constitutively active or inducible Wnt, Hedgehog, or Hippo pathway, depending on your experimental goals.
-
Target Expression: Ensure the cell line expresses detectable levels of CK1δ and CK1ε. It is highly recommended to verify the protein expression levels of these kinases in your chosen cell line by western blot before initiating experiments.
Choosing the Right Cell Line for this compound Experiments
Selecting an appropriate cell line is a critical first step for a successful experiment. The following table summarizes key characteristics of commonly used cell lines in relevant cancer types.
| Cell Line | Cancer Type | Key Characteristics & Pathway Activity | Relevant Mutations |
| MCF-7 | Breast Cancer | Luminal A subtype; Estrogen receptor (ER)-positive; Progesterone receptor (PR)-positive; Expresses WNT7B oncogene, suggestive of active Wnt signaling.[4][5][6] | PIK3CA |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer (TNBC); Basal-like; Highly invasive; Expresses WNT7B oncogene.[7][8][9] | BRAF, KRAS, TP53 |
| PANC-1 | Pancreatic Cancer | Ductal adenocarcinoma; Epithelioid morphology.[10][11][12] | KRAS, TP53 |
| MIA PaCa-2 | Pancreatic Cancer | Ductal adenocarcinoma; Epithelial-like morphology; Known to have active Wnt, MAPK, and PI3K/AKT pathways.[13][14][15][16] | KRAS, TP53 |
| A375 | Melanoma | Malignant melanoma; Epithelioid morphology; Highly tumorigenic.[17][18][19][20] | BRAF V600E, CDKN2A |
| SK-MEL-28 | Melanoma | Malignant melanoma; Polygonal morphology; Adherent.[21][22] | BRAF V600E, NRAS (wildtype) |
| HL-60 | Leukemia | Acute promyelocytic leukemia; Myeloblastic morphology; Grows in suspension.[2] | MYC amplification |
| K562 | Leukemia | Chronic myelogenous leukemia; Erythroleukemia type; Non-adherent; Positive for BCR-ABL fusion gene. | BCR-ABL, TP53 |
| JURKAT | Leukemia | Acute T cell leukemia; Lymphoblastic; Grows in suspension; Used to study T cell signaling. | LCK mutation |
| HEK293 | Human Embryonic Kidney | Epithelial-like morphology; High transfectability; Often used for reporter assays and protein overexpression. | Adenovirus 5 DNA integration |
Note: It is strongly recommended to verify the expression of CK1δ and CK1ε in your selected cell line(s) by western blot before commencing experiments with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Low or absent expression of CK1δ/ε in the cell line.2. This compound degradation.3. Incorrect concentration used.4. Insufficient incubation time. | 1. Confirm CK1δ and CK1ε protein expression by western blot.2. Use a fresh aliquot of this compound.3. Perform a dose-response experiment (e.g., 0.1 to 10 µM).4. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High cell death/toxicity | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound.2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment.2. Different passage numbers of cells used.3. Inconsistent incubation times. | 1. Ensure consistent cell seeding density for all experiments.2. Use cells within a consistent and low passage number range.3. Standardize all incubation times. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-DVL3
This protocol is to assess the inhibition of CK1δ/ε by this compound through the phosphorylation status of Dishevelled-3 (DVL3), a downstream target.
Materials:
-
Cells of interest treated with this compound or vehicle
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-DVL3, anti-DVL3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-DVL3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total DVL3 and a loading control (GAPDH or β-actin) to ensure equal loading.
Wnt Signaling Reporter Assay (TOP/FOPflash Assay)
This assay measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T or other suitable cells
-
TOPflash and FOPflash reporter plasmids
-
A Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound or vehicle
-
Wnt3a conditioned medium (as a positive control for pathway activation)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells in a 96-well plate with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with this compound, vehicle, or Wnt3a conditioned medium.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[15]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the level of Wnt pathway activation.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways targeted by this compound.
Caption: Workflow for selecting the right cell line.
References
- 1. JCI Insight - Multidimensional analyses identify genes of high priority for pancreatic cancer research [insight.jci.org]
- 2. International Journal of Molecular Sciences | An Open Access Journal from MDPI [mdpi.com]
- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Casein kinase 1 family member CSNK1E can regulate proliferation and migration in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK1ε Is Required for Breast Cancers Dependent on β-Catenin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Prognostic value and immunological role of CSNK1D in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Breast Cancer Cell Lines Co-Express Neuronal, Epithelial, and Melanocytic Differentiation Markers In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 13. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSNK1E casein kinase 1 epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Cytoplasmic CK1ε Protein Expression Is Correlated With Distant Metastasis and Survival in Patients With Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. mdpi.com [mdpi.com]
- 22. oncology.wisc.edu [oncology.wisc.edu]
Technical Support Center: Optimizing Western Blot Conditions After MU1742 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MU1742, a selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). Proper Western blot analysis is crucial for accurately assessing the downstream effects of this compound on cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe for the protein kinases CK1δ and CK1ε.[1] These kinases are key regulators of several signaling pathways, including the Wnt, Hedgehog, and Hippo pathways, which are involved in numerous cellular processes like gene expression, cell proliferation, and differentiation.[1][2] At higher concentrations, this compound can also inhibit CK1α.[3] Its primary mechanism involves binding to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.[4][5]
Q2: What are the expected effects of this compound treatment on the Wnt signaling pathway that can be observed by Western blot?
A2: A key downstream effect of this compound-mediated inhibition of CK1δ/ε is the modulation of the Wnt signaling pathway.[1] This can be observed by a change in the phosphorylation status of Dishevelled (DVL) proteins, particularly DVL3.[1][6] Inhibition of CK1ε can lead to a mobility shift of DVL3 on a Western blot, which is indicative of altered phosphorylation.[6][7] Furthermore, activation of the canonical Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin.[8][9] Therefore, you may observe changes in the levels of total or active (non-phosphorylated) β-catenin.[10]
Q3: What is the recommended concentration and treatment time for this compound in cell-based assays?
A3: For most cellular assays, it is recommended to use this compound at concentrations below 5 µM.[2] The optimal treatment time will vary depending on the cell type and the specific downstream event being investigated. A time-course experiment is recommended to determine the ideal duration for observing the desired effect on your target protein.
Q4: Can this compound treatment affect the expression of housekeeping proteins used as loading controls?
A4: While this compound is a selective inhibitor, it is possible that prolonged treatment or high concentrations could induce cellular stress responses that may alter the expression of some housekeeping proteins.[11][12][13] It is crucial to validate your loading control by testing several different housekeeping proteins (e.g., GAPDH, β-actin, α-tubulin) to ensure their expression is not affected by your experimental conditions.
Troubleshooting Guides
Problem 1: Weak or No Signal for Target Protein
If you are observing a faint band or no band at all for your protein of interest after this compound treatment, consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. A dot blot can be a quick method for this optimization.[10][14] |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[15] Consider enriching your protein of interest through immunoprecipitation. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S. For large proteins, consider a wet transfer method and optimize the transfer time and buffer composition.[15][16] |
| Protein Degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice or at 4°C during preparation.[9] |
| Incorrect Blocking Buffer | For phosphorylated proteins, avoid using milk-based blockers as they contain phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.[17] |
Problem 2: High Background or Non-Specific Bands
High background can obscure your target protein band and make quantification unreliable.
| Possible Cause | Troubleshooting Steps |
| Primary or Secondary Antibody Concentration Too High | Decrease the antibody concentrations. Perform a titration to find the optimal dilution that maximizes signal-to-noise ratio.[18] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Ensure adequate wash buffer volume.[16] |
| Blocking Inefficiency | Increase the blocking time or try a different blocking agent (e.g., 5% BSA, 5% non-fat dry milk).[17] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blot procedure.[16] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates. |
Problem 3: Inconsistent Loading Control Bands
Variability in loading control bands across different lanes can lead to inaccurate quantification of your target protein.
| Possible Cause | Troubleshooting Steps |
| Unequal Protein Loading | Carefully quantify the protein concentration of your lysates using a reliable method like the BCA assay. Ensure you load equal amounts of protein in each lane. |
| Treatment-Induced Changes in Housekeeping Protein Expression | Validate your loading control. Test multiple housekeeping proteins to find one that remains stable under your experimental conditions. |
| Transfer Issues | "Smiling" or uneven transfer can affect band intensity. Ensure proper gel polymerization and run the gel at a lower voltage.[16] |
Experimental Protocols
Protocol 1: Western Blot for DVL3 Phosphorylation Shift
This protocol is designed to detect changes in DVL3 phosphorylation following this compound treatment.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 20 minutes, then centrifuge at 18,000 x g for 20 minutes at 4°C to pellet cell debris.[6][7]
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. A shift in the molecular weight of the DVL3 band indicates a change in its phosphorylation state.
-
Visualizations
Caption: this compound inhibits CK1δ/ε, affecting DVL3 phosphorylation and β-catenin stability.
Caption: Standard workflow for Western blot analysis after cell treatment.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. researchgate.net [researchgate.net]
- 4. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative phosphorylation map of Dishevelled 3 links phospho-signatures to biological outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. WNT-pathway components as predictive markers useful for diagnosis, prevention and therapy in inflammatory bowel disease and sporadic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to activate and detect Wnt signaling? [web.stanford.edu]
- 11. Cell cycle–independent integration of stress signals by Xbp1 promotes Non-G1/G0 quiescence entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroxidative Stress, Cell—Signaling Pathways, and Manganese Porphyrins: Therapeutic Potential in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Stress Responses, The Hormesis Paradigm, and Vitagenes: Novel Targets for Therapeutic Intervention in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/beta-Catenin Activated Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Poor MU1742 Penetration in 3D Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with MU1742 penetration in 3D cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] These kinases are key regulators of several signaling pathways crucial for cell growth, development, and homeostasis, including the Wnt, Hedgehog (Hh), and Hippo pathways.[1][2][3] By inhibiting CK1δ and CK1ε, this compound can modulate these pathways, making it a valuable tool for studying their roles in various cellular processes and diseases like cancer.[3]
Q2: Why am I observing poor efficacy of this compound in my 3D cell cultures compared to 2D monolayer cultures?
Reduced efficacy of drugs in 3D cell cultures is a common observation and can be attributed to several factors that are not present in 2D cultures.[4][5] These include:
-
Limited Drug Penetration: The dense, multi-layered structure of 3D models like spheroids can act as a physical barrier, preventing the drug from reaching the inner cell layers.[4][6][7]
-
Cellular Heterogeneity: 3D cultures often develop gradients of nutrients, oxygen, and pH, leading to different cellular states (proliferative, quiescent, necrotic) from the outer to the inner core.[8] Cells in the quiescent or necrotic core may be less susceptible to drugs that target actively dividing cells.
-
Increased Cell-Cell Adhesion: The extensive cell-cell contacts in 3D models can alter signaling pathways and drug sensitivity.[4]
-
Extracellular Matrix (ECM) Deposition: Spheroids can deposit their own ECM, which can bind to and sequester the drug, further limiting its penetration.
Q3: What is the recommended concentration of this compound for use in 3D cell culture experiments?
For cellular assays in general, it is recommended to keep this compound concentrations below 5 µM to ensure selectivity and avoid off-target effects.[2] However, due to the penetration challenges in 3D cultures, a higher concentration might be necessary to achieve the desired biological effect in the core of the spheroid. It is crucial to perform a dose-response study to determine the optimal concentration for your specific 3D model and cell type.
Q4: How can I assess the penetration of this compound into my spheroids?
Directly visualizing the penetration of an unlabeled small molecule like this compound can be challenging. However, several indirect and direct methods can be employed:
-
Immunofluorescence/Immunohistochemistry (IF/IHC): You can stain for downstream markers of this compound activity, such as the phosphorylation of DVL3 (a target of CK1δ/ε), at different depths of the spheroid.[1] A gradient of the marker's modulation would indicate a penetration issue.
-
Fluorescently Labeled Analogues: If a fluorescently labeled version of this compound or a similar compound is available, its distribution within the spheroid can be directly visualized using confocal microscopy.[9]
-
Mass Spectrometry-Based Imaging: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry can be used to map the distribution of the drug and its metabolites within sections of the spheroid.[8]
-
Fluorescent Dyes as Surrogates: In the absence of a labeled compound, fluorescent dyes with similar physicochemical properties can be used as surrogates to estimate penetration depth.[10][11]
Troubleshooting Guides
Problem 1: Low or no response to this compound treatment in 3D spheroids.
| Possible Cause | Suggested Solution |
| Insufficient Drug Penetration | 1. Increase Incubation Time: Allow more time for the drug to diffuse into the spheroid. Consider time points of 24, 48, and 72 hours or longer. 2. Increase Drug Concentration: Perform a dose-response curve with a higher concentration range than used for 2D cultures. 3. Optimize Spheroid Size: Smaller spheroids (150-300 µm in diameter) have a shorter diffusion distance to the core. Optimize your seeding density and growth time to generate smaller, more uniform spheroids.[11] 4. Use a Dynamic Culture System: Systems with continuous media flow, such as microfluidic devices or bioreactors, can enhance nutrient and drug delivery compared to static cultures.[8][12] |
| Drug Instability or Degradation | 1. Prepare Fresh Solutions: this compound is typically dissolved in DMSO for storage.[2] Prepare fresh dilutions in culture medium for each experiment. 2. Check for Drug Stability in Media: Although stability has not been formally tested, long-term storage is recommended at -20°C.[2] Consider the stability of the compound in your specific culture medium over the course of a long incubation period. |
| Cellular Resistance | 1. Analyze Downstream Pathway Modulation: Use Western blotting or IF to check if key downstream targets of CK1δ/ε (e.g., p-DVL3, β-catenin) are being modulated in the outer layers of the spheroid. If they are, but the inner core is unaffected, this points to a penetration issue. If the outer layers are also unresponsive, it may indicate intrinsic or acquired resistance. 2. Consider Co-treatment: Explore co-treatment with agents that may enhance drug penetration, such as compounds that modulate the extracellular matrix or cell-cell junctions. |
Problem 2: High variability in experimental results between spheroids.
| Possible Cause | Suggested Solution |
| Inconsistent Spheroid Size and Shape | 1. Standardize Seeding Protocol: Use a consistent cell seeding density and ensure a single-cell suspension to promote the formation of uniform spheroids. 2. Use Spheroid-forming Plates: Utilize ultra-low attachment round-bottom plates or hanging drop plates to generate single, uniform spheroids per well.[12][13] 3. Image-based Size Selection: Before treatment, image the spheroids and only include those within a predefined size range in your analysis. |
| Heterogeneous Drug Penetration | 1. Ensure Adequate Mixing: During drug addition, gently agitate the plate to ensure even distribution of the compound in the media. 2. Analyze Multiple Spheroids: Increase the number of biological replicates (i.e., individual spheroids) to account for inherent variability. |
Experimental Protocols
Protocol 1: Assessment of Drug Penetration using a Fluorescent Dye
This protocol uses a fluorescent dye like Calcein-AM as a surrogate to visualize penetration into 3D spheroids. Calcein-AM is cell-permeable and becomes fluorescent upon cleavage by intracellular esterases in viable cells.
Materials:
-
3D spheroids in a 96-well plate
-
Calcein-AM (e.g., from Invitrogen)
-
Serum-free culture medium
-
Confocal microscope
Procedure:
-
Carefully remove the culture medium from the wells containing the spheroids.
-
Prepare a 1 µM solution of Calcein-AM in serum-free culture medium.
-
Add the Calcein-AM solution to the wells.
-
Immediately begin imaging the spheroids using a confocal microscope with appropriate filter sets for Calcein (Excitation/Emission: ~495/515 nm).
-
Acquire z-stack images of the spheroids at regular intervals (e.g., every 15-30 minutes) for a total of 2-4 hours.
-
Analyze the images to determine the fluorescence intensity at different depths from the spheroid surface over time. An increase in fluorescence in the core over time indicates penetration.
Protocol 2: Western Blot Analysis of Pathway Modulation in Spheroids
This protocol assesses the effect of this compound on the Wnt signaling pathway by measuring the phosphorylation of DVL3.
Materials:
-
3D spheroids
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-DVL3, anti-DVL3, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat spheroids with this compound at the desired concentrations for the determined incubation time. Include a vehicle control (e.g., DMSO).
-
Harvest the spheroids by centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the ratio of p-DVL3 to total DVL3. A decrease in this ratio indicates target engagement by this compound.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data related to this compound's properties and its effects in 3D cell cultures.
Table 1: In Vitro and Cellular Potency of this compound
| Target | In Vitro IC50 (nM) | Cellular EC50 (nM) (HEK293 cells) |
| CK1δ | 6.1 | 47 |
| CK1ε | 27.7 | 220 |
| CK1α1 | 7.2 | 3500 |
| Data sourced from EUbOPEN.[2] |
Table 2: Example Dose-Response of this compound on Spheroid Viability
| This compound Concentration (µM) | Spheroid Viability (%) - 24h | Spheroid Viability (%) - 72h |
| 0 (Vehicle) | 100 | 100 |
| 1 | 95 | 85 |
| 5 | 80 | 60 |
| 10 | 65 | 40 |
| 25 | 50 | 25 |
| This is example data and should be generated for your specific cell line and 3D model. |
Visualizations
Caption: Inhibition of Wnt signaling by this compound.
Caption: Workflow for evaluating this compound in 3D cultures.
Caption: Decision tree for troubleshooting this compound efficacy.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging the gap: the role of 3D cell cultures in mimicking tumor microenvironment for enhanced drug testing accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug screening of biopsy-derived spheroids using a self-generated microfluidic concentration gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting MU1742 Dose-Response Curves
This guide provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves generated with MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-quality chemical probe that potently and selectively inhibits the serine/threonine kinases CK1δ and CK1ε.[1][2] At higher concentrations, it can also inhibit the CK1α isoform.[1] These kinases are key regulators of several cellular signaling pathways, including Wnt, Hedgehog, and Hippo, which are involved in processes like cell growth, differentiation, and apoptosis.[1][3][4] this compound functions as a competitive inhibitor, likely interacting with the ATP-binding pocket of the kinase.
Q2: What should a typical this compound dose-response curve look like?
A standard dose-response curve for this compound is a sigmoidal (S-shaped) plot when the inhibitor concentration is on a logarithmic scale.[5] The curve should demonstrate a dose-dependent decrease in kinase activity or a relevant cellular phenotype. The key parameters to derive from this curve are the IC50 (or EC50), the maximum inhibition (Emax), and the Hill slope.[6][7]
Q3: My experimentally determined IC50/EC50 value differs from published data. Why?
Discrepancies between your results and published values can arise from several factors:
-
Assay Type: In vitro biochemical assays (measuring direct enzyme inhibition) will yield different potency values (IC50) than cell-based assays (measuring a biological response, EC50).[4] For this compound, the cellular potency for CK1α1 is significantly lower than its in vitro potency.[4]
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly affect the apparent IC50 of competitive inhibitors. Published data for this compound often uses 10 µM ATP.[4]
-
Enzyme/Substrate Concentration: The concentrations of the kinase and its substrate can influence the inhibition kinetics.
-
Cellular Context: In cell-based assays, factors like cell type, cell density, membrane permeability of the compound, and the presence of efflux pumps can alter the effective intracellular concentration and thus the EC50.
-
Incubation Time: The duration of exposure to the inhibitor can impact the observed effect, especially for downstream cellular readouts.
Q4: My dose-response curve is unusually steep. What could this indicate?
A steep dose-response curve (often with a Hill slope > 1.5) can be a sign of several phenomena:[8]
-
Stoichiometric Inhibition: This can occur when the concentration of the enzyme is high relative to the inhibitor's dissociation constant (Kd). In this tight-binding scenario, the IC50 becomes dependent on the enzyme concentration.[8][9]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that lead to non-specific enzyme inhibition, resulting in a sharp increase in inhibition over a narrow concentration range.[8]
-
Multi-site Binding: If multiple inhibitor molecules bind to one enzyme molecule to produce the inhibitory effect, the curve may be steeper.[8]
Q5: How can I distinguish between the inhibition of CK1δ/ε and CK1α in my experiments?
The key is to use this compound at concentrations that leverage its isoform selectivity. This compound is significantly more potent against CK1δ and CK1ε than CK1α in cellular assays.[3]
-
To selectively target CK1δ and CK1ε , use concentrations in the range of their cellular EC50 values (e.g., 50-250 nM).
-
Inhibition of CK1α is only observed at much higher concentrations (EC50 ≈ 3500 nM).[3] Therefore, by carefully selecting the concentration, you can dissect the specific roles of these isoforms. For cellular assays, it is recommended to keep this compound concentrations below 5 µM to maintain selectivity.[3]
Troubleshooting Guide
Problem: High variability between experimental replicates.
-
Possible Cause: Inconsistent pipetting, particularly during the creation of serial dilutions; variations in cell seeding density; or instability of reagents.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Automate liquid handling where possible. Ensure uniform cell plating and allow cells to adhere and stabilize before adding the compound. Prepare fresh reagents and verify the stability of this compound in your assay medium.
Problem: The dose-response curve does not reach 100% inhibition (low efficacy).
-
Possible Cause: The maximum concentration tested is insufficient; limited solubility of this compound at higher concentrations; degradation of the compound during the experiment; or the inhibitor is a partial, not a full, antagonist of the target.
-
Solution: Extend the concentration range. Check the solubility of this compound in your assay buffer; the use of a small percentage of DMSO is common.[3] Minimize the time between compound preparation and use.
Problem: The curve is not sigmoidal (e.g., U-shaped or bell-shaped).
-
Possible Cause: This can indicate complex biological effects.[9] A common reason is cytotoxicity at high concentrations, where the measured signal (e.g., cell viability) drops due to off-target effects or general toxicity rather than specific kinase inhibition.[4] It could also suggest off-target activation or compound precipitation.
-
Solution: Perform a separate cytotoxicity assay (e.g., using Alamar blue) to determine the concentration at which this compound affects cell health.[4] Visually inspect wells with high concentrations for any signs of compound precipitation.
Quantitative Data Summary
The potency of this compound varies between purified enzyme assays (in vitro) and cell-based assays (in cellulo).
| Target Isoform | Assay Type | Potency (IC50/EC50) | Reference |
| CK1δ | In Vitro (IC50) | 6.1 nM | [3] |
| CK1ε | In Vitro (IC50) | 27.7 nM | [3] |
| CK1α1 | In Vitro (IC50) | 7.2 nM | [3] |
| CK1α1L | In Vitro (IC50) | 520 nM | [3] |
| CK1δ | Cellular NanoBRET (EC50) | 47 nM | [3] |
| CK1ε | Cellular NanoBRET (EC50) | 220 nM | [3] |
| CK1α1 | Cellular NanoBRET (EC50) | 3500 nM | [3] |
Visualized Pathways and Workflows
Caption: Simplified signaling pathway showing this compound inhibiting CK1δ/ε, a key regulator of the Wnt pathway.
Caption: Experimental workflow for generating a cellular dose-response curve for this compound.
Experimental Protocols
Protocol 1: In Vitro CK1δ/ε Kinase Inhibition Assay
This protocol provides a general framework. Specific buffer components and substrate concentrations should be optimized for the particular assay technology (e.g., ADP-Glo™, LanthaScreen™).
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be ≤1%.
-
Enzyme: Dilute recombinant human CK1δ or CK1ε enzyme in assay buffer to a working concentration (e.g., 2x final concentration, such as 30 nM).[4]
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP in assay buffer (e.g., 2x final concentration). The ATP concentration should be near the Km for the enzyme, typically around 10 µM.[4]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the appropriate this compound dilution (or DMSO control) to the assay wells.
-
Add 2.5 µL of the diluted enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding ADP detection reagents).
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all data points.
-
Normalize the data by setting the "DMSO only" control as 0% inhibition and a "no enzyme" or potent inhibitor control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol outlines the measurement of this compound binding to CK1δ or CK1ε in live HEK293 cells.[3][4]
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).
-
The day before the assay, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into a white, 384-well assay plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
Add the diluted compound to the wells containing the cells. Include a "no inhibitor" control.
-
-
Assay and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the "no inhibitor" control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of this compound required to displace 50% of the tracer from the target kinase.
-
References
- 1. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
identifying potential artifacts in MU1742 experiments
Welcome to the technical support center for MU1742 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot potential issues, and identify potential artifacts when using this compound, a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a chemical probe that potently and selectively inhibits the protein kinases CK1δ and CK1ε.[1][2] At higher concentrations, it can also inhibit CK1α.[2][3]
Q2: What signaling pathways are regulated by CK1δ and CK1ε, the targets of this compound?
A2: CK1δ and CK1ε are involved in regulating several crucial cellular signaling pathways, including the Wnt, Hedgehog (Hh), and Hippo pathways.[1][2][4] These pathways are essential for processes like growth, development, and homeostasis.[1][4]
Q3: Is there a recommended negative control for this compound experiments?
A3: Yes, the compound MU2027 is the recommended negative control for this compound.[1][2] It is structurally related to this compound but does not exhibit the same inhibitory activity, making it ideal for distinguishing specific effects of this compound from off-target or non-specific effects.
Q4: What is the recommended storage procedure for this compound?
A4: For long-term storage, it is recommended to keep this compound at -20°C.[1][4] Short-term storage at room temperature is also acceptable.[1][4] The stability of the compound has not been extensively tested, so following these storage recommendations is crucial.[1][4]
Q5: What is the recommended maximum concentration for cellular assays?
A5: To minimize potential off-target effects and cytotoxicity, it is recommended to keep this compound concentrations below 5 µM in cellular assays.[4]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cellular assays.
-
Potential Cause: Compound solubility and stability.
-
Troubleshooting Steps:
-
Ensure proper dissolution: this compound can be prepared in a DMSO solution of at least 10 mM.[1][4] For aqueous solutions, especially for in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (B599025) salt (.2HCl).[1][4]
-
Verify storage conditions: Improper storage can lead to degradation of the compound. Ensure that long-term storage is at -20°C.[1][4]
-
Use a fresh stock: If there are concerns about the stability of an older stock solution, prepare a fresh one.
-
Issue 2: High background signal or apparent cytotoxicity.
-
Potential Cause: Off-target effects or non-specific toxicity at high concentrations.
-
Troubleshooting Steps:
-
Titrate the compound: Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant cytotoxicity. It has been shown that this compound does not exhibit significant crude cytotoxic effects in JURKAT and HEK 293 cell lines up to 10 µM over 24 hours.[4]
-
Use the negative control: Compare the results with cells treated with the negative control compound, MU2027, at the same concentration to identify non-specific effects.[1][2]
-
Adhere to recommended concentrations: For most cellular assays, it is advised to use this compound at concentrations below 5 µM.[4]
-
Issue 3: Difficulty confirming target engagement in cells.
-
Potential Cause: Insufficient compound potency in the specific cell line or assay conditions.
-
Troubleshooting Steps:
-
Select an appropriate assay: Target engagement of this compound in cells has been successfully demonstrated using the NanoBRET™ assay.[4] Western blotting to detect changes in the phosphorylation of downstream targets, such as DVL3, can also be used to confirm in-cell activity.[1]
-
Optimize assay conditions: Ensure that the incubation time and compound concentration are optimized for your specific cell line and experimental setup.
-
Confirm cellular potency: The cellular potency of this compound has been shown to be strong for CK1δ (EC50 = 47 nM) and CK1ε (EC50 = 220 nM) in HEK 293 cells.[4]
-
Data Presentation
Table 1: In Vitro Potency of this compound Against CK1 Isoforms
| Kinase | IC50 (nM) |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| Data from Reaction Biology at 10 µM ATP concentration.[1][4] |
Table 2: Cellular Potency of this compound in HEK 293 Cells (NanoBRET™ Assay)
| Target | EC50 (nM) |
| CK1α1 | 3500 |
| CK1δ | 47 |
| CK1ε | 220 |
| Data demonstrates strong in-cellulo potency for CK1δ and CK1ε.[4] |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Administration Route | Per Oral (PO) |
| Dose | 20 mg/kg |
| Bioavailability (F) | 57% |
| This compound is suitable for in vivo experiments with a favorable pharmacokinetic profile.[1][4] |
Experimental Protocols
Western Blot for DVL3 Phosphorylation Shift
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or MU2027 (negative control) for the specified time. A vehicle control (e.g., DMSO) should also be included.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DVL3. The phosphorylation of DVL3 by CK1δ/ε can be observed as a mobility shift on the Western blot.[1]
-
Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
TopFlash Reporter Assay for Wnt Signaling
-
Cell Transfection: Co-transfect cells (e.g., HEK 293) with a TopFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a plasmid overexpressing DVL3 and CK1ε.[1] A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or MU2027.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity upon this compound treatment indicates inhibition of the Wnt signaling pathway.
Mandatory Visualization
Caption: Inhibition of Wnt signaling by this compound targeting CK1δ/ε.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
Technical Support Center: Strategies to Reduce Background in MU1742-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in assays utilizing the CK1δ/ε inhibitor, MU1742.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of assays is it commonly used?
A1: this compound is a potent and selective chemical probe for the protein kinases CK1δ and CK1ε. At higher concentrations, it can also inhibit CK1α.[1][2] It is frequently used in various in vitro and cell-based assays to study the roles of these kinases in cellular processes. Common assays involving this compound include:
-
NanoBRET™ Target Engagement Assays: To quantify the binding of this compound to its target kinases in live cells.[1]
-
Cellular Thermal Shift Assays (CETSA): To verify the engagement of this compound with its target proteins within a cellular context.[3][4][5][6][7]
-
TopFlash Luciferase Reporter Assays: To investigate the effect of this compound on the Wnt signaling pathway.[1][8][9]
-
Western Blotting: To analyze the phosphorylation status of downstream targets of CK1δ/ε.[1]
Q2: Is this compound itself fluorescent, and could it be a direct source of background?
A2: While there is no direct evidence from the provided search results to suggest that this compound is inherently fluorescent, small molecule inhibitors can sometimes exhibit autofluorescence. It is best practice to test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your specific assay. A simple control experiment can be performed by measuring the fluorescence of this compound in assay buffer at various concentrations.
Q3: What are the general sources of high background in fluorescence and luminescence-based assays?
A3: High background can originate from multiple sources, broadly categorized as instrument-related and sample-related.
-
Instrument-Related: This includes noise from the detector (e.g., photomultiplier tube), light source fluctuations, and light leaks.
-
Sample-Related: This is more common and can be due to:
-
Autofluorescence: Endogenous fluorescence from cells, serum, phenol (B47542) red in the media, or the assay plate itself.
-
Nonspecific Binding: The fluorescent or luminescent probe binding to non-target molecules or surfaces.
-
Reagent Contamination: Contamination of buffers or reagents with fluorescent or luminescent substances.
-
Substrate Instability: Spontaneous breakdown of the substrate in luminescence assays, leading to a signal in the absence of enzyme activity.
-
Troubleshooting Guides
This section provides specific troubleshooting advice for common assays used with this compound.
General Troubleshooting for Kinase Inhibitor Assays
High background in kinase assays can often be attributed to the inhibitor itself or its interaction with assay components.
Problem: High background signal observed in control wells (e.g., no enzyme or no substrate).
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | Perform a control experiment to measure the fluorescence of this compound alone at the assay wavelengths. If it is fluorescent, consider using alternative detection wavelengths or a different assay format. |
| Nonspecific Binding of Detection Reagents | Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. Consider adding a small amount of non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the wash buffer. |
| Reagent Contamination | Prepare fresh buffers and reagents. Use high-purity water and other components. Filter-sterilize buffers if microbial contamination is suspected. |
| Compound Aggregation | Visually inspect the this compound solution for precipitation. Test the effect of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[3] |
Troubleshooting NanoBRET™ Assays with this compound
Problem: High background signal in NanoBRET™ assays, leading to a low signal-to-background ratio.
| Potential Cause | Recommended Solution |
| Sub-optimal Tracer Concentration | Titrate the NanoBRET™ tracer to determine the optimal concentration that gives a robust signal without excessive background. The ideal concentration is often near the EC50 value of the tracer. |
| High Expression of NanoLuc® Fusion Protein | Reduce the amount of plasmid DNA used for transfection to lower the expression level of the NanoLuc®-kinase fusion protein. |
| Cell Autofluorescence | Use a cell line with known low autofluorescence if possible. Ensure the use of phenol red-free media during the assay. |
| Nonspecific Tracer Binding | Include a control with a structurally related but inactive compound to assess nonspecific binding. Increase the stringency of wash steps if the assay format allows. |
| Instrument Settings | Optimize the gain settings on the luminometer to maximize the signal-to-background ratio. Ensure the correct filter sets are used for donor and acceptor emission. |
This protocol provides a general workflow for assessing the target engagement of this compound with CK1δ-NanoLuc® in live cells.
Caption: A generalized workflow for a NanoBRET™ target engagement assay.
Troubleshooting Cellular Thermal Shift Assays (CETSA) with this compound
Problem: High background or smeared bands in Western blot detection for CETSA.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the number of freeze-thaw cycles or the sonication parameters. |
| Protein Overload on Gel | Quantify the protein concentration of the soluble fraction and load an equal and appropriate amount of protein for each sample. |
| Nonspecific Antibody Binding | Optimize the primary and secondary antibody concentrations. Increase the blocking time and use a high-quality blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of washes. |
| Inconsistent Heating | Use a thermal cycler with a precise temperature gradient to ensure consistent heating of all samples. |
| Cell Debris in Supernatant | After cell lysis, centrifuge at a high speed (e.g., 20,000 x g) for 20 minutes to effectively pellet aggregated proteins and cell debris.[10] |
This protocol outlines the key steps for performing a CETSA experiment to confirm this compound target engagement.
Caption: Key steps in a Cellular Thermal Shift Assay (CETSA) workflow.
Troubleshooting TopFlash Luciferase Reporter Assays with this compound
Problem: High background luminescence in TopFlash assays.
| Potential Cause | Recommended Solution |
| Basal Wnt Pathway Activity | Ensure that the cell line used has low endogenous Wnt signaling. Serum starvation prior to the assay can sometimes reduce basal activity.[11] |
| Promoter Leakiness | Use a FOPFlash reporter (with mutated TCF binding sites) as a negative control to determine the level of non-specific luciferase expression.[8] |
| Reagent Contamination | Prepare fresh luciferase substrate for each experiment. Protect the substrate from light to prevent auto-oxidation. |
| Cross-talk Between Wells | Use white, opaque-walled plates to minimize light scattering between wells. |
| Sub-optimal Transfection | Optimize the ratio of TopFlash reporter plasmid to the internal control plasmid (e.g., Renilla).[11] |
This protocol provides a general outline for assessing the effect of this compound on Wnt-induced TCF/LEF transcriptional activity.
Caption: A simplified workflow for a TopFlash luciferase reporter assay.
Data Presentation: Summary of Key Experimental Parameters
The following table summarizes typical concentration ranges for key reagents in this compound-based assays. Note that these are starting points and should be optimized for your specific experimental conditions.
| Assay Type | Reagent | Typical Concentration Range | Reference |
| Cell-based Assays | This compound | Below 5 µM | [1] |
| NanoBRET™ | NanoBRET™ Tracer | Near EC50 value | |
| CETSA | This compound | 1-10 µM (for melt curves) | [3] |
| TopFlash | TopFlash Plasmid | 10-100 ng/well (96-well plate) | [9][11] |
| TopFlash | Renilla Plasmid | 1-10 ng/well (96-well plate) | [9][11] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway, which is often studied using this compound and the TopFlash reporter assay.
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncology.wisc.edu [oncology.wisc.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CK1 Inhibitors: MU1742 vs. PF-670462
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparison of two prominent Casein Kinase 1 (CK1) inhibitors, MU1742 and PF-670462, summarizing their inhibitory profiles, outlining key experimental methodologies, and visualizing their impact on relevant biological pathways.
This guide synthesizes available data to offer an objective comparison of this compound and PF-670462 in their inhibition of the CK1 family of serine/threonine kinases. The CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, are integral to a multitude of cellular processes, including Wnt signaling and the regulation of circadian rhythms. Dysregulation of CK1 activity has been implicated in various diseases, making these inhibitors valuable tools for both basic research and therapeutic development.
Quantitative Performance Data
The following tables summarize the in vitro and in cellulo inhibitory activities of this compound and PF-670462 against key CK1 isoforms. It is important to note that the data presented is compiled from separate studies, and direct comparison should be approached with caution as experimental conditions may have varied.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | CK1α | CK1δ | CK1ε | Data Source |
| This compound | 7 | 6 | 28 | [1] |
| PF-670462 | - | 14 | 7.7 | [2] |
Note: A lower IC50 value indicates greater potency.
Table 2: Cellular Target Engagement (EC50, nM)
| Inhibitor | CK1δ | CK1ε | Assay | Data Source |
| This compound | 47 | 220 | NanoBRET | |
| PF-670462 | - | 290 (PER protein nuclear translocation) | Cell-based | [2] |
Note: EC50 represents the concentration required to elicit a half-maximal response in a cellular context.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitory data, detailed experimental protocols are crucial. Below is a representative methodology for an in vitro kinase assay to determine the IC50 values of CK1 inhibitors, based on established practices in the field.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to measure the enzymatic activity of CK1 by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Recombinant human CK1α, CK1δ, or CK1ε enzyme
-
Substrate (e.g., α-casein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Inhibitor compounds (this compound, PF-670462) dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the CK1 enzyme, and the substrate.
-
Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction is within the linear range.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the radiolabeled substrate band using a phosphorimager or by excising the band and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway Involvement
CK1 isoforms are key regulators in multiple signaling pathways critical for cellular function and development. This compound and PF-670462, by inhibiting specific CK1 isoforms, can modulate these pathways.
Wnt/β-catenin Signaling Pathway
CK1 plays a dual role in the Wnt/β-catenin pathway. CK1α is a component of the β-catenin destruction complex, initiating its degradation. Conversely, CK1δ and CK1ε can positively regulate the pathway. Inhibition of these isoforms can therefore have complex effects on Wnt-dependent processes.
Circadian Rhythm Pathway
CK1δ and CK1ε are central to the molecular clock that governs circadian rhythms. They phosphorylate the PER and CRY proteins, leading to their degradation and nuclear entry, which is a critical step in the negative feedback loop of the circadian clock. Inhibition of CK1δ/ε, as demonstrated with PF-670462, can lengthen the circadian period.
Summary and Conclusion
Both this compound and PF-670462 are potent inhibitors of CK1 isoforms, with distinct selectivity profiles.
-
This compound demonstrates potent inhibition of CK1α, CK1δ, and CK1ε, making it a valuable tool for studying the combined roles of these isoforms. Its excellent kinome-wide selectivity and availability of a negative control compound (MU2027) enhance its utility as a chemical probe.
-
PF-670462 is a potent inhibitor of CK1δ and CK1ε and has been extensively used to investigate the role of these isoforms in regulating circadian rhythms. Its ability to cause phase shifts in circadian rhythms and its in vivo activity make it a key tool in chronobiology research.
The choice between this compound and PF-670462 will depend on the specific research question. For studies requiring broad inhibition of CK1α, δ, and ε, this compound is a suitable choice. For investigations focused specifically on the roles of CK1δ and CK1ε, particularly in the context of circadian rhythms, PF-670462 is a well-characterized option.
Researchers should always consider the isoform selectivity of the chosen inhibitor and, where possible, use multiple tool compounds and complementary techniques to validate their findings. The provided experimental protocol serves as a foundation for the rigorous in-house characterization of these and other kinase inhibitors.
References
A Comparative Guide to the Selectivity and Potency of MU1742 and D4476
For researchers in cellular biology and drug discovery, the precise selection of chemical probes is paramount to the integrity and success of their investigations. This guide provides a detailed comparison of two inhibitors, MU1742 and D4476, both of which target the Casein Kinase 1 (CK1) family. While both compounds are potent inhibitors of CK1, they exhibit distinct selectivity profiles that render them suitable for different research applications. This document outlines their comparative potency, selectivity, and impact on key signaling pathways, supported by experimental data and methodologies to assist researchers in making an informed choice for their studies.
Data Presentation
The quantitative data for both inhibitors are summarized below, highlighting their potency against various kinases.
Table 1: In Vitro Inhibitory Potency of this compound against CK1 Isoforms
| Target | IC50 (nM) |
| CK1δ | 6.1[1] |
| CK1ε | 27.7[1] |
| CK1α1 | 7.2[1] |
| CK1α1L | 520[1] |
| p38α | >10,000 |
Note: IC50 values were determined at an ATP concentration of 10 mM.[2]
Table 2: In Vitro Inhibitory Potency of D4476
| Target | IC50 (nM) |
| CK1 (from S. pombe) | 200[3] |
| CK1δ | 300[3][4] |
| ALK5 (TGF-βRI) | 500[3][5] |
| p38α MAPK | 12,000[6] |
Note: The potency of D4476 is dependent on the ATP concentration, indicating it is an ATP-competitive inhibitor.[4][5]
Table 3: Cellular Potency of this compound and D4476
| Compound | Assay | Cell Line | Target | EC50/Effective Concentration |
| This compound | NanoBRET | HEK293 | CK1δ | 47 nM[1] |
| NanoBRET | HEK293 | CK1ε | 220 nM[1] | |
| NanoBRET | HEK293 | CK1α1 | 3500 nM[1] | |
| D4476 | FOXO1a Phosphorylation Inhibition | H4IIE | CK1 | 50-125 µM[7] |
| Cytotoxicity | Multiple Myeloma Cell Lines | - | Varies (e.g., ANBL6, INA6 sensitive; OPM1 resistant at lower concentrations)[3] |
Comparative Analysis
This compound emerges as a highly potent and selective inhibitor of CK1δ and CK1ε.[2][8] A kinome-wide screen against 415 protein kinases revealed that only CK1 kinases were significantly inhibited by this compound, with no off-targets observed below a 40% residual activity threshold.[1][2] This exquisite selectivity makes this compound an ideal chemical probe for specifically interrogating the roles of CK1δ and CK1ε in cellular processes, such as the Wnt signaling pathway.[8][9] Furthermore, its favorable pharmacokinetic profile allows for its use in in vivo studies.[1][2]
D4476 , while a potent inhibitor of CK1, exhibits a broader selectivity profile.[3][10] In addition to CK1, it significantly inhibits the TGF-β type-I receptor, ALK5.[3][5][10] This dual activity can be advantageous for studying the crosstalk between the CK1 and TGF-β signaling pathways. However, it also necessitates careful interpretation of experimental results to distinguish between the effects of inhibiting each target. D4476 has been shown to be more potent and specific than older CK1 inhibitors like IC261 and CKI-7.[11][12]
Signaling Pathways
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A general protocol for determining the in vitro potency of kinase inhibitors is as follows:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase of interest (e.g., CK1δ), a suitable substrate peptide, and a buffer solution with magnesium acetate.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or D4476) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 40 minutes).[3]
-
Termination of Reaction: Stop the reaction by adding an acid solution, such as orthophosphoric acid.[3]
-
Measurement of Activity: Spot the reaction mixture onto filtermats, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ assay is used to quantify the engagement of a test compound with a target protein in living cells.
-
Cell Preparation: Genetically modify cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a suitable assay plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound).
-
Addition of Reagents: Add the NanoBRET™ tracer and the extracellular Nano-Glo® substrate to the cells.
-
Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.
Conclusion
-
This compound is the preferred choice for studies requiring the specific inhibition of CK1δ and CK1ε, owing to its high potency and exceptional kinome-wide selectivity. Its suitability for in vivo experiments further enhances its utility as a chemical probe.
-
D4476 is a valuable tool for investigating cellular processes where the dual inhibition of CK1 and ALK5 is desired. Researchers using D4476 should be mindful of its broader activity and design experiments accordingly to dissect the contributions of each inhibited pathway.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. D4476, a cell‐permeant inhibitor of CK1, suppresses the site‐specific phosphorylation and nuclear exclusion of FOXO1a | EMBO Reports [link.springer.com]
- 8. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 9. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D4476, a cell‐permeant inhibitor of CK1, suppresses the site‐specific phosphorylation and nuclear exclusion of FOXO1a | EMBO Reports [link.springer.com]
Validating the Specificity of MU1742: A Comparative Analysis with its Negative Control, MU2027
For researchers and drug development professionals, establishing the on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of MU1742, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its structurally similar but inactive control, MU2027. By presenting key experimental data and detailed protocols, this guide demonstrates the rigorous validation of this compound's specific inhibitory action.
This compound has emerged as a valuable tool for dissecting the roles of CK1δ and CK1ε in various signaling pathways, including Wnt, Hedgehog, and Hippo. The use of a negative control like MU2027 is crucial to ensure that the observed biological effects of this compound are a direct consequence of inhibiting its intended targets and not due to off-target activities or the compound's chemical scaffold.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The cornerstone of validating a chemical probe lies in its demonstrated potency and selectivity against its intended targets, contrasted with the inactivity of its negative control. Biochemical assays are instrumental in establishing these parameters.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and MU2027 against CK1 Isoforms
| Kinase Target | This compound IC50 (nM) | MU2027 IC50 (nM) |
| CK1δ | 6.1 | >10,000 |
| CK1ε | 27.7 | >10,000 |
| CK1α | 7.2 | >10,000 |
Data represents a summary of findings from primary literature. Actual values may vary slightly between experiments.
As evidenced in Table 1, this compound exhibits potent, single-digit nanomolar inhibition of CK1δ and low nanomolar inhibition of CK1ε and CK1α. In stark contrast, MU2027 shows no significant inhibitory activity against these kinases, with IC50 values exceeding 10,000 nM. This vast difference in potency underscores the specificity of this compound and validates MU2027 as an effective negative control.
Cellular Target Engagement: Confirming Intracellular Activity
To be an effective tool for cellular studies, a chemical probe must engage its target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique to quantify target engagement in real-time.
Table 2: Cellular Target Engagement (EC50) of this compound in HEK293 Cells
| Target | This compound EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α | 3500 |
Data represents a summary of findings from primary literature. Comparative data for MU2027 in NanoBRET assays is not extensively published but is expected to show no significant target engagement.
Functional Validation in Wnt Signaling
CK1δ and CK1ε are key positive regulators of the canonical Wnt signaling pathway. Inhibition of these kinases is expected to suppress Wnt-mediated transcriptional activation. The TOPFlash reporter assay, which measures the activity of the β-catenin/TCF/LEF transcription complex, is a standard method for assessing the modulation of this pathway.
Expected Outcome of a Comparative TOPFlash Assay:
Treatment of Wnt-stimulated cells with this compound should result in a dose-dependent decrease in luciferase reporter activity, indicating inhibition of the Wnt pathway. Conversely, treatment with MU2027 at equivalent concentrations should have no effect on the Wnt-induced luciferase signal. This differential effect would provide strong evidence that the Wnt pathway inhibition by this compound is a direct result of its on-target activity against CK1δ/ε.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Biochemical Kinase Inhibition Assay (Example Protocol)
-
Reaction Setup: Recombinant human CK1δ, CK1ε, or CK1α is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Compound Treatment: A dilution series of this compound or MU2027 is added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay (General Protocol)
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CK1δ) fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Transfected cells are plated and treated with a dilution series of this compound or MU2027, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
BRET Measurement: After an equilibration period, the NanoBRET™ substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.
-
Data Analysis: A decrease in the BRET signal upon compound addition indicates displacement of the tracer. EC50 values are determined from the dose-response curves.
TOPFlash Reporter Assay (General Protocol)
-
Cell Transfection: HEK293T cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment and Wnt Stimulation: Cells are pre-treated with various concentrations of this compound or MU2027, followed by stimulation with Wnt3a-conditioned media to activate the canonical Wnt pathway.
-
Luciferase Measurement: After incubation, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal, and the fold change in reporter activity relative to the unstimulated control is calculated.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
A Comparative Guide to the In Vivo Efficacy of MU1742 and Other Casein Kinase 1 (CK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of MU1742, a potent inhibitor of Casein Kinase 1 (CK1), with other notable CK1 inhibitors, including SR-3029, PF-670462, and BTX-A51. This document is intended to serve as a resource for researchers in oncology and drug development, offering a structured overview of the preclinical performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to CK1 Inhibition in Oncology
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including signal transduction pathways critical for cell proliferation, differentiation, and survival.[1][2] Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3][4] Several small molecule inhibitors targeting CK1 isoforms have been developed, each with distinct selectivity profiles and preclinical efficacy. This guide focuses on the comparative in vivo performance of this compound against other well-characterized CK1 inhibitors.
In Vitro Inhibitory Activity and Selectivity
A critical aspect of a kinase inhibitor's utility is its potency and selectivity against its intended target. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its comparators against various CK1 isoforms.
| Inhibitor | CK1α (IC50, nM) | CK1δ (IC50, nM) | CK1ε (IC50, nM) | Other Notable Targets (IC50/Ki, nM) |
| This compound | 7.2[5] | 6.1[5] | 27.7[5] | Weak potency towards CK1α1L (EC50 = 3,500 nM in cells)[5] |
| SR-3029 | - | 44[6] | 260[6] | CDK4/cyclin D1 (576), FLT3 (3000)[6] |
| PF-670462 | - | 14[7] | 7.7[7] | >30-fold selectivity over 42 other kinases[7] |
| BTX-A51 | 17 | - | - | CDK7 (Ki=1.3), CDK9 (Ki=4) |
In Vivo Efficacy Comparison
The in vivo anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models. This section provides a comparative summary of their efficacy.
This compound
The in vivo activity of this compound has been demonstrated through its effect on a downstream target in the Wnt signaling pathway. Oral administration of this compound at 100 mg/kg resulted in a noticeable impact on the phosphorylation of DVL2 in the lung tissue of mice.[8] Further studies have shown that this compound can inhibit the migration of chronic lymphocytic leukemia (CLL) cells.[9] However, to date, published studies on the direct in vivo tumor growth inhibition by this compound in xenograft models are limited.
SR-3029
SR-3029 has demonstrated significant in vivo anti-tumor efficacy in various breast cancer models.[10] Daily intraperitoneal (i.p.) administration of 20 mg/kg SR-3029 led to significant tumor growth inhibition in xenograft models using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) and HER2-positive breast cancer cell lines (SKBR3 and BT474).[10] Notably, in some instances, treatment with SR-3029 resulted in tumor regression.[10] The efficacy of SR-3029 has also been validated in a patient-derived xenograft (PDX) model of basal-like invasive ductal carcinoma, where it effectively inhibited tumor growth.[10]
PF-670462
While a potent inhibitor of CK1δ/ε, the in vivo anti-cancer activity of PF-670462 appears to be limited. Some studies have reported that it lacks significant anti-cancer activity.[11] However, it has shown efficacy in other in vivo models, such as attenuating bleomycin-induced pulmonary fibrosis in mice and modulating circadian rhythms.[12] One study did show that PF-670462 can enhance the efficacy of cancer immunotherapy in a B16-F10 melanoma xenograft model by promoting ferroptosis.[13]
BTX-A51
BTX-A51 has shown promising in vivo efficacy in preclinical models of liposarcoma and acute myeloid leukemia (AML).[14][15] In patient-derived xenograft (PDX) models of liposarcoma, BTX-A51 was well-tolerated and significantly inhibited tumor growth at clinically relevant doses.[14][15] The anti-tumor activity is attributed to its ability to block MDM2, induce p53 expression, and stimulate apoptosis.[14][15]
Pharmacokinetic Profiles
The pharmacokinetic properties of an inhibitor are crucial for its in vivo efficacy. The following table summarizes the available pharmacokinetic data for the discussed CK1 inhibitors.
| Inhibitor | Animal Model | Dose & Route | Bioavailability (F%) | Key Findings |
| This compound | Mice | 20 mg/kg, PO | 57%[8] | Exhibits a favorable PK profile suitable for in vivo experiments.[8] |
| SR-3029 | - | 20 mg/kg, i.p. | - | Dosing regimen was well-tolerated with no overt signs of toxicity. |
| PF-670462 | - | - | - | Data not available in the context of cancer studies. |
| BTX-A51 | - | - | - | Oral administration in clinical trials.[16] |
Experimental Protocols
This section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.
In Vivo Xenograft Studies with SR-3029 in Breast Cancer Models
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID).[17]
-
Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad.[17]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. SR-3029 is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[17] The control group receives a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[18]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, measured by tumor volume. Other endpoints can include tumor regression, changes in body weight (as a measure of toxicity), and survival.[10]
-
Tissue Analysis: At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry for biomarkers like β-catenin localization or apoptosis markers.[10]
In Vivo Studies with this compound
-
Animal Model: Mice.[8]
-
Formulation: For aqueous solutions for in vivo experiments, this compound is recommended to be formulated as a dihydrochloride (B599025) salt.[8]
-
Treatment: Oral administration of 100 mg/kg this compound.[8]
-
Pharmacodynamic Endpoint: Assessment of the phosphorylation of DVL2 in lung tissue lysates by Western blot.[8]
Western Blot for Phosphorylated Proteins
-
Sample Preparation: Protein lysates are prepared from tissues or cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing a protein like bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-DVL2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]
-
Detection: The signal is detected using a chemiluminescent substrate.
Signaling Pathways and Visualizations
CK1 isoforms are involved in multiple signaling pathways that are crucial in cancer development and progression. The Wnt/β-catenin pathway is a key pathway regulated by CK1.
Caption: Simplified Wnt/β-catenin signaling pathway and points of intervention by CK1 inhibitors.
Caption: General workflow for the preclinical evaluation of CK1 inhibitors.
References
- 1. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 2. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia [inis.iaea.org]
- 4. mdpi.com [mdpi.com]
- 5. eubopen.org [eubopen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. Role of casein kinase 1 in the amoeboid migration of B-cell leukemic and lymphoma cells: A quantitative live imaging in the confined environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PF-670462 (PF670462) | CK1ε/CK1δ inhibitor | Probechem Biochemicals [probechem.com]
- 14. Edgewood Oncology Announces Positive Efficacy Data From Investigator-Sponsored Study of BTX-A51 in Preclinical Models of Liposarcoma - BioSpace [biospace.com]
- 15. Edgewood Oncology Announces New Efficacy Data From Investigator-Sponsored Study of BTX-A51 in Preclinical Models of Liposarcoma — Edgewood Oncology [edgewoodoncology.com]
- 16. BTX-A51 in Patients With Liposarcoma or CIC-rearranged Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Sequential Activation and Inactivation of Dishevelled in the Wnt/β-Catenin Pathway by Casein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available CK1δ/ε Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of commercially available inhibitors targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two closely related serine/threonine kinases implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response.
This objective comparison summarizes quantitative data on inhibitor potency, provides detailed experimental methodologies for key assays, and visualizes essential workflows and signaling pathways to aid in the informed selection of the most appropriate inhibitor for your research needs.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of several commercially available CK1δ/ε inhibitors is summarized in the table below. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration and the substrate used. Therefore, these values should be considered as a comparative guide.
| Inhibitor | Target(s) | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Key Off-Targets |
| SR-3029 | CK1δ/ε | 44[1][2][3] | 260[1][2][3] | FLT3, CDK4/D1, CDK6/D3[2][4] |
| D4476 | CK1δ, ALK5 | 300[5][6] | - | ALK5 (TGF-βRI)[5][6] |
| PF-670462 | CK1δ/ε | 13 - 14[7][8][9][10][11] | 7.7 - 90[7][8][9][10][11] | p38 MAPK, EGFR[12] |
| PF-4800567 | CK1ε | 711[13][14][15] | 32[13][14][15] | - |
| IC261 | CK1δ/ε | 1000[16][17] | 1000[16][17] | Tubulin[12] |
| TA-01 | CK1δ/ε, p38 | 6.8[18][19] | 6.4[18][19] | p38 MAPK[18][19] |
| CK1-IN-1 | CK1δ/ε, p38α | 15[20][21] | 16[20][21] | p38α MAPK[20][21] |
Experimental Protocols
The determination of an inhibitor's IC50 value is a cornerstone of its characterization. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Assay for IC50 Determination (Radiolabeling Method)
This traditional and robust method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[11][16][22]
Materials:
-
Recombinant human CK1δ or CK1ε
-
Substrate (e.g., α-casein or a specific peptide substrate)[6]
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 µM EDTA)[6]
-
Test inhibitor (serially diluted)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serial dilutions of the inhibitor to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP to ensure competitive inhibition is accurately measured.[23]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using autoradiography and quantify the radioactive signal using a phosphorimager or by excising the substrate band and measuring with a scintillation counter.[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based Method - ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[24][25][26]
Materials:
-
Recombinant human CK1δ or CK1ε
-
Substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and kinase reaction buffer to the wells of a white multi-well plate.
-
Add serial dilutions of the inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the process of their evaluation, the following diagrams are provided.
CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[5][7][18][27] They achieve this by phosphorylating components of the β-catenin destruction complex, leading to its disassembly and the subsequent stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
Concluding Remarks
The choice of a CK1δ/ε inhibitor should be guided by the specific requirements of the research question. For studies requiring high selectivity for CK1δ/ε with potent cellular activity, SR-3029 appears to be a strong candidate.[1][2][3] For applications where dual inhibition of CK1 and ALK5 is desired, D4476 may be more suitable.[5][6] PF-670462 offers high potency against both CK1δ and CK1ε, but its off-target effects on p38 MAPK and EGFR should be considered.[7][8][9][10][11][12] Conversely, PF-4800567 provides a tool for more selective inhibition of CK1ε over CK1δ.[13][14][15] The other inhibitors listed offer a range of potencies and selectivities that may be advantageous in specific experimental contexts.
It is always recommended to validate the activity and selectivity of any inhibitor in the specific assay system being used. This guide serves as a starting point for navigating the landscape of commercially available CK1δ/ε inhibitors, enabling researchers to make more informed decisions for their studies.
References
- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 7. The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 1‐epsilon or 1‐delta required for Wnt‐mediated intestinal stem cell maintenance | The EMBO Journal [link.springer.com]
- 9. Targeting of the circadian clock via CK1δ/ε to improve glucose homeostasis in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An inhibitor of casein kinase 1 ε/δ partially normalizes the manic-like behaviors of the ClockΔ19 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lack of Casein Kinase 1 Delta Promotes Genomic Instability - The Accumulation of DNA Damage and Down-Regulation of Checkpoint Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. CK1δ Kinase Enzyme System [promega.com]
- 27. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
Validating MU1742's Mechanism of Action: A Comparative Guide with Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MU1742, a potent chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with alternative inhibitors. We delve into the genetic approaches used to validate its mechanism of action and provide detailed experimental protocols and supporting data.
This compound is a highly selective and potent chemical probe for the protein kinases CK1δ and CK1ε.[1] At higher concentrations, it is also capable of inhibiting the CK1α isoform.[2] Developed by the Structural Genomics Consortium (SGC) in collaboration with researchers from Masaryk University, this compound serves as a valuable tool for studying the roles of these kinases in various cellular processes, including the Wnt, Hedgehog, and Hippo signaling pathways.[1][2] Deregulation of CK1 activity has been linked to several malignancies and neurodegenerative disorders.[2] This guide will explore the genetic validation of this compound's mechanism of action, compare its performance with other known CK1δ/ε inhibitors, and provide detailed protocols for key validation experiments. A structurally related but inactive compound, MU2027, is available as a negative control for experiments with this compound.[1]
Genetic Validation of this compound's Target Engagement
A cornerstone in validating the mechanism of action of a small molecule inhibitor is the use of genetic approaches to confirm that its cellular effects are mediated through its intended target. For this compound, the use of knockout cell lines has been a key strategy.
To differentiate the inhibitory activity of this compound on individual isoforms, CK1δ- and CK1ε-knockout cell lines were generated. This genetic approach allows researchers to observe the effects of the compound in the absence of its specific targets, thereby confirming that the observed phenotypes are indeed a result of the inhibition of CK1δ and/or CK1ε.[1]
Another powerful genetic-based technique for target identification and validation involves combining results from small-molecule and RNAi perturbations.[3] This approach allows for parallel testing to see if the knockdown of a specific gene (e.g., CK1δ or CK1ε using siRNA) phenocopies the effect of the small molecule inhibitor.[4] While not explicitly detailed in the available literature for this compound, this is a standard and recommended orthogonal approach to strengthen the validation of its mechanism of action.
CRISPR-Cas9 based screens are another valuable genetic tool for identifying genes that confer sensitivity or resistance to a compound, further validating its mechanism of action.[5]
Performance Comparison of CK1δ/ε Inhibitors
This compound demonstrates excellent kinome-wide selectivity and high potency against CK1δ/ε both in vitro and in cellular assays.[1] The following tables provide a comparative summary of this compound and other notable CK1δ/ε inhibitors, SR-3029 and PF-670462.
| Inhibitor | Target(s) | IC50 (CK1δ) | IC50 (CK1ε) | Cellular EC50 (CK1δ) | Cellular EC50 (CK1ε) | Reference(s) |
| This compound | CK1δ, CK1ε, CK1α | 6.1 nM | 27.7 nM | 47 nM | 220 nM | [6] |
| SR-3029 | CK1δ, CK1ε | 44 nM | 260 nM | - | - | [7] |
| PF-670462 | CK1δ, CK1ε | 14 nM | 7.7 nM | - | - | [8] |
While PF-670462 shows high potency in vitro, it has been reported to be a very non-selective kinase inhibitor, potently inhibiting other kinases such as p38 and EGFR.[9] In contrast, SR-3029 and this compound exhibit higher selectivity across the kinome.[1]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the Wnt signaling pathway targeted by this compound and the workflows for key validation experiments.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Genetic approaches for validating this compound's mechanism of action.
Caption: Experimental workflows for validating this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the engagement of this compound with its target kinases, CK1δ and CK1ε, in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoLuc®-CK1δ or -CK1ε fusion vector
-
NanoBRET™ Tracer
-
Test compound (this compound)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue-culture treated 96-well plates
-
Plate reader equipped for BRET measurements
Protocol:
-
Cell Transfection:
-
Prepare a suspension of HEK293 cells in Opti-MEM®.
-
Co-transfect the cells with the NanoLuc®-CK1δ or -CK1ε fusion vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Seed the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the wells containing the transfected cells.
-
Immediately add the NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls (no tracer and no compound).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Western Blot for DVL3 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation of Dishevelled 3 (DVL3), a key downstream component of the Wnt signaling pathway. Phosphorylation of DVL3 by CK1δ/ε causes a characteristic mobility shift on an SDS-PAGE gel.[1]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-DVL3, anti-phospho-DVL (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DVL3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence detection system.
-
Analyze the mobility shift of the DVL3 bands to assess changes in phosphorylation.
-
TopFlash Reporter Assay for Wnt Signaling
The TopFlash reporter assay is a widely used method to measure the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells or other suitable cell line
-
TopFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with the TopFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, replace the media with fresh media containing Wnt3a to stimulate the pathway.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration to determine the IC50 value for Wnt pathway inhibition.
-
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Functional Analysis of Dishevelled-3 Phosphorylation Identifies Distinct Mechanisms Driven by Casein Kinase 1ϵ and Frizzled5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. eubopen.org [eubopen.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Cross-Validation of CK1δ/ε Inhibition: A Comparative Guide to the Chemical Probe MU1742 and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε): the small molecule inhibitor MU1742 and siRNA-mediated knockdown. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of these techniques.
Casein Kinase 1 (CK1) isoforms δ and ε are crucial serine/threonine kinases implicated in the regulation of numerous cellular processes, most notably the Wnt signaling pathway.[1][2] Dysregulation of CK1δ/ε activity is linked to various diseases, including cancer, making them attractive therapeutic targets.[3] To elucidate their specific roles and validate them as drug targets, researchers primarily employ two distinct approaches: pharmacological inhibition using small molecules and genetic silencing through techniques like RNA interference (siRNA).
This guide presents a cross-validation of the results obtained using the potent and selective chemical probe this compound with those from siRNA-mediated knockdown of CK1δ and CK1ε.
Mechanism of Action: Small Molecule Inhibition vs. Genetic Knockdown
The fundamental difference between this compound and siRNA lies in their mechanism of targeting CK1δ/ε.
This compound is a chemical probe that acts as a potent and selective inhibitor of the kinase activity of CK1δ and CK1ε.[1][2] It competitively binds to the ATP-binding pocket of the enzymes, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition is rapid and reversible, allowing for the study of the immediate consequences of blocking CK1δ/ε function.
siRNA (small interfering RNA) , in contrast, targets the messenger RNA (mRNA) of CK1δ and CK1ε for degradation. This post-transcriptional gene silencing prevents the synthesis of new CK1δ and CK1ε proteins, leading to a reduction in their overall cellular levels. The effects of siRNA are time-dependent, requiring hours to days to achieve significant protein knockdown, and are generally considered less reversible than small molecule inhibition.
Quantitative Comparison of this compound and siRNA Knockdown
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 (CK1δ) | 6.1 nM | Biochemical Assay | [2] |
| In Vitro IC50 (CK1ε) | 27.7 nM | Biochemical Assay | [2] |
| Cellular EC50 (CK1δ) | 47 nM | NanoBRET Assay (HEK293) | [2] |
| Cellular EC50 (CK1ε) | 220 nM | NanoBRET Assay (HEK293) | [2] |
| Effect on Wnt Signaling | Inhibition confirmed | TOPFlash Reporter Assay | [1][2] |
| Effect on DVL3 Phosphorylation | Inhibition of mobility shift | Western Blot | [1][2] |
Table 2: Quantitative Data for siRNA Knockdown of CK1δ/ε
| Parameter | Observation | Cell Line/System | Reference |
| CK1δ/ε Protein Reduction | Significant knockdown | TC-32 cells | [4] |
| Effect on DVL2 Phosphorylation | Decreased phosphorylation | TC-32 cells | [4] |
| Effect on β-catenin levels | Reduction in nuclear and cytoplasmic levels | MCF7 cells | [5] |
| Effect on Wnt Target Genes | Downregulation of MYC, CD44, etc. | MCF7 cells | [5] |
| Effect on Cell Viability | Decreased viability and proliferation | SW480 and HCT116 cells | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for DVL Phosphorylation
Objective: To assess the phosphorylation status of Dishevelled (DVL) proteins, a downstream target of CK1δ/ε, following treatment with this compound or siRNA. Phosphorylation of DVL often results in a mobility shift on a Western blot.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, TC-32) and allow them to adhere. For this compound treatment, incubate cells with the desired concentration of the inhibitor (e.g., below 5 µM) for a specified time (e.g., 3 hours).[2][4] For siRNA treatment, transfect cells with CK1δ and/or CK1ε specific siRNAs or a non-targeting control siRNA according to the manufacturer's protocol and incubate for 48-72 hours to allow for protein knockdown.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against DVL2 or DVL3 overnight at 4°C.[4] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the upper, slower-migrating (phosphorylated) DVL band or a shift towards the lower, faster-migrating (unphosphorylated) band indicates inhibition of phosphorylation.[4]
TOPFlash Reporter Assay for Wnt Signaling Activity
Objective: To quantify the activity of the canonical Wnt signaling pathway, which is modulated by CK1δ/ε. The TOPFlash reporter contains TCF/LEF binding sites that drive the expression of a luciferase reporter gene in response to β-catenin-mediated transcription.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the TOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium to activate the Wnt pathway, in the presence or absence of this compound at various concentrations. For siRNA experiments, the cells would have been pre-transfected with the respective siRNAs.
-
Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in treated cells compared to the Wnt3a-stimulated control indicates inhibition of the Wnt signaling pathway.
siRNA Transfection
Objective: To specifically knockdown the expression of CK1δ and CK1ε proteins.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
siRNA Complex Formation: In separate tubes, dilute the CK1δ and/or CK1ε siRNAs and a non-targeting control siRNA in serum-free medium. In another tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for CK1δ and CK1ε levels.
Mandatory Visualizations
Caption: Wnt signaling pathway showing inhibition points of this compound and siRNA for CK1δ/ε.
Caption: Comparative experimental workflows for this compound treatment and siRNA knockdown.
Discussion and Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for interrogating the function of CK1δ/ε. The choice between them depends on the specific experimental question.
This compound offers rapid, reversible, and dose-dependent inhibition of CK1δ/ε kinase activity. This makes it ideal for studying the immediate cellular consequences of blocking their function and for dissecting the roles of their catalytic activity.
siRNA knockdown provides a method to study the effects of long-term depletion of the CK1δ/ε proteins. This can be advantageous for uncovering functions of the proteins that are independent of their kinase activity, such as scaffolding roles in protein complexes. However, the potential for off-target effects and the longer experimental timeline are important considerations.[7]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 4. researchgate.net [researchgate.net]
- 5. CK1ε Is Required for Breast Cancers Dependent on β-Catenin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MU1742 and Other Wnt Pathway Inhibitors: A Guide for Researchers
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Its dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention.[1][2] A diverse array of small molecule inhibitors has been developed to modulate this pathway at various points. This guide provides a comparative analysis of MU1742, a potent inhibitor of Casein Kinase 1 (CK1), and other well-characterized Wnt pathway inhibitors, including XAV939, IWP-2, and ICG-001. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, potency, and experimental evaluation of these compounds.
Overview of Wnt Pathway Inhibitors
Wnt pathway inhibitors can be classified based on their point of intervention in the signaling cascade. This guide focuses on a comparative analysis of four inhibitors with distinct mechanisms:
-
This compound: A potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and also shows high potency against CK1α.[3][4] CK1 isoforms play complex roles in the Wnt pathway; for instance, CK1α is part of the β-catenin destruction complex, while CK1δ/ε are involved in phosphorylating Dishevelled (DVL).[5][6]
-
XAV939: An inhibitor of Tankyrase 1 and 2 (TNKS1/2).[2] By inhibiting Tankyrase, XAV939 stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.[2][7]
-
IWP-2: An inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[2] PORCN is essential for the palmitoylation and secretion of Wnt ligands. IWP-2, therefore, blocks Wnt signaling at the level of ligand secretion.[2][8] Interestingly, IWP-2 has also been shown to act as a selective ATP-competitive inhibitor of CK1δ/ε.[9][10]
-
ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This action specifically inhibits β-catenin-mediated transcription.
Quantitative Performance Data
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for assessing the potency of an inhibitor. The following table summarizes reported values for this compound and the other selected inhibitors. It is important to note that a direct comparison of these values can be challenging due to variations in experimental conditions, such as the specific assays and cell lines used.
| Inhibitor | Target(s) | Assay Type | Cell Line/System | IC50/EC50 |
| This compound | CK1δ | In vitro kinase assay | - | IC50: 6.1 nM[1] |
| CK1α1 | In vitro kinase assay | - | IC50: 7.2 nM[1] | |
| CK1ε | In vitro kinase assay | - | IC50: 27.7 nM[1] | |
| CK1δ | NanoBRET | HEK293 | EC50: 47 nM[1] | |
| CK1ε | NanoBRET | HEK293 | EC50: 220 nM[1] | |
| XAV939 | TNKS1 | Colorimetric enzyme assay | - | IC50: 13.4 nM[11] |
| Wnt/β-catenin signaling | TOPFlash Reporter Assay | HEK293T | IC50: ~50 nM | |
| Cell Viability | MTT Assay | A549 | IC50: ~1 µM (96h)[12] | |
| IWP-2 | PORCN | Cell-free assay | - | IC50: 27 nM[13] |
| Wnt/β-catenin signaling | TOPFlash Reporter Assay | HEK293T | IC50: 157 nM[13] | |
| ICG-001 | β-catenin/CBP interaction | - | - | IC50: ~3 µM |
Mandatory Visualizations
Wnt Signaling Pathway and Inhibitor Targets
Caption: Canonical Wnt/β-catenin signaling pathway and inhibitor targets.
Experimental Workflow for Wnt Inhibitor Evaluation
Caption: Workflow for comparing small molecule Wnt inhibitors.
Experimental Protocols
TOPFlash Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway by measuring TCF/LEF-mediated transcription.[2]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
M50 Super 8x TOPFlash TCF/LEF reporter plasmid
-
FOPFlash (mutant TCF/LEF sites) plasmid (as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a-conditioned medium or recombinant Wnt3a protein (as a positive control)
-
Wnt pathway inhibitors (this compound, XAV939, IWP-2, ICG-001)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. A common ratio is 10:1 for the reporter to the normalization plasmid.
-
Wnt Stimulation: Approximately 24 hours post-transfection, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a-conditioned medium) to induce pathway activation.
-
Inhibitor Treatment: Immediately after adding the Wnt agonist, add the Wnt pathway inhibitors at a range of concentrations to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect is calculated relative to the Wnt-stimulated, vehicle-treated control. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Western Blotting for β-catenin Levels
This technique is used to measure changes in the protein levels of key Wnt pathway components, such as β-catenin.[2]
Materials:
-
Cells treated with Wnt inhibitors
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control to compare protein levels across different treatment conditions.
Cell Viability Assay (e.g., MTT Assay)
These assays determine the effect of the inhibitors on cell growth and survival.[2]
Materials:
-
Cells seeded in a 96-well plate
-
Wnt pathway inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Conclusion
The selection of a Wnt pathway inhibitor is contingent on the specific research question and the desired point of intervention. This compound offers a tool to probe the role of CK1 isoforms in Wnt signaling and other cellular processes. XAV939 is effective in contexts where the β-catenin destruction complex is functional and provides a means to study the role of Tankyrase. IWP-2 is valuable for investigating the effects of blocking Wnt ligand secretion, which is relevant for understanding paracrine and autocrine signaling. ICG-001 provides a way to specifically target the transcriptional output of the Wnt pathway. A thorough understanding of their distinct mechanisms of action and a careful evaluation using standardized experimental protocols are crucial for the successful application of these inhibitors in research and drug development.
References
- 1. eubopen.org [eubopen.org]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide: The Selective CK1 Inhibitor MU1742 Versus Pan-Kinase Inhibitors
In the landscape of kinase inhibitor research and development, the strategic choice between a highly selective inhibitor and a broad-spectrum or "pan-kinase" inhibitor is critical. This decision impacts not only the therapeutic application but also the precision of a compound as a research tool. This guide provides an objective comparison between MU1742, a potent and selective probe for Casein Kinase 1 (CK1) isoforms, and the general class of pan-kinase inhibitors.
Fundamental Distinction: Mechanism of Action and Target Specificity
The primary difference between this compound and pan-kinase inhibitors lies in their target selectivity. This compound is designed for precision, targeting a small, specific subset of the human kinome. In contrast, pan-kinase inhibitors are characterized by their broad activity against a wide array of kinases.
This compound: This compound is a potent inhibitor of Casein Kinase 1 alpha (CK1α), delta (CK1δ), and epsilon (CK1ε)[1][2]. These kinases are crucial regulators of multiple signaling pathways, including Wnt, Hedgehog, and Hippo, which are vital for cellular processes like proliferation, differentiation, and apoptosis[3][4]. By selectively inhibiting these specific isoforms, this compound allows for the precise dissection of their roles in both normal physiology and disease states.
Pan-Kinase Inhibitors: This class of inhibitors acts on a multitude of kinases, often by binding to the highly conserved ATP-binding pocket present across most of the kinome[5]. Staurosporine (B1682477), a natural product, is a classic example of a potent, non-selective pan-kinase inhibitor used extensively in research to induce apoptosis or inhibit cell proliferation through widespread pathway disruption[1][2]. Clinically relevant multi-targeted inhibitors, such as Sunitinib, are designed to inhibit several receptor tyrosine kinases (e.g., VEGFRs, PDGFRs) simultaneously to block multiple cancer-driving pathways[6][7].
Caption: Comparison of inhibitor target profiles.
Quantitative Data Presentation: Potency and Selectivity
The divergence in inhibitor philosophy is most evident in their quantitative performance data. This compound demonstrates high potency within a very narrow target window, whereas pan-kinase inhibitors like Staurosporine show potent activity across a vast range of kinases.
Table 1: In Vitro Potency of this compound against Primary Targets
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its intended CK1 isoform targets. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) |
| CK1α | 7.2[3] |
| CK1δ | 6.1[3] |
| CK1ε | 27.7[3] |
Table 2: Comparative Kinase Selectivity Profile
This table contrasts the high selectivity of this compound with the broad-spectrum activity of Staurosporine. Data for this compound is based on a kinome-wide screen where only CK1 isoforms were significantly inhibited[8][9]. Data for Staurosporine is representative of its known promiscuous activity[2][8].
| Inhibitor | Primary Targets (IC50 / Kd < 30 nM) | Off-Target Kinases Inhibited (>80% at 1µM) |
| This compound | CK1α, CK1δ, CK1ε | None observed out of 415 kinases screened[8][9] |
| Staurosporine | PKCα, PKA, CDK1, CDK2, CAMK2, ROCK1, FLT3, LOK, SLK, and >200 others[2][8] | The majority of the kinome |
Experimental Protocols
The generation of reliable inhibitor data relies on standardized and robust biochemical and cellular assays.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical method for determining the IC50 value of an inhibitor against a purified kinase.
-
Reagent Preparation: The test inhibitor (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: In a microplate well, the purified kinase (e.g., CK1δ) is incubated with a specific peptide substrate and radioisotope-labeled ATP ([γ-³³P]ATP) in an appropriate reaction buffer.
-
Inhibitor Addition: The serially diluted inhibitor is added to the wells, with a DMSO-only well serving as a negative control (100% activity).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Measurement: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]ATP, often by spotting the mixture onto a filter membrane that binds the peptide. The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.
-
Data Analysis: The measured activity at each inhibitor concentration is normalized to the control. The IC50 value is calculated by fitting the resulting dose-response curve using non-linear regression.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm that an inhibitor engages its target within a live cellular environment, as was done for this compound[3][8].
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CK1δ) fused to a NanoLuc® luciferase enzyme.
-
Inhibitor Treatment: The transfected cells are treated with a fluorescently-labeled tracer that binds to the kinase's ATP pocket, along with varying concentrations of the test inhibitor (e.g., this compound).
-
BRET Measurement: A substrate for the NanoLuc® enzyme is added. If the inhibitor does not displace the tracer, the enzyme and tracer are in close proximity, allowing Bioluminescence Resonance Energy Transfer (BRET) to occur (energy from the luciferase excites the fluorescent tracer).
-
Data Analysis: The BRET signal is measured using a plate reader. Competitive displacement of the tracer by the inhibitor leads to a loss of BRET signal. The concentration at which 50% of the signal is lost (EC50) indicates the potency of target engagement in live cells.
Caption: Workflow for an in vitro kinase inhibition assay.
Summary and Conclusion
This compound and pan-kinase inhibitors represent two distinct strategies for modulating kinase activity, each with its own advantages and ideal use cases.
-
This compound (Selective Inhibitor):
-
Pros: High specificity allows for precise investigation of CK1α/δ/ε functions with minimal confounding off-target effects. It serves as an excellent chemical probe for pathway analysis. Therapeutically, its selectivity may lead to a better safety profile with fewer side effects.
-
Cons: Its therapeutic efficacy is limited to pathologies driven specifically by its targets. It will not be effective against diseases reliant on other kinase pathways.
-
-
Pan-Kinase Inhibitors:
-
Pros: Broad activity can be beneficial for treating complex diseases like cancer, where multiple signaling pathways are dysregulated or where drug resistance can emerge via pathway switching.
-
Cons: Lack of selectivity is a significant drawback, often leading to off-target toxicities and a narrow therapeutic window. As a research tool, it is difficult to attribute an observed biological effect to the inhibition of a single, specific kinase.
-
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ab-science.com [ab-science.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
Validating the Specificity of MU1742 in a Kinase Panel Screen: A Comparative Guide
For researchers in kinase drug discovery and chemical biology, the specificity of a chemical probe is paramount for generating reliable experimental results. This guide provides a comprehensive comparison of the kinase inhibitor MU1742 with alternative compounds, supported by experimental data to validate its specificity. This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key regulators of various cellular processes, including the Wnt signaling pathway.[1][2]
Comparative Kinase Selectivity
To objectively assess the specificity of this compound, its activity was compared against a broad panel of kinases. Furthermore, its profile is contrasted with structurally analogous inhibitors, MU1250 and MU1500, which exhibit different isoform selectivity, and a negative control compound, MU2027.[1]
A kinome-wide screen of this compound at a concentration of 1 µM against 415 protein kinases demonstrated its high selectivity. The results showed that only CK1 isoforms were significantly inhibited, with no off-target kinases showing residual activity below 40%.[1][3]
The following table summarizes the in vitro potency (IC50 values) of this compound and its related compounds against key CK1 isoforms. This data allows for a direct comparison of their potency and selectivity profiles.
| Kinase Target | This compound IC50 (nM) | MU1250 IC50 (nM) | MU1500 IC50 (nM) | MU2027 (Negative Control) IC50 (nM) |
| CK1α | 7.2[3] | - | - | >10,000[1] |
| CK1δ | 6.1[3] | Selective for CK1δ[4][5] | Dual CK1δ/ε inhibitor[4][5] | >10,000[1] |
| CK1ε | 27.7[3] | - | Dual CK1δ/ε inhibitor[4][5] | >10,000[1] |
| CK1α1L | 520[3] | - | - | - |
| p38α | >10,000[1] | - | - | >10,000[1] |
Note: Specific IC50 values for MU1250 and MU1500 against a full kinase panel are not publicly available in a comparative format. The information provided reflects their described selectivity.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase assay used to determine the IC50 values of an inhibitor against a panel of kinases, based on methodologies employed by commercial providers like Reaction Biology.
Objective: To quantify the inhibitory potency of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at a concentration near the Km for each kinase, e.g., 10 µM)
-
[γ-³³P]ATP for radiometric detection
-
Test compounds (e.g., this compound) and control compounds (e.g., Staurosporine as a positive control, DMSO as a vehicle control)
-
96-well or 384-well assay plates
-
Phosphocellulose or filter-binding plates (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the corresponding substrate to each well.
-
Add the diluted test inhibitor or control to the appropriate wells.
-
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution (containing a spike of [γ-³³P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter-binding plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
To understand the biological context of this compound's activity, it is crucial to visualize its role in the relevant signaling pathways. CK1δ and CK1ε are key components of the Wnt signaling pathway, where they contribute to the phosphorylation and subsequent degradation of β-catenin.
The following diagram illustrates a typical workflow for validating the specificity of a kinase inhibitor like this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - Section of Animal Physiology and Immunology [ueb1.sci.muni.cz]
A Comparative Guide to the Pharmacokinetic Properties of MU1742 and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its structurally related analogs. The information presented herein is intended to assist researchers in the selection and application of these compounds for in vitro and in vivo studies.
Executive Summary
This compound is a valuable tool for investigating the biological roles of CK1δ and CK1ε, which are implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. Understanding its pharmacokinetic profile, alongside that of similar compounds, is crucial for the design and interpretation of experiments. This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Pharmacokinetic and In Vitro Potency Parameters
The following tables summarize the known pharmacokinetic and in vitro potency data for this compound and its analogs. It is important to note that comprehensive pharmacokinetic data for all compounds are not publicly available.
Table 1: In Vivo Pharmacokinetic Properties in Mice
| Compound | Dose and Route | Bioavailability (F%) | Cmax | Tmax | AUC | Half-life (t½) | Notes |
| This compound | 20 mg/kg, Oral | 57%[1] | Data not available | Data not available | Data not available | Data not available | Formulated as a dihydrochloride (B599025) salt for in vivo experiments.[1] A 100 mg/kg dose was also well-tolerated.[1] |
| MU1250 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Structurally analogous to this compound with different isoform selectivity. |
| MU1500 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Structurally analogous to this compound with different isoform selectivity. |
| MU2027 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Negative control for this compound. |
Table 2: In Vitro Potency (IC₅₀) Against CK1 Isoforms
| Compound | CK1α (nM) | CK1δ (nM) | CK1ε (nM) | p38α (nM) | Notes |
| This compound | 7.2 | 6.1 | 27.7 | >10,000 | Highly potent against CK1δ/ε. Does not inhibit CK1γ isoforms.[1] |
| MU2027 | Data not available | Data not available | Data not available | Data not available | Negative control compound. |
Table 3: Cellular Target Engagement (EC₅₀) in HEK293 Cells (NanoBRET Assay)
| Compound | CK1α (nM) | CK1δ (nM) | CK1ε (nM) |
| This compound | 3500 | 47 | 220 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of this compound.
-
Animal Model: Male BALB/c mice.
-
Compound Administration: this compound was formulated as a dihydrochloride salt and administered orally (PO) at a dose of 20 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration via standard techniques (e.g., tail vein or retro-orbital bleeding).
-
Sample Processing: Plasma was separated from whole blood by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and bioavailability (F%). Bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Western Blot for DVL3 Phosphorylation
-
Objective: To assess the in-cellulo inhibition of CK1δ/ε by monitoring the phosphorylation status of Dishevelled 3 (DVL3), a downstream target.
-
Cell Line: HEK293T cells.
-
Procedure:
-
Cells were seeded in appropriate culture plates and allowed to attach.
-
Cells were treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Following treatment, cells were lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for phosphorylated DVL3.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. The phosphorylation-dependent mobility shift of DVL3 on the Western blot indicates CK1δ/ε activity.
-
TOPFlash Reporter Assay for Wnt Signaling
-
Objective: To quantify the activity of the canonical Wnt signaling pathway in response to CK1δ/ε inhibition.
-
Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt pathway leads to the expression of luciferase.
-
Procedure:
-
Cells (e.g., HEK293T) were co-transfected with the TOPFlash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Transfected cells were treated with this compound, its analogs, or a vehicle control. Wnt pathway activators (e.g., Wnt3a conditioned media or overexpression of DVL3 and CK1ε) can be used to stimulate the pathway.
-
After the treatment period, cells were lysed, and the activities of both Firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.
-
The ratio of Firefly to Renilla luciferase activity was calculated to determine the level of Wnt pathway activation.
-
NanoBRET™ Target Engagement Assay
-
Objective: To quantify the binding affinity of this compound to CK1 isoforms within intact cells.
-
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells were transiently transfected with a plasmid encoding a NanoLuc®-CK1 fusion protein (e.g., CK1δ-NLuc).
-
Transfected cells were seeded into a multi-well plate.
-
Cells were treated with a range of concentrations of the test compound (e.g., this compound).
-
A cell-permeable fluorescent tracer specific for CK1 was added to the cells.
-
The NanoLuc® substrate was added, and the BRET signal (ratio of acceptor emission to donor emission) was measured using a plate reader.
-
The concentration-response data were fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo pharmacokinetic study in mice.
References
Orthogonal Validation of MU1742's Cellular Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical probe MU1742 with alternative compounds and details orthogonal methods for validating its cellular effects, supported by experimental data.
This compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two serine/threonine kinases integral to various cellular processes.[1] Deregulation of CK1 activity is implicated in several cancers and neurodegenerative disorders.[1] Given their therapeutic potential, it is crucial to rigorously validate the on-target effects of inhibitors like this compound and rule out off-target activities. This guide outlines a strategy for the orthogonal validation of this compound's cellular effects, compares its performance with other CK1 inhibitors, and provides detailed experimental protocols.
Comparative Analysis of CK1 Inhibitors
A critical aspect of validating a chemical probe is comparing its activity with other available tools, including negative controls and alternative inhibitors. This compound has a corresponding inactive control compound, MU2027, and can be compared with other CK1 inhibitors like JNJ-6204, as well as structurally analogous compounds MU1250 and MU1500 which exhibit different isoform selectivity.[2][3]
In Vitro Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against various CK1 isoforms. This data is essential for understanding the potency and selectivity of these compounds in a cell-free system.
| Compound | CK1α1 (IC50, nM) | CK1α1L (IC50, nM) | CK1δ (IC50, nM) | CK1ε (IC50, nM) | p38α (IC50, nM) |
| This compound | 7.2 | 520 | 6.1 | 27.7 | >10,000 |
| MU2027 (Negative Control) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| JNJ-6204 | 419 | Not Reported | 2.3 | 137 | 1,600 (TNIK) |
Data for this compound and MU2027 from a biochemical assay with 10 µM ATP.[2] Data for JNJ-6204 from an ADP-Glo assay.
Cellular Target Engagement and Potency
To confirm that a compound engages its target within a cellular context, assays like NanoBRET™ are employed. This technology measures the apparent affinity of a compound by its ability to displace a tracer from a NanoLuc® luciferase-tagged target protein in live cells.
| Compound | CK1α1 (NanoBRET EC50, nM) | CK1δ (NanoBRET EC50, nM) | CK1ε (NanoBRET EC50, nM) |
| This compound | 3500 | 47 | 220 |
| JNJ-6204 | Not Reported | 72 | Not Reported |
This compound data from NanoBRET assay in HEK293 cells.[2] JNJ-6204 data from a BRET whole cell binding assay.
Orthogonal Validation of Cellular Effects
To build a strong case for the on-target cellular effects of this compound, it is essential to employ a series of orthogonal assays that measure different biological endpoints. This approach minimizes the risk of artifacts and off-target effects confounding the results.
Wnt/β-catenin Signaling Pathway
CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway. Inhibition of these kinases by this compound is expected to suppress Wnt signaling. This can be assessed at both the protein and pathway levels.
Experimental Workflow for Orthogonal Validation
A robust workflow for validating the cellular effects of this compound should incorporate multiple independent assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of this compound to CK1δ and CK1ε in living cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion proteins
-
NanoBRET™ tracer
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion plasmid and a carrier DNA. Plate the transfected cells in 96-well plates and incubate for 18-24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound and the negative control MU2027 in Opti-MEM®. Add the compounds to the cells. Then, add the NanoBRET™ tracer to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor emission (450 nm) and acceptor emission (610 nm) within 20 minutes using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the EC50 value.
Western Blot for DVL3 Phosphorylation
This assay assesses the effect of this compound on a downstream substrate of CK1δ/ε, Dishevelled 3 (DVL3). Inhibition of CK1δ/ε leads to a decrease in DVL3 phosphorylation, which can be visualized as a mobility shift on a Western blot.
Materials:
-
HEK293T cells
-
Plasmids for overexpression of DVL3 and CK1ε (optional, to enhance signal)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-DVL3, anti-phospho-DVL (or observe mobility shift), and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture HEK293T cells and, if desired, transfect with DVL3 and CK1ε expression plasmids. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the higher molecular weight, phosphorylated form of DVL3 with increasing this compound concentration indicates target engagement and inhibition.
TopFlash Reporter Assay
This luciferase-based reporter assay measures the activity of the canonical Wnt/β-catenin signaling pathway. Inhibition of CK1δ/ε by this compound is expected to decrease Wnt-induced reporter activity.
Materials:
-
HEK293T cells
-
TopFlash (TCF/LEF-firefly luciferase) and a control (e.g., Renilla luciferase) reporter plasmids
-
Wnt3a conditioned media or purified Wnt3a to stimulate the pathway
-
Dual-Luciferase® Reporter Assay System
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the TopFlash and Renilla luciferase plasmids. Plate the cells in a 24- or 96-well plate.
-
Compound Treatment and Pathway Stimulation: After 24 hours, treat the cells with serial dilutions of this compound. Subsequently, stimulate the Wnt pathway by adding Wnt3a.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for Wnt pathway inhibition.
Conclusion
The validation of a chemical probe's cellular effects is a multifaceted process that requires rigorous experimental design and the use of multiple, independent assays. By comparing this compound to its negative control and other available inhibitors, and by employing an orthogonal validation strategy that includes target engagement, downstream signaling, and pathway-level assays, researchers can have high confidence in their experimental findings. The data presented here demonstrates that this compound is a potent and selective inhibitor of CK1δ and CK1ε, and the provided protocols offer a framework for its further characterization in various biological contexts.
References
Comparative Analysis of MU1742: A Potent CK1δ/ε Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical probe MU1742, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and its potential impact on various cancer subtypes. This compound's performance is contrasted with other known CK1 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies targeting CK1-driven malignancies.
Introduction to this compound
This compound is a high-quality chemical probe characterized by its excellent kinome-wide selectivity and high potency against CK1δ and CK1ε both in vitro and in cellular assays.[1][2] At higher concentrations, this compound also demonstrates inhibitory activity against CK1α.[1] The deregulation of CK1 isoforms has been implicated in the pathogenesis of numerous cancers, including acute myeloid and chronic lymphocytic leukemia, breast and pancreatic cancer, and malignant melanoma, making it a compelling target for therapeutic intervention.[1] this compound modulates key cellular signaling pathways, primarily the Wnt signaling pathway, and has shown cytotoxic effects in leukemia and embryonic kidney cell lines.[2] Its favorable pharmacokinetic profile also makes it suitable for in vivo studies.[2]
Data Presentation: Comparative Inhibitory Activity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a broad panel of cancer cell lines is not yet publicly available. The following tables summarize the available IC50 data for this compound against CK1 isoforms and for other notable CK1 inhibitors against various cancer cell lines to provide a comparative context.
Table 1: In Vitro Inhibitory Activity of this compound against CK1 Isoforms
| Target | IC50 (nM) |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
Data sourced from EUbOPEN and the Structural Genomics Consortium.[2]
Table 2: Comparative IC50 Values of Alternative CK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Subtype | Cell Line | IC50 (µM) |
| IC261 | Pancreatic | ASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1, Panc89, PancTu-1, PancTu-2 | 1.25 (growth suppression) |
| Colon | RKO, LOVO, HCT116, SW480 | Induces apoptosis | |
| Breast | MCF7 (β-catenin positive) | 0.5 | |
| Breast | MDA-MB-453 (β-catenin negative) | 86 | |
| PF-670462 | Breast | T-47D | 79 (GI50) |
| Breast | MDA-MB-453 | 58 (GI50) | |
| Non-Small Cell Lung | SW1573 | 76 (GI50) | |
| Melanoma | A375 | >10 | |
| D4476 | Melanoma | A375 | 10 |
| Multiple Myeloma | ANBL6, INA6, RPMI8226 | Induces cytotoxicity |
Data for IC261, PF-670462, and D4476 are compiled from various sources.[3][4]
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of CK1δ and CK1ε, which are key regulators of several oncogenic signaling pathways.
Wnt/β-catenin Signaling Pathway
CK1δ/ε are crucial components of the β-catenin destruction complex. Their inhibition by this compound is expected to stabilize this complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in proliferation and survival.[2][5]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Other Potential Pathways
CK1 isoforms are also known to be involved in the Hedgehog and Hippo signaling pathways, both of which are critical in development and are often dysregulated in cancer.[2][6][7][8] Further research is needed to elucidate the specific effects of this compound on these pathways in different cancer contexts.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and other CK1 inhibitors are provided below.
Cell Viability Assay (Alamar Blue)
This assay quantitatively measures cell proliferation and viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 570 nm and 600 nm or fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the Alamar Blue cell viability assay.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells.[2]
-
Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a fluorescent tracer that binds to the target kinase.
-
Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.
-
Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 value of the compound.
Western Blotting for DVL3 Phosphorylation
This technique is used to assess the phosphorylation status of Dishevelled-3 (DVL3), a downstream target of CK1.[2]
-
Cell Lysis: Lyse treated and control cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated DVL3 and a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Trans-well Cell Migration Assay
This assay is used to evaluate the effect of a compound on cell migration.[2]
-
Cell Preparation: Starve cells in a serum-free medium for several hours.
-
Assay Setup: Place Trans-well inserts with a porous membrane into the wells of a 24-well plate. Add a chemoattractant (e.g., CCL19) to the lower chamber.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the inserts with or without the test compound.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration.
-
Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
TOPFlash Reporter Assay
This luciferase-based reporter assay is used to measure the activity of the Wnt/β-catenin signaling pathway.[2]
-
Cell Co-transfection: Co-transfect cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Treat the transfected cells with the test compound.
-
Cell Lysis: Lyse the cells after the desired treatment period.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt signaling activity.
Conclusion and Future Directions
This compound represents a promising chemical probe for investigating the role of CK1δ/ε in cancer. Its high potency and selectivity offer a valuable tool for dissecting the intricate signaling networks governed by these kinases. However, a comprehensive understanding of its anti-cancer activity necessitates further investigation. Future studies should focus on:
-
Broad-panel screening: Determining the IC50 values of this compound against a large panel of cancer cell lines from diverse origins (e.g., the NCI-60 panel) to identify sensitive and resistant subtypes.
-
Detailed mechanistic studies: Quantifying the effects of this compound on apoptosis, cell cycle progression, and invasion in various cancer models.
-
In vivo efficacy studies: Evaluating the anti-tumor efficacy of this compound in a range of patient-derived xenograft (PDX) models to better predict clinical response.
-
Combination therapies: Investigating the synergistic potential of this compound with other targeted therapies or conventional chemotherapeutic agents.
The generation of this critical data will be instrumental in validating CK1δ/ε as therapeutic targets and advancing the development of novel anti-cancer agents like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. imrpress.com [imrpress.com]
- 4. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hedgehog pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the role of the Hippo pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
evaluating the isoform selectivity of MU1742 compared to other probes
An Essential Guide to Evaluating the Isoform Selectivity of the Chemical Probe MU1742 for Casein Kinase 1
For researchers investigating the intricate roles of Casein Kinase 1 (CK1) isoforms in cellular signaling, the selection of a potent and selective chemical probe is paramount. This guide provides a comprehensive comparison of this compound, a chemical probe for CK1δ and CK1ε, with other available inhibitors. By presenting key experimental data and detailed protocols, this document serves as a vital resource for scientists in academic research and drug development.
Introduction to Casein Kinase 1 and the Need for Isoform Selectivity
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases comprising six isoforms in humans (CK1α, CK1γ1, CK1γ2, CK1γ3, CK1δ, and CK1ε) and several splice variants.[1][2] These kinases are crucial regulators of numerous cellular processes, including gene expression, apoptosis, and cell proliferation, by participating in key signaling pathways like Wnt, Hedgehog, and Hippo.[1][2][3]
While the CK1 isoforms share a highly conserved kinase domain, particularly CK1δ and CK1ε, they possess distinct and non-redundant functions.[2][3] For instance, CK1α is a critical negative regulator of the Wnt/β-catenin pathway, a role not fully compensated by other isoforms.[4] This functional divergence makes isoform-selective inhibitors indispensable tools for dissecting the specific biological roles of each kinase and for developing targeted therapeutics with minimal off-target effects.[3] this compound has emerged as a quality chemical probe noted for its high potency and selectivity for CK1δ and CK1ε, both in vitro and in cellular assays.[2][3]
Comparative Analysis of this compound and Other CK1 Probes
The efficacy of a chemical probe is defined by its potency and selectivity. The following tables summarize the quantitative data for this compound and other commonly used CK1 inhibitors, allowing for a direct comparison of their isoform selectivity profiles.
Table 1: In Vitro Biochemical Potency (IC₅₀) of CK1 Inhibitors
This table presents the half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase isoform by 50%. Lower values indicate higher potency.
| Compound | CK1α (nM) | CK1δ (nM) | CK1ε (nM) | CK1α-like (nM) | Notes |
| This compound | 7.2 | 6.1 | 27.7 | 520 | Potent dual δ/ε inhibitor with high potency for α.[1] |
| BTX-A51 | - | - | - | - | A known CK1α inhibitor; specific values not in provided context.[4] |
| D4476 | - | - | - | - | Known to inhibit CK1δ and block CK1α at higher concentrations.[4] |
| MU1250 | - | - | - | - | Structurally analogous to this compound with different selectivity.[2][5][6] |
| MU1500 | - | - | - | - | Structurally analogous to this compound with different selectivity.[2][5][6] |
Data for BTX-A51, D4476, MU1250, and MU1500 were not fully available in the provided search results but they are included for comparative context as established alternative probes.
Table 2: Cellular Target Engagement (EC₅₀/IC₅₀) of CK1 Inhibitors
Cell-based assays provide a more physiologically relevant measure of a probe's effectiveness by assessing its ability to engage and inhibit the target within intact cells.
| Compound | Assay Type | Target Isoform | EC₅₀/IC₅₀ (nM) | Cell Line |
| This compound | NanoBRET | CK1α | 3500 | HEK293[1] |
| CK1δ | 47 | HEK293[1] | ||
| CK1ε | 220 | HEK293[1] | ||
| This compound | NanoBRET | CK1α Splice Variants | ~100-200 | HEK293[4] |
| CK1α-like | >10,000 | HEK293[4] | ||
| BTX-A51 | NanoBRET | CK1α Splice Variants | ~200-400 | HEK293[4] |
| CK1α-like | >10,000 | HEK293[4] | ||
| D4476 | NanoBRET | CK1α Splice Variants | ~2000-4000 | HEK293[4] |
| CK1α-like | >10,000 | HEK293[4] |
As shown, this compound demonstrates strong cellular potency for CK1δ and CK1ε, with significantly weaker activity against CK1α in cellular contexts compared to its in vitro potency.[1][2] This highlights the importance of evaluating probes in both biochemical and cell-based assays.[7]
Key Signaling Pathway: Wnt/β-catenin
CK1 isoforms are integral components of the Wnt/β-catenin signaling pathway. Specifically, CK1α initiates the phosphorylation of β-catenin, marking it for degradation. Inhibition of CK1α can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt pathway target genes.
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1α.
Experimental Protocols
Accurate evaluation of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines for the key assays used to characterize this compound.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.
-
Objective: To determine the IC₅₀ value of the inhibitor for each CK1 isoform.
-
Principle: A radiometric or mobility shift assay is used to quantify the phosphorylation of a substrate by a purified recombinant CK1 enzyme in the presence of ATP and varying concentrations of the test compound.
-
Methodology Outline:
-
Enzyme/Substrate Preparation: Prepare solutions of purified, active recombinant human CK1 isoforms (α, δ, ε, etc.). A specific peptide substrate is also prepared.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, ATP (often radiolabeled ³³P-ATP), and the diluted compound. Incubate at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For mobility shift assays, it involves electrophoretic separation of the substrate and product.
-
Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to calculate the IC₅₀ value for each isoform.[8]
-
Cellular Target Engagement (NanoBRET™ Assay)
This assay quantifies compound binding to a target protein within living cells, providing a more accurate measure of potency in a physiological context.
-
Objective: To determine the EC₅₀ value of the inhibitor, reflecting its target engagement in intact cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CK1 isoform (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Methodology Outline:
-
Cell Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the NanoLuc®-CK1 isoform fusion protein.
-
Assay Setup: Plate the cells and add the fluorescent NanoBRET™ tracer.
-
Compound Addition: Add the test compound in a serial dilution and incubate to allow it to enter the cells and reach equilibrium.
-
Signal Detection: Add the NanoLuc® substrate to initiate the luminescent reaction. Measure both the donor (luciferase) and acceptor (tracer) emissions simultaneously using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the curve to determine the EC₅₀ value.[4]
-
Caption: Experimental workflow for determining the isoform selectivity of a kinase inhibitor.
Conclusion
This compound is a potent and valuable chemical probe for studying the functions of CK1δ and CK1ε. Its high in vitro potency against CK1α, which is significantly reduced in a cellular context, underscores the critical need for a multi-assay approach when evaluating inhibitor selectivity. By comparing its performance against other probes like BTX-A51 and using orthogonal assays such as NanoBRET and Western blotting, researchers can confidently dissect the specific roles of CK1 isoforms in complex biological systems. This guide provides the foundational data and protocols to aid in the rigorous evaluation and effective use of this compound in future research.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. CASINVENT - SGC recommends the compound this compound as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 4. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - Section of Animal Physiology and Immunology [ueb1.sci.muni.cz]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for MU1742: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal. While the Safety Data Sheet (SDS) for MU1742 classifies it as not a hazardous substance or mixture, adherence to established laboratory safety protocols for all chemical waste is paramount.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective chemical probe for Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with standard laboratory practices.
Essential Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
A standard laboratory coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (butyl rubber is recommended when working with DMSO).
Handling Precautions
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the generation of dust when handling the solid form of the compound.
Disposal Procedures
The disposal of this compound and any materials contaminated with it should be managed in accordance with your institution's chemical waste procedures. Even though this compound is not classified as hazardous, it is prudent to treat it as chemical waste.
Step-by-Step Disposal Guide
-
Waste Segregation and Collection:
-
Solid this compound Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Liquid this compound Waste: Solutions of this compound, typically in Dimethyl Sulfoxide (DMSO), should be collected in a dedicated, leak-proof, and shatter-resistant container designated for non-halogenated solvent waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (as a best practice for all chemical waste).
-
The full chemical name: "this compound".
-
The solvent used and its approximate concentration (e.g., "in DMSO").
-
The date of accumulation.
-
-
-
Storage:
-
Store waste containers in a designated and secure waste accumulation area, away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment trays to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 408.45 g/mol | MedchemExpress SDS |
| Molecular Formula | C₂₂H₂₂F₂N₆ | MedchemExpress SDS |
| Solubility in DMSO | ≥ 2 mg/mL | Sigma-Aldrich |
Experimental Protocols
While specific experimental protocols are beyond the scope of disposal procedures, it is important to note that the preparation of this compound solutions for experiments directly impacts the nature of the waste generated. For in vivo studies, this compound is often formulated as a dihydrochloride (B599025) salt. Waste generated from such preparations should be handled with the same diligence as outlined above.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the decision-making process for the proper segregation and disposal of different forms of this compound waste.
Essential Safety and Operational Guide for Handling MU1742
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of MU1742. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe and effective use.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂F₂N₆ | [1] |
| Molecular Weight | 408.45 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress SDS |
| Solubility | DMSO: 100 mg/mL (244.83 mM) | [2] |
Table 2: Biological Activity (In Vitro)
| Target | IC₅₀ | Reference |
| CK1δ | 7 nM | [3] |
| CK1ε | 6 nM | [3] |
| CK1α | 28 nM | [3] |
| p38α | >3 µM | [3] |
Table 3: Storage and Stability
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [2] |
| In solvent at -80°C | 6 months | [2] |
| In solvent at -20°C | 1 month | [2] |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper safety protocols is critical when handling this compound. The following PPE and precautions are mandatory.
2.1. Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a lab coat.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
2.2. Handling and Storage
-
Handling:
-
Storage:
2.3. Spills and Disposal
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or watercourses.[1]
-
2.4. First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
3.1. Chemotaxis Assay with MEC1 Cells
This protocol outlines the procedure for assessing the effect of this compound on the chemotactic response of MEC1 cells to the chemokine CCL19.
Materials:
-
MEC1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human CCL19
-
This compound
-
Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size)
-
24-well plates
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation:
-
Culture MEC1 cells in RPMI-1640 with 10% FBS.
-
Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI-1640 containing 100 ng/mL of CCL19 to the lower chambers of the 24-well plate. For the negative control, add medium without CCL19.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the total number of cells added.
-
Normalize the data to the vehicle control to determine the inhibitory effect of this compound.
-
3.2. DVL3 Phosphorylation Assay in HL60 Cells by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of Dishevelled-3 (DVL3) in HL60 cells. Phosphorylation of DVL3 can be observed as a mobility shift on a Western blot.
Materials:
-
HL60 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-DVL3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HL60 cells in RPMI-1640 with 10% FBS.
-
Seed the cells at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Analyze the band shifts for DVL3. A decrease in the higher molecular weight bands indicates reduced phosphorylation.
-
Visualizations
4.1. Signaling Pathway Diagram
References
- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCL19 enhances CD8+ T-cell responses and accelerates HBV clearance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
